Plipastatin B1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H114N12O20 |
|---|---|
Molecular Weight |
1491.8 g/mol |
IUPAC Name |
(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95)/t44-,45+,49+,51+,52-,53-,54-,55+,56-,57-,62+,63-,64+/m0/s1 |
InChI Key |
BBRYHXPVDSFBGT-LOBQSVLGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Plipastatin B1 on Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has demonstrated potent antifungal activity against a broad spectrum of phytopathogenic fungi.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on fungal cells. The information presented herein is synthesized from available literature on plipastatins and related fengycins, offering a robust framework for research and development endeavors in the field of antifungal agents. The core mechanism revolves around the interaction of this compound with the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.
Core Mechanism of Action
The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity.[2][4] This interaction is facilitated by the amphipathic nature of the lipopeptide, which allows it to insert into the lipid bilayer. This insertion leads to a series of detrimental effects on the fungal cell.
Membrane Permeabilization and Morphological Alterations
Upon interaction with the fungal cell membrane, this compound induces significant morphological changes. Electron microscopy studies on fungi treated with related plipastatins have revealed severe damage to the plasma membrane and cell wall.[5] A key characteristic of plipastatin-induced damage is the formation of vacuoles within the cytoplasm.[5] This vacuolation is indicative of a disruption in cellular homeostasis and membrane function. Furthermore, treatment with plipastatins has been shown to cause widely gapped cell walls and the separation of the plasma membrane from the cell wall, compromising the structural integrity of the fungus.[5]
Putative Signaling Pathway Involvement
The extensive damage to the cell wall and membrane strongly suggests the activation of the Cell Wall Integrity (CWI) signaling pathway.[6][7][8] The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. It is plausible that the membrane perturbations caused by this compound trigger this pathway as a compensatory mechanism. However, sustained stress from the lipopeptide likely overwhelms this repair pathway, leading to cell death.
Furthermore, membrane damage can lead to an influx of extracellular calcium and the release of calcium from intracellular stores, disrupting calcium homeostasis.[9] This dysregulation of calcium signaling can trigger various downstream events, including the production of reactive oxygen species (ROS).[4][5][10][11] The accumulation of ROS induces oxidative stress, further damaging cellular components and contributing to cell death.
Quantitative Data
The antifungal efficacy of plipastatins has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal pathogens. While specific IC50 values for this compound are not widely reported, the available MIC data for the plipastatin family provides a strong indication of their potent antifungal activity.
| Lipopeptide | Fungal Species | MIC (µg/mL) | Reference |
| Plipastatins | Fusarium oxysporum f. sp. cucumerinum | 16 | [2] |
| Plipastatin A | Fusarium graminearum | 100 | [5] |
| Novel Lipopeptides (Plipastatin-derived) | Various fungal species | 31.25 - 125 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.
Materials:
-
This compound
-
Target fungal strain
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (fungus without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[12]
Transmission Electron Microscopy (TEM) for Morphological Analysis
This protocol allows for the visualization of ultrastructural changes in fungal cells upon treatment with this compound.
Materials:
-
Fungal culture treated with this compound (at MIC or sub-MIC)
-
Untreated fungal culture (control)
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin (for embedding)
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope
Procedure:
-
Fixation: Harvest fungal cells from both treated and control cultures and fix them in the primary fixative for 2-4 hours at 4°C.
-
Post-fixation: Wash the cells with buffer and post-fix with the secondary fixative for 1-2 hours.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed in epoxy resin. Polymerize the resin at 60°C for 48 hours.
-
Sectioning and Staining: Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Observe the sections under a Transmission Electron Microscope to identify changes in cell wall thickness, membrane integrity, and intracellular organelles.[5][13]
Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Fungal culture treated with this compound
-
Untreated fungal culture (control)
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treatment: Incubate fungal cells with various concentrations of this compound for a defined period.
-
Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing PI at a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the stained cells using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.[14]
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for studying the mechanism of action of this compound.
Caption: Hypothesized signaling pathway of this compound's action on fungal cells.
Caption: General experimental workflow for investigating this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 11. Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Bacillus subtilis Plipastatin B1 Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Bacillus subtilis plipastatin B1 biosynthetic gene cluster, a critical component in the production of the potent antifungal lipopeptide, plipastatin. This document covers the genetic organization, biosynthesis pathway, regulation, and quantitative data related to plipastatin production, along with detailed experimental protocols for its study and manipulation.
Introduction to Plipastatin
Plipastatin, also known as fengycin, is a cyclic lipopeptide produced by various Bacillus species, most notably Bacillus subtilis. It consists of a ten-amino acid peptide ring linked to a β-hydroxy fatty acid chain that can vary in length from C14 to C21. Plipastatin exhibits strong antifungal activity, particularly against filamentous fungi, making it a promising candidate for applications in biocontrol, post-harvest preservation, and biomedicine.[1][2] Its mechanism of action involves the disruption of fungal cell membranes. The complex structure of plipastatin makes chemical synthesis challenging, thus highlighting the importance of understanding and engineering its biological production.[1]
The Plipastatin Biosynthetic Gene Cluster (pps)
The biosynthesis of plipastatin is orchestrated by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the pps gene cluster. In Bacillus subtilis 168, this cluster spans approximately 38.4 kb.[1][3]
Genetic Organization
The core of the plipastatin biosynthetic gene cluster is the ppsABCDE operon.[2] These five genes encode the multi-domain enzymes responsible for the step-by-step assembly of the lipopeptide. The organization of the gene cluster is depicted below.
Caption: Organization of the pps gene cluster in B. subtilis.
Gene and Protein Summary
The table below summarizes the core genes of the pps cluster and their corresponding protein products.
| Gene | Protein | Size (amino acids) | Predicted Function | Accession Number |
| ppsA | PpsA | ~4021 | Plipastatin Synthetase A | AEW31019.1 |
| ppsB | PpsB | ~2560 | Plipastatin Synthetase B | AEW31020.1 |
| ppsC | PpsC | ~2555 | Plipastatin Synthetase C | AEW31021.1 |
| ppsD | PpsD | ~3616 | Plipastatin Synthetase D | AEW31022.1 |
| ppsE | PpsE | ~1333 | Plipastatin Synthetase E (Thioesterase) | AEW31015.1 |
Data compiled from various sources, including NCBI and MIBiG.[4]
Biosynthesis of this compound
The synthesis of plipastatin is a multi-step process carried out by the Pps NRPS machinery. The process begins with the activation of a β-hydroxy fatty acid, followed by the sequential addition and modification of ten amino acids. The final cyclization of the peptide chain is catalyzed by a thioesterase domain.
Caption: Simplified overview of this compound biosynthesis.
Regulation of Plipastatin Biosynthesis
The expression of the pps operon and the subsequent production of plipastatin are tightly regulated by a complex network of factors. Key players in this regulatory network include the sfp gene, the DegSU two-component system, and the transition state regulator AbrB.
-
sfp : This gene encodes a 4'-phosphopantetheinyl transferase, which is essential for the post-translational activation of the NRPS enzymes from their inactive apo-forms to their active holo-forms.[5][6]
-
degQ : As part of the DegS-DegU two-component system, DegQ positively influences the expression of the pps operon.[5][6] Overexpression of degQ has been shown to increase plipastatin production.[5][7]
-
AbrB : This transition state regulator represses the transcription of the ppsABCDE operon during the exponential growth phase.[5]
Caption: Key regulatory factors of plipastatin biosynthesis.
Quantitative Production of Plipastatin
The native production of plipastatin in wild-type B. subtilis strains is often low.[1] Consequently, various genetic engineering strategies have been employed to enhance its yield.
| Strain / Modification | Plipastatin Titer (mg/L) | Fold Increase | Reference |
| B. subtilis 168 with sfp | Very low | - | [8] |
| B. subtilis 168 with sfp and degQ | - | 10-fold | [8] |
| Promoter replacement (Ppps to Pveg) | ~174.63 | 5-fold | [2][5] |
| Promoter replacement (Ppps to PamyQ) | 452 | - | [2] |
| Overexpression of acs, birA, accACD | 24.7 | 1.37-fold | [2] |
| Promoter replacement (Ppps to P43) | 607 | 1.27-fold | [2] |
| Promoter replacement (Psfp to P43) | 717 | 1.5-fold | [2] |
| Co-overexpression of lcfA and yoeA | 1890 | - | [2] |
| Co-overexpression of lcfA, yoeA and abrB deletion | 2060 | - | [2] |
| Optimized culture medium with engineered strain | 2514 | 5.26-fold | [2] |
| Integration of ComQXPA quorum-sensing system | 3850 | 3.5-fold | [9] |
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for studying plipastatin production.
Plipastatin Extraction and Quantification
1. Cultivation:
-
Inoculate the B. subtilis strain into a suitable production medium (e.g., Landy medium).
-
Incubate at 37°C with shaking for 48-72 hours.
2. Extraction:
-
Centrifuge the culture broth to separate the cells.
-
Acidify the supernatant to pH 2.0 using concentrated HCl to precipitate the lipopeptides.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with methanol or a chloroform:methanol (1:1, v/v) mixture.[2]
-
Evaporate the solvent to obtain the crude extract.
3. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18).[2]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).
-
Detection: UV detector at 210 nm or 280 nm.
-
Quantification: Compare the peak area of the sample with a standard curve of purified plipastatin.
Plipastatin Identification by Mass Spectrometry
-
Technique: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[1]
-
Procedure: The HPLC eluent is directly introduced into the ESI source of the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to confirm the identity of different plipastatin isoforms.
Genetic Manipulation of B. subtilis
1. Gene Knockout (e.g., using CRISPR/Cas9):
-
Design a single guide RNA (sgRNA) targeting the gene of interest.
-
Clone the sgRNA into a B. subtilis-E. coli shuttle vector containing the Cas9 nuclease.
-
Introduce the plasmid into B. subtilis via transformation.
-
Select for transformants and verify the gene deletion by PCR and sequencing.
2. Promoter Replacement:
-
Construct a DNA cassette containing the desired promoter (e.g., Pveg, P43) flanked by regions homologous to the upstream and downstream sequences of the native promoter.
-
Introduce this cassette into B. subtilis.
-
Homologous recombination will replace the native promoter with the new one.
-
Verify the replacement by PCR and sequencing.
Conclusion
The this compound biosynthetic gene cluster in Bacillus subtilis is a complex and highly regulated system. Understanding its genetic organization, biosynthetic pathway, and regulatory networks is crucial for harnessing its potential in various applications. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field, paving the way for further optimization of plipastatin production and the development of novel antifungal agents.
References
- 1. Clone of plipastatin biosynthetic gene cluster by transformation-associated recombination technique and high efficient expression in model organism Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC0000407 [mibig.secondarymetabolites.org]
- 5. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genes degQ, pps, and lpa-8 (sfp) are responsible for conversion of Bacillus subtilis 168 to plipastatin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Plipastatin B1: A Technical Guide to its Discovery, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plipastatin B1, a potent lipopeptide antibiotic, has garnered significant interest within the scientific community due to its remarkable antifungal and phospholipase A2 inhibitory activities. This technical guide provides an in-depth overview of the discovery of this compound, the microorganisms responsible for its production, and the intricate molecular machinery governing its biosynthesis. Detailed experimental protocols for isolation, purification, and quantification are presented, alongside a comprehensive summary of production yields achieved through various strain engineering strategies. Furthermore, this document includes visualizations of the key biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Discovery and Producing Organisms
This compound was first identified as an antifungal substance and an inhibitor of phospholipase A2.[1] It is a member of the fengycin family of lipopeptides. The primary producing organisms are strains of Bacillus, notably Bacillus subtilis and Bacillus cereus.
Initial discovery efforts led to the isolation of Bacillus subtilis YB8, a strain found to coproduce this compound along with another lipopeptide, surfactin.[1][2][3] This discovery was significant as it highlighted the capacity of a single bacterial strain to synthesize multiple bioactive secondary metabolites. Further research has also identified Bacillus velezensis as a producer of plipastatin.[4] The non-producing laboratory strain Bacillus subtilis 168 has been successfully engineered to produce plipastatin through the introduction of essential genes from producing strains.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This enzymatic machinery is encoded by the pps operon.
The pps Operon and Plipastatin Synthetase
The pps operon in Bacillus subtilis consists of five genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[4][7] These genes encode the five subunits of the plipastatin synthetase (PpsA, PpsB, PpsC, PpsD, and PpsE), which are responsible for the sequential addition of the ten amino acid residues that form the peptide core of this compound.[7] The synthesis is initiated with a β-hydroxy fatty acid chain, which is characteristic of lipopeptides.
The Essential Role of the sfp Gene
A critical component in the biosynthesis of this compound is the product of the sfp gene (also known as lpa-8).[2][5][8] This gene encodes a 4'-phosphopantetheinyl transferase (PPTase). The PPTase is responsible for the post-translational modification of the NRPS enzymes, converting them from their inactive apo-forms to their active holo-forms.[5] This activation is achieved by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue within the thiolation (T) domains of the NRPS. Strains of B. subtilis that lack a functional sfp gene, such as strain 168, are incapable of producing plipastatins or surfactins, even if they possess the respective synthetase operons.[5]
Regulatory Elements
The expression of the pps operon is under the control of regulatory elements, including the pleiotropic regulator DegQ.[5] The introduction of the degQ gene from a producing strain into a non-producing strain has been shown to significantly increase plipastatin production, indicating its role as a positive regulator.[5][9]
A diagram illustrating the genetic organization and biosynthetic pathway is provided below.
Caption: Genetic organization and biosynthetic pathway of this compound.
Experimental Protocols
Cultivation of Producing Organisms
Bacillus subtilis strains are typically cultured in media that support robust growth and secondary metabolite production. A commonly used medium is a modified Landy medium.[10]
Seed Culture Medium (LB Medium):
-
Tryptone: 10 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 10 g/L
Fermentation Medium (Modified Landy Medium): [10]
-
L-Glutamine: 2 g/L (can be optimized up to 10 g/L)
-
Glucose: 40 g/L (can be optimized down to 30 g/L)
-
(NH₄)₂SO₄: 2.3 g/L
-
KH₂PO₄: 1 g/L
-
KCl: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L (can be optimized up to 1.5 g/L)
-
CuSO₄·5H₂O: 1.6 mg/L
-
FeSO₄·7H₂O: 1.2 mg/L
-
MnSO₄·H₂O: 0.4 mg/L
-
MOPS: 20.927 g/L (or 100 mM)
-
Adjust pH to 7.0-7.2
Cultivation Conditions:
-
Inoculate a single colony into the seed culture medium and incubate at 37°C with shaking for approximately 20 hours.[10]
-
Transfer the seed culture to the fermentation medium (e.g., 2.5 mL into 50 mL).[10]
-
Incubate the fermentation culture at 33°C with shaking for 7 days.[10]
Isolation and Purification of this compound
A multi-step process is employed to isolate and purify this compound from the culture broth.
Protocol:
-
Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[10]
-
Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using 6 M HCl. Incubate at 4°C overnight to allow for the complete precipitation of the lipopeptides.[10]
-
Collection of Precipitate: Centrifuge the acidified supernatant to collect the crude lipopeptide precipitate.[10]
-
Methanol Extraction: Resuspend the precipitate in methanol and adjust the pH to 7.0. Use sonication to aid in complete dissolution.[10]
-
Solvent Evaporation: Evaporate the methanol from the supernatant under vacuum using a rotary evaporator at 40°C.[10]
-
Charcoal Adsorption and Elution (Alternative/Additional Step): The crude extract can be mixed with activated charcoal. The plipastatins are then eluted from the charcoal using a mixture of chloroform, methanol, and water (e.g., 65:25:4 by volume).[1][3]
-
Silica Gel Chromatography: The concentrated eluate can be further purified by silica gel column chromatography, eluting with a gradient of propanol.[1][3]
-
Preparative HPLC: For final purification, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is employed.[3][10]
A workflow diagram for the isolation and purification process is presented below.
Caption: Experimental workflow for the isolation and purification of this compound.
Quantification of this compound
Analytical RP-HPLC is the standard method for quantifying this compound production.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[10]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Detection: UV detector at 205 nm.[3]
-
Gradient: A typical gradient involves increasing the concentration of Mobile Phase B from 50% to 95% over a set period (e.g., 35 minutes).[10]
-
Quantification: An external standard method using purified this compound is used to create a standard curve for concentration determination.[10]
Quantitative Data on this compound Production
The production of this compound can be significantly enhanced through metabolic engineering strategies. The following tables summarize reported production yields in various engineered Bacillus subtilis strains.
Table 1: Plipastatin Production in Engineered B. subtilis Strains
| Strain | Relevant Genotype/Modification | Plipastatin Titer (mg/L) | Reference |
| M-24 | Mono-producing plipastatin strain | ~478 | [10] |
| M-24 (P43-pps) | P43 promoter driving pps operon | 607 | [10] |
| M-24 (P43-sfp) | P43 promoter driving sfp gene | 717 | [10] |
| 168DS (overexpressing birA, acs, accACD) | Overexpression of fatty acid synthesis genes | 1.37-fold increase | [10] |
| BSf04 (Pveg-pps) | Pveg promoter driving pps operon | 174.63 | [10] |
| B. subtilis 168 (PamyQ-pps) | PamyQ promoter driving pps operon | 452 | [10] |
| M-2435 | Co-overexpression of lcfA and yoeA | 1890 | [10] |
| M-2435ΔabrB | Deletion of abrB in M-2435 | 2060 | [10] |
| M-2435ΔabrB (optimized medium) | Optimized fermentation medium | 2514 | [10] |
| BMV9 | 3NA with repaired sfp | Base level | [9] |
| BMV10 | BMV9 with repaired degQ | 2-fold increase vs. BMV9 | [9][11] |
| BMV11 | BMV9 with Ppps::Pveg | ~5-fold increase vs. BMV9 | [9] |
| BMG03 | Ppps replaced with PrepU | 507 | [12] |
Biological Activities and Applications
This compound exhibits a range of biological activities, making it a promising candidate for various applications.
-
Antifungal Activity: It demonstrates potent activity against a broad spectrum of plant pathogenic fungi, including Fusarium species.[1][13][14] This makes it a strong candidate for use as a biocontrol agent in agriculture.
-
Antibacterial Activity: Plipastatin has shown activity against Gram-positive bacteria, including Staphylococcus aureus.[15]
-
Enzyme Inhibition: It is a known inhibitor of phospholipase A2.[5]
-
Antiviral and Antitumor Properties: Some studies have suggested potential antiviral and antitumor activities for plipastatins.[10]
The mechanism of its antifungal action is believed to involve disruption of the fungal cell membrane.[15]
Conclusion
This compound is a multifaceted lipopeptide with significant potential in agriculture and medicine. The elucidation of its biosynthetic pathway, particularly the roles of the pps operon and the sfp gene, has paved the way for rational metabolic engineering to enhance its production. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the capabilities of this potent bioactive compound. Further research into optimizing fermentation conditions and exploring novel applications will continue to expand the utility of this compound.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. Isolation of a gene essential for biosynthesis of the lipopeptide antibiotics this compound and surfactin in Bacillus subtilis YB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Plipastatin Lipopeptide Family: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plipastatin family, a subgroup of the fengycin class of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] These amphiphilic molecules, characterized by a peptide ring of ten amino acids linked to a β-hydroxy fatty acid chain, exhibit potent antimicrobial, antiviral, and anticancer properties, positioning them as promising candidates for therapeutic and agricultural applications.[2][3] This technical guide provides an in-depth overview of the biological activities of plipastatins, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Antifungal Activity
Plipastatins are renowned for their potent antifungal activity, particularly against filamentous fungi.[1] Their primary mechanism of action involves the disruption of fungal cell membranes, leading to pore formation and subsequent cell lysis.[4] Additionally, plipastatins are known to inhibit fungal phospholipase A2, an enzyme crucial for membrane integrity and signaling.[4][5]
Quantitative Antifungal Data
The antifungal efficacy of plipastatins has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure this activity.
| Fungal Species | Plipastatin Variant | MIC (µg/mL) | Reference |
| Fusarium oxysporum f. sp. cucumerinum | Plipastatins from B. subtilis pB2-L | 16 | [4] |
| Fusarium graminearum | Plipastatin A | 100 | [5] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from established methodologies for determining the MIC of lipopeptides against filamentous fungi.[1][6]
Materials:
-
96-well microtiter plates
-
RPMI-1640 broth with L-glutamine, buffered with MOPS
-
Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)
-
Plipastatin stock solution (dissolved in a suitable solvent, e.g., DMSO or methanol)
-
Positive control (e.g., Amphotericin B)
-
Negative control (broth with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of the plipastatin stock solution in RPMI-1640 broth in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal spore suspension to each well, resulting in a final volume of 200 µL.
-
Include positive and negative control wells.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until growth is visible in the negative control wells.
-
Determine the MIC by visual inspection as the lowest concentration of the plipastatin that completely inhibits fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) and define the MIC as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the negative control.
Signaling Pathway: Disruption of Fungal Cell Membrane
The proposed mechanism of plipastatin's antifungal action at the membrane level is illustrated below.
Caption: Plipastatin interaction with the fungal cell membrane.
Antibacterial Activity
While the primary strength of plipastatins lies in their antifungal properties, they also exhibit activity against certain bacteria, particularly Gram-positive species.[4] The mechanism is believed to be similar to their antifungal action, involving disruption of the bacterial cell membrane.
Quantitative Antibacterial Data
| Bacterial Species | Plipastatin Variant | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Surfactins (often co-produced with plipastatins) | 20 | [4] |
Note: Data for plipastatin-specific antibacterial activity is less abundant than for surfactins, which are frequently studied in combination.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the MIC of antimicrobial agents against bacteria.[7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial suspension (adjusted to a final concentration of 5 x 10^5 CFU/mL in the wells)
-
Plipastatin stock solution
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the plipastatin stock solution in the growth medium within the microtiter plate wells (final volume 100 µL).
-
Add 100 µL of the standardized bacterial suspension to each well.
-
Include appropriate positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of plipastatin that prevents visible bacterial growth.
Anticancer Activity
Emerging research has highlighted the potential of lipopeptides, including those from the fengycin family, as anticancer agents.[1][8] Studies on Bacillus lipopeptides suggest they can induce apoptosis (programmed cell death) in cancer cells.[9]
Quantitative Anticancer Data
| Cell Line | Lipopeptide Source | IC50 (µM) | Reference |
| K562 (human leukemia) | Bacillus subtilis | 65.76 | [9] |
Signaling Pathway: Induction of Apoptosis
The intrinsic mitochondrial pathway of apoptosis is a proposed mechanism for the anticancer activity of Bacillus lipopeptides.[9]
Caption: Proposed intrinsic apoptosis pathway induced by lipopeptides.
Antiviral Activity
The antiviral properties of plipastatins and related lipopeptides are an area of active investigation.[1] The primary proposed mechanism involves the disruption of the viral envelope, a lipid-based structure essential for the infectivity of many viruses.[10]
Experimental Workflow: Antiviral Assay
A general workflow for assessing the antiviral activity of plipastatins is outlined below.
Caption: General workflow for in vitro antiviral activity testing.
Induced Systemic Resistance in Plants
Plipastatins can act as elicitors of induced systemic resistance (ISR) in plants, priming them for a more robust defense response against subsequent pathogen attacks.[1] This activity is of great interest for the development of biocontrol agents in agriculture. The ISR pathway triggered by rhizobacteria is typically dependent on jasmonic acid (JA) and ethylene (ET) signaling.[11][12]
Signaling Pathway: Induced Systemic Resistance
The signaling cascade for rhizobacteria-mediated ISR is depicted below.
Caption: Plipastatin-mediated induced systemic resistance pathway.
Antioxidant Activity
Recent studies have explored the antioxidant properties of plipastatins, demonstrating their ability to scavenge free radicals. This adds another dimension to their potential therapeutic applications.
Quantitative Antioxidant Data
| Assay | Lipopeptide | Concentration (mg/L) | % Inhibition | Reference |
| DPPH Radical Scavenging | Plipastatins | 500 | 18.48 ± 3.83 | [13] |
| Superoxide Anion (O2•−) Scavenging | Plipastatins | 250 | 21 | [13] |
| Hydroxyl Radical (HO•) Scavenging | Plipastatins | 250 | 59 | [13] |
Lipopeptide Extraction and Purification Protocol
The following is a generalized protocol for the extraction and purification of plipastatins from Bacillus subtilis culture.[2][14]
Materials:
-
Bacillus subtilis culture broth
-
Centrifuge and appropriate tubes
-
Hydrochloric acid (HCl)
-
Methanol or Ethyl Acetate
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 5,000-10,000 x g) for 20 minutes to pellet the cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl. Incubate overnight at 4°C to allow the lipopeptides to precipitate.
-
Collection of Crude Extract: Centrifuge the acidified supernatant to collect the lipopeptide precipitate.
-
Solvent Extraction: Resuspend the pellet in methanol or ethyl acetate and stir for several hours to dissolve the lipopeptides. Centrifuge to remove any insoluble material.
-
Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude lipopeptide extract.
-
Purification (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipopeptides with a gradient of increasing methanol or acetonitrile concentration.
-
Collect fractions and test for activity.
-
-
Purification (RP-HPLC):
-
Further purify the active fractions using a reverse-phase HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect the peaks corresponding to plipastatins.
-
-
Verification: Confirm the identity and purity of the isolated plipastatins using techniques such as Mass Spectrometry (e.g., MALDI-TOF MS).
Conclusion
The plipastatin family of lipopeptides represents a versatile and potent class of bioactive molecules. Their diverse activities against fungal and bacterial pathogens, cancer cells, and viruses, coupled with their ability to modulate plant immunity, underscore their significant potential in medicine and agriculture. Further research into their specific mechanisms of action and optimization of their production will be crucial for translating their promise into tangible applications. This guide serves as a foundational resource for researchers and professionals dedicated to exploring and harnessing the capabilities of these remarkable natural compounds.
References
- 1. Antifungal Susceptibility Testing of Lipopeptides Against Filamentous Fungi [bio-protocol.org]
- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Bacillus subtilis lipopeptides in anti-cancer I: induction of apoptosis and paraptosis and inhibition of autophagy in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of lipopeptides impacts their antiviral activity and mode of action against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 13. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. III. Structural elucidation of plipastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains - PMC [pmc.ncbi.nlm.nih.gov]
Plipastatin B1: A Technical Guide to its Antifungal Mode of Action Against Fusarium oxysporum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium oxysporum, a soil-borne fungus, poses a significant threat to global agriculture, causing vascular wilt disease in a wide range of crops. The development of effective and sustainable antifungal agents is crucial for managing this pathogen. Plipastatin B1, a cyclic lipopeptide belonging to the fengycin family and produced by various strains of Bacillus subtilis, has emerged as a promising biocontrol agent with potent antifungal activity against Fusarium oxysporum. This technical guide provides an in-depth analysis of the core mechanisms underlying the antifungal action of this compound against this formidable plant pathogen.
Core Antifungal Mechanisms of this compound
The primary mode of action of this compound against Fusarium oxysporum involves a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing programmed cell death. This multifaceted approach disrupts cellular integrity and vital processes, ultimately leading to fungal demise.
Disruption of Fungal Cell Membrane Integrity
This compound, like other members of the fengycin family, directly interacts with the fungal cell membrane, leading to a cascade of disruptive events. Its amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its insertion into the lipid bilayer. This insertion perturbs the membrane's structure and function in several ways:
-
Pore Formation: It is hypothesized that this compound molecules aggregate within the membrane to form pores or channels. This action compromises the selective permeability of the membrane, leading to the leakage of essential ions and small molecules from the cytoplasm.
-
Interaction with Membrane Components: Fengycins have been shown to bind to multiple components of the fungal cell membrane, including ergosterol and phospholipids. This interaction further destabilizes the membrane architecture.
-
Inhibition of Phospholipase A2 (PLA2): There is evidence to suggest that plipastatins can inhibit phospholipase A2. This enzyme plays a crucial role in membrane remodeling and signaling. Its inhibition can lead to an imbalance in membrane lipid composition and disrupt cellular processes.
These membrane-disrupting activities result in observable morphological changes in Fusarium oxysporum, including vacuolization, swelling of the hyphae, and eventual cell lysis.
Induction of Metacaspase-Dependent Apoptosis
Recent studies on fengycins closely related to this compound have revealed a more intricate mechanism of action involving the induction of programmed cell death, or apoptosis, in Fusarium oxysporum. A C17 fengycin B has been shown to trigger a metacaspase-dependent apoptotic pathway. Metacaspases are cysteine proteases that play a central role in fungal apoptosis.
The induction of apoptosis is a highly regulated process that involves a series of biochemical events, including:
-
Reactive Oxygen Species (ROS) Accumulation: Increased levels of ROS can damage cellular components and trigger the apoptotic cascade.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and function is a key event in apoptosis.
-
Phosphatidylserine Externalization: The flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis.
This apoptotic mechanism represents a sophisticated strategy by which this compound eliminates the fungal pathogen without causing a massive release of intracellular contents that could trigger an inflammatory response in the host plant.
Signaling Pathways Modulated by this compound
The apoptotic process induced by fengycins in Fusarium oxysporum is linked to the modulation of specific signaling pathways. A key pathway implicated is the Target of Rapamycin (TOR) signaling pathway . The TOR kinase is a central regulator of cell growth, proliferation, and metabolism in eukaryotes. Inhibition or modulation of the TOR pathway can lead to the activation of autophagy, a cellular self-degradation process that is intricately linked to apoptosis in fungi. The activation of the autophagy pathway in response to fengycin treatment further contributes to the demise of the fungal cell.
Quantitative Data on Antifungal Activity
While specific data for this compound against Fusarium oxysporum is still emerging, studies on closely related fengycins provide valuable quantitative insights into their antifungal potency.
| Compound | Target Organism | Assay | Value |
| C17-fengycin B | Fusarium oxysporum f. sp. cucumerinum (FOC) | Conidial Germination Inhibition | IC50: 5.1 µg/mL |
| Bacillomycin D-C16 | Fusarium oxysporum | Mycelial Growth Inhibition | MIC: 8 mg/L |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mode of action of antifungal compounds like this compound against Fusarium oxysporum.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow:
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: Fusarium oxysporum is cultured on a suitable medium (e.g., Potato Dextrose Agar) to produce spores. The spores are harvested and suspended in a sterile saline solution, and the concentration is adjusted to a standard density (e.g., 1-5 x 10^6 spores/mL).
-
Drug Dilution: this compound is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculation: The standardized fungal spore suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Cell Membrane Permeability Assay (SYTOX Green Uptake)
This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that can only enter cells with compromised membranes.
Workflow:
dot
Plipastatin B1: A Technical Guide to its Role as a Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data: Inhibition of Phospholipase A2
While specific IC50 values for Plipastatin B1 are not detailed in the reviewed literature, the plipastatin family as a whole has been characterized as effective inhibitors of porcine pancreatic phospholipase A2. The following table summarizes the known inhibitory activities of related compounds to provide a comparative context.
| Inhibitor Family | Specific Compound | Target Enzyme | IC50 Value | Reference |
| Plipastatins | A1, A2, B1, B2 | Porcine Pancreatic Phospholipase A2 | Not Specified | [1] |
| Prostaglandin B1 Oligomers | PGBx | Human Neutrophil Phospholipase A2 | 5 µM | [4] |
| Prostaglandin B1 Oligomers | PGBx | Snake Venom Phospholipase A2 | 0.5 - 7.5 µM | [4] |
| Prostaglandin B1 Oligomers | PGBx | Bovine Pancreas Phospholipase A2 | 0.5 - 7.5 µM | [4] |
Mechanism of Action and Signaling Pathway
Phospholipase A2 enzymes play a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids.[5][6] Arachidonic acid is a precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[7] By inhibiting PLA2, this compound is presumed to block the initial step in the arachidonic acid cascade, thereby attenuating the production of these pro-inflammatory molecules.
The following diagram illustrates the signaling pathway of phospholipase A2 and the inhibitory action of this compound.
Experimental Protocols
The following is a representative protocol for an in vitro phospholipase A2 inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound. This protocol is based on commonly used methods for measuring PLA2 activity.
Objective: To determine the inhibitory effect of this compound on the activity of porcine pancreatic phospholipase A2.
Materials:
-
Porcine pancreatic phospholipase A2 (Sigma-Aldrich or equivalent)
-
Phosphatidylcholine (substrate)
-
This compound (isolated and purified)
-
Triton X-100
-
Tris-HCl buffer
-
CaCl2
-
Fatty acid indicator (e.g., pH indicator or fluorescent probe)
-
Microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a substrate solution of phosphatidylcholine in Tris-HCl buffer containing Triton X-100 and CaCl2.
-
The substrate should be in the form of mixed micelles for optimal enzyme activity.
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of porcine pancreatic PLA2 in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the PLA2 enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement of Activity:
-
Monitor the hydrolysis of the phospholipid substrate over time using a microplate reader. The method of detection will depend on the fatty acid indicator used (e.g., change in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The following diagram outlines a general workflow for screening and characterizing PLA2 inhibitors like this compound.
Conclusion and Future Directions
This compound represents a promising natural product with the potential for development as a therapeutic agent targeting inflammatory pathways. Its inhibitory action on phospholipase A2, a key enzyme in the generation of pro-inflammatory mediators, warrants further investigation. Future research should focus on obtaining precise quantitative data, such as the IC50 value of this compound for various PLA2 isoforms, to fully characterize its potency and selectivity. Elucidating the specific molecular interactions between this compound and the active site of PLA2 will provide valuable insights for the rational design of novel anti-inflammatory drugs. Furthermore, comprehensive studies in cellular and animal models of inflammation are necessary to validate its therapeutic potential.
References
- 1. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomers of prostaglandin B1 inhibit in vitro phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DegQ in the Genetic Regulation of Plipastatin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic regulation of plipastatin production by the pleiotropic regulator DegQ in Bacillus species. Plipastatins, also known as fengycins, are potent antifungal lipopeptides with significant potential in agriculture and medicine. Understanding the molecular mechanisms that govern their biosynthesis is crucial for optimizing production and developing novel therapeutic agents. This document details the signaling pathways, presents quantitative data on the impact of DegQ, and provides comprehensive experimental protocols for key analyses.
The DegQ Signaling Cascade in Plipastatin Biosynthesis
The genetic regulation of plipastatin production is intricately linked to the DegS-DegU two-component system, where DegQ acts as a crucial ancillary protein. The core of this regulatory network involves a phosphorylation cascade that ultimately controls the transcription of the plipastatin synthetase operon (pps).
In Bacillus subtilis, the sensor kinase DegS autophosphorylates in response to specific environmental signals. The phosphoryl group is then transferred to the response regulator DegU. The phosphorylated form of DegU (DegU-P) is the active state that can bind to promoter regions of target genes and modulate their expression. DegQ enhances the entire process by stimulating the autophosphorylation of DegS, leading to an increased pool of DegU-P.[1][2] This heightened level of active DegU-P positively regulates the transcription of the pps operon, which is responsible for the non-ribosomal synthesis of plipastatin.[3] Conversely, DegU-P has been shown to negatively regulate the production of another lipopeptide, surfactin.[1][2]
A point mutation in the promoter region of the degQ gene in B. subtilis 168 results in reduced gene expression, leading to lower levels of DegU-P and consequently poor plipastatin production.[1] Strains with a functional degQ exhibit significantly higher yields of plipastatin.
Below is a diagram illustrating the signaling pathway of DegQ in the regulation of plipastatin production.
References
- 1. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Plipastatin interaction with fungal cell membranes
An In-depth Technical Guide to the Interaction of Plipastatin with Fungal Cell Membranes
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plipastatin, a member of the fengycin family of cyclic lipopeptides produced by Bacillus species, exhibits potent antifungal activity, primarily by targeting and disrupting the fungal cell membrane. This technical guide elucidates the core mechanisms of this interaction, presenting quantitative data on its efficacy, detailing the experimental protocols used for its characterization, and visualizing the proposed molecular and cellular pathways. Plipastatin's multifaceted attack on the fungal membrane, involving direct physical disruption, inhibition of key membrane-associated enzymes like phospholipase A2, and interference with essential lipid components such as ergosterol, makes it a compelling subject for the development of novel antifungal therapeutics.
Introduction to Plipastatin
Plipastatin is a complex cyclic lipopeptide antibiotic synthesized non-ribosomally by bacteria such as Bacillus subtilis and Bacillus cereus. Structurally, it is characterized by a decapeptide ring linked to a β-hydroxy fatty acid chain, which typically ranges from 14 to 19 carbons in length.[1] This amphiphilic structure, with a hydrophilic peptide head and a hydrophobic lipid tail, is fundamental to its biological activity, enabling it to partition into and interact with the lipid bilayers of cell membranes.[2] Plipastatin belongs to the broader fengycin family of lipopeptides; its structure is nearly identical to that of fengycin, differing only in the stereochemistry (L- and D-form) of the tyrosine amino acids at positions 3 and 9.[1]
Core Interaction Mechanisms with the Fungal Cell Membrane
The primary antifungal action of plipastatin is the targeted disruption of the fungal cell membrane's structure and function. This interaction is not a single event but a cascade of molecular processes that compromise membrane integrity, leading to cell death.
Direct Membrane Perturbation and Pore Formation
The amphiphilic nature of plipastatin drives its insertion into the fungal plasma membrane. The hydrophobic fatty acid tail anchors within the lipid core of the bilayer, while the cyclic peptide moiety interacts with the polar head groups of phospholipids. This insertion disrupts the ordered packing of membrane lipids, altering fluidity and leading to the formation of pores or ion channels.[3] This process increases membrane permeability, causing an uncontrolled efflux of essential ions (e.g., K+) and small molecules, and ultimately leads to the leakage of cytoplasmic contents and loss of cell viability.[4]
Inhibition of Phospholipase A2
A key and specific molecular target of plipastatin is phospholipase A2 (PLA2).[5][6][7] PLA2 enzymes are crucial for membrane homeostasis, remodeling, and signal transduction. They function by hydrolyzing phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. By inhibiting PLA2, plipastatin disrupts these vital cellular processes, contributing significantly to the loss of membrane integrity and function.[1]
Interference with Membrane Sterols and Phospholipids
The efficacy of plipastatin is highly dependent on the specific lipid composition of the target membrane.[4] Fungal membranes are rich in ergosterol, which is the functional equivalent of cholesterol in mammalian cells. The presence and concentration of ergosterol influence the membrane's physical properties and are critical for the sensitivity of the fungus to plipastatin.[4] Studies on related lipopeptides have demonstrated an ability to inhibit the biosynthesis of ergosterol, suggesting a multi-pronged attack on this vital membrane component.[8] Disruption of ergosterol homeostasis severely compromises membrane fluidity, permeability, and the function of membrane-bound proteins.[9][10]
Induction of Morphological and Ultrastructural Damage
The culmination of these molecular interactions is severe and observable damage to the fungal cell. Microscopic analyses of fungi treated with plipastatin reveal profound morphological changes, including the formation of large vacuoles, condensation and conglobation of cytoplasm along the hyphae, and the appearance of gaps in the cell wall.[4][9] Transmission electron microscopy (TEM) confirms these findings at an ultrastructural level, showing severe alterations to the cytoplasm, cell wall, and plasma membrane.[4]
Proposed Downstream Cellular Stress Response
The extensive membrane and cell wall damage inflicted by plipastatin acts as a potent stress signal, likely activating conserved fungal stress response pathways. While direct pathway analysis for plipastatin is an area of ongoing research, the nature of the damage strongly implicates the activation of the Cell Wall Integrity (CWI) and Unfolded Protein Response (UPR) pathways.
-
Cell Wall Integrity (CWI) Pathway: This is a primary response mechanism to cell surface stress. Damage to the plasma membrane and cell wall is sensed by transmembrane proteins, initiating a MAPK signaling cascade that leads to transcriptional reprogramming to reinforce the cell wall.[11]
-
Unfolded Protein Response (UPR): The disruption of membrane integrity and inhibition of enzymes like PLA2 can impair the function of the endoplasmic reticulum (ER), which is responsible for the proper folding of secreted and membrane proteins. This leads to an accumulation of unfolded proteins in the ER, a condition known as ER stress, which triggers the UPR to restore homeostasis.[12][13]
Caption: Proposed signaling cascade initiated by plipastatin interaction.
Quantitative Antifungal Activity
The antifungal efficacy of plipastatin is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
| Fungal Species | Plipastatin Variant | MIC Value | Reference |
| Fusarium graminearum | Plipastatin A | 100 µg/mL | [4] |
| Fusarium oxysporum | Plipastatins (mixture) | 16 µg/mL | [14][15] |
| Botrytis cinerea | Plipastatin A1 | >10 µM (conidia germination) | [16] |
Experimental Protocols
The characterization of plipastatin's interaction with fungal membranes relies on a suite of established experimental techniques.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of plipastatin required to inhibit fungal growth.
-
Inoculum Preparation: Prepare a standardized suspension of fungal conidia (spores) in a suitable liquid medium (e.g., Potato Dextrose Broth) to a final concentration of approximately 1 x 10⁵ conidia/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of purified plipastatin A in the liquid medium in a 96-well microtiter plate. Concentrations typically range from 200 µg/mL down to <1 µg/mL.
-
Inoculation: Add the fungal conidia suspension to each well of the microtiter plate. Include a positive control (fungus with no plipastatin) and a negative control (medium only).
-
Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 28°C) for 48-72 hours.
-
Observation: Determine the MIC by visually identifying the lowest concentration of plipastatin A at which no fungal growth (turbidity) is observed.
Caption: Experimental workflow for MIC determination.
Protocol: Fluorescence Microscopy for Viability Assessment
This method uses fluorescein diacetate (FDA) to assess membrane integrity and cell viability. FDA is non-fluorescent but is cleaved by intracellular esterases in viable cells with intact membranes to produce fluorescein, which emits green fluorescence.
-
Fungal Culture: Grow fungal hyphae in a liquid medium until a suitable density is reached.
-
Treatment: Treat the fungal culture with plipastatin at its MIC or 2x MIC for a defined period (e.g., 24 hours). An untreated culture serves as a control.
-
Staining: Add FDA solution to both treated and untreated cultures to a final concentration of 10 µg/mL. Incubate in the dark at room temperature for 15-20 minutes.
-
Microscopy: Place a sample of the stained culture on a microscope slide.
-
Imaging: Observe the samples using a fluorescence microscope with an appropriate filter set for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Analysis: Viable cells with intact membranes will show bright green fluorescence, whereas non-viable, membrane-compromised cells will show little to no fluorescence.[17]
Caption: Workflow for FDA staining and fluorescence microscopy.
Protocol: Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the internal ultrastructure of fungal cells, revealing damage caused by plipastatin.
-
Sample Preparation: Grow and treat fungal hyphae with plipastatin as described above.
-
Primary Fixation: Harvest the hyphae by gentle centrifugation and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2-4 hours at 4°C.[18]
-
Washing: Wash the samples multiple times with the buffer to remove the fixative.
-
Secondary Fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This enhances contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[19]
-
Infiltration & Embedding: Gradually infiltrate the dehydrated samples with an epoxy resin (e.g., Spurr's resin) and embed them in resin blocks. Polymerize the resin in an oven.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) from the resin blocks using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain them with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.
-
Imaging: Observe the stained sections in a transmission electron microscope at high magnification.[20]
Caption: General workflow for preparing fungal samples for TEM analysis.
Conclusion
Plipastatin's interaction with the fungal cell membrane is a sophisticated and potent antifungal mechanism. Its ability to physically disrupt the lipid bilayer, inhibit essential membrane enzymes, and interfere with critical structural lipids like ergosterol results in a comprehensive assault on cellular integrity. The data strongly suggest that this direct damage triggers broader cellular stress responses, overwhelming the fungus's ability to recover. The detailed understanding of these interactions, supported by the quantitative and methodological data presented herein, provides a robust foundation for leveraging plipastatin and its derivatives in the rational design of next-generation antifungal agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. III. Structural elucidation of plipastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 11. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum stress and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoplasmic reticulum stress and fungal pathogenesis converge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Preparation of Candida albicans Biofilms for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogues of Plipastatin B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal and other biological activities. This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound. It details their structural diversity, biological activities, and underlying mechanisms of action. This document summarizes quantitative bioactivity data, provides detailed experimental protocols for isolation, characterization, and activity assessment, and visualizes key biological pathways to facilitate further research and development in the fields of agriculture, medicine, and biotechnology.
Introduction
Cyclic lipopeptides (CLPs) from Bacillus species are a diverse group of secondary metabolites with a broad spectrum of biological activities. Among these, the fengycin family, which includes plipastatins, is particularly noted for its strong antifungal properties against filamentous fungi[1][2]. Plipastatins are decapeptides linked to a β-hydroxy fatty acid chain, forming a cyclic structure through a lactone bond[3]. The structural variability within the peptide ring and the fatty acid tail gives rise to a multitude of natural variants with distinct biological profiles[4][5]. This guide explores the known natural variants of this compound and the development of synthetic analogues aimed at improving efficacy, stability, and therapeutic potential.
Structural Diversity of this compound and its Analogues
The core structure of this compound consists of a ten-amino-acid peptide moiety and a C14–C21 β-hydroxy fatty acid (β-OH-FA) side chain[6]. Natural variations primarily occur at specific amino acid positions and in the length and branching of the fatty acid chain.
Natural Variants:
-
Amino Acid Substitutions: The most common variations in the peptide ring occur at position 6, where Alanine (Ala) in fengycin A is replaced by Valine (Val) in fengycin B (and thus this compound)[4][5]. Other substitutions have also been identified in novel fengycin variants, such as the replacement of Glutamine (Gln) at position 8 with Isoleucine (Ile) or Leucine (Leu)[7].
-
Fatty Acid Heterogeneity: The lipid tail of plipastatins can vary in length (typically C14 to C18) and can be saturated or unsaturated, with normal, iso-, or anteiso-branching[5][8].
Synthetic and Engineered Analogues:
To overcome limitations of natural plipastatins, such as potential instability, researchers have developed synthetic and semi-synthetic analogues. These efforts include:
-
Peptide Backbone Modification: Module and individual domain deletions in the non-ribosomal peptide synthetase (NRPS) machinery have led to the creation of truncated and novel lipopeptides, such as cyclic pentapeptides and linear hexapeptides[9].
-
Enhanced Stability: Replacement of the natural ester (depsi-) bond with a more stable amide bond has been shown to significantly increase the chemical stability of fengycin analogues under both acidic and basic conditions[10].
Quantitative Biological Activity
The structural variations among plipastatin analogues directly influence their biological activity. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of Plipastatin Analogues
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Iturin A | Fusarium graminearum | 50 | [11][12] |
| Plipastatin A | Fusarium graminearum | 100 | [11][12] |
| Lipopeptide Mix (Sh420) | Fusarium graminearum | 5000 | [13] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Plipastatin Analogues
| Compound | Target Organism | IC50 (mg/L) | 95% Confidence Interval | Reference |
| Fengycin | Venturia inaequalis (tebuconazole-sensitive) | 0.03 | [0.02–0.04] | [14] |
| Mycosubtilin | Venturia inaequalis (tebuconazole-sensitive) | 2.84 | [2.23–3.56] | [14] |
| Surfactin | Venturia inaequalis (tebuconazole-sensitive) | 5.15 | [4.28–6.18] | [14] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of plipastatin variants and analogues.
Isolation and Purification of Plipastatins
Protocol 1: Acid Precipitation and Solvent Extraction
-
Cultivation: Grow the Bacillus strain in a suitable liquid medium (e.g., SMN medium) at 30°C for 96 hours[6].
-
Cell Removal: Centrifuge the culture broth at 12,000 × g for 30 minutes at 4°C to remove bacterial cells[6].
-
Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0-2.5 with 5 N HCl and let it stand at 4°C overnight to precipitate the lipopeptides[1][6][8].
-
Collection of Precipitate: Centrifuge at 8,000-13,000 × g for 15-20 minutes at 4°C to collect the crude lipopeptide precipitate[1][6].
-
Solvent Extraction: Extract the precipitate with methanol or an ethanol/water (1:1, v/v) mixture by stirring for 2 hours[1][6].
-
Filtration and Drying: Filter the extract to remove insoluble material and then dry the filtrate under vacuum to obtain the crude lipopeptide powder[1].
Protocol 2: Chromatographic Purification
-
Silica Gel Chromatography: Dissolve the crude extract in a suitable solvent and apply it to a silica gel column. Elute with a gradient of solvents to separate different lipopeptide families[8].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 5 µm particle size, 4.6 mm × 250 mm)[6].
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A typical starting condition is a 4:6 (v/v) ratio of 0.1% TFA to acetonitrile[6].
-
Flow Rate: 1 mL/min[6].
-
Detection: UV detector at 205 nm or 214 nm.
-
Collect fractions corresponding to the peaks of interest for further analysis.
-
Structural Characterization
Protocol 3: Mass Spectrometry (MS) Analysis
-
LC-MS/MS: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.
-
Full Scan MS: Acquire mass spectra in the range of m/z 800-1600 to identify the molecular ions of different plipastatin homologues[8].
-
Tandem MS (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern helps to determine the amino acid sequence and the structure of the fatty acid chain[8][9].
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a purified lipopeptide sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between atoms and determine the amino acid sequence and the structure of the fatty acid. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the three-dimensional structure.
Biological Activity Assays
Protocol 5: Antifungal Activity Assay (Broth Microdilution for MIC)
-
Spore Suspension Preparation: Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in a suitable broth (e.g., Potato Dextrose Broth - PDB) and adjust the concentration (e.g., 5 × 10^7 conidia/mL)[15][16].
-
Serial Dilutions: Prepare serial dilutions of the purified plipastatin analogues in the broth in a 96-well microtiter plate[15][16].
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (e.g., a known antifungal agent) and a negative control (broth with solvent only).
-
Incubation: Incubate the plates at 25°C for a specified period (e.g., 24-72 hours) with agitation[4][5].
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol 6: Antifungal Activity Assay (Agar Dilution)
-
Media Preparation: Prepare a series of PDA plates containing different concentrations of the plipastatin analogues[15][16].
-
Inoculation: Place a mycelial plug of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at 25°C for several days.
-
Inhibition Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate without the lipopeptide.
Signaling Pathways and Mechanisms of Action
Biosynthesis and Regulation of Plipastatin
The biosynthesis of plipastatin is carried out by a large multi-enzyme complex encoded by the pps operon (ppsABCDE). This process is a classic example of non-ribosomal peptide synthesis (NRPS). The synthesis is tightly regulated at the transcriptional level, with key regulators including the transition state regulator AbrB, which represses the pps operon during the exponential growth phase, and the pleiotropic regulator DegQ, which has a positive effect on plipastatin synthesis[1].
References
- 1. Frontiers | Purification, biochemical characterization and self-assembled structure of a fengycin-like antifungal peptide from Bacillus thuringiensis strain SM1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fengycin or plipastatin? A confusing question in Bacilli [biotechnologia-journal.org]
- 4. Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Plipastatin A1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and structural characterization of fengycin homologues produced by Bacillus subtilis LSFM-05 grown on raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]
- 15. Frontiers | Antifungal Activity of Lipopeptides From Bacillus XT1 CECT 8661 Against Botrytis cinerea [frontiersin.org]
- 16. Antifungal Activity of Lipopeptides From Bacillus XT1 CECT 8661 Against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of Plipastatin in Microbial Communities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plipastatins are a class of cyclic lipopeptides produced by various Bacillus species, most notably Bacillus subtilis. These secondary metabolites play a crucial role in shaping microbial communities through their potent biological activities. This in-depth technical guide explores the ecological significance of plipastatins, focusing on their antifungal properties, their function as a "public good" in bacterial populations, and their involvement in complex microbial interactions such as competition and biofilm formation. The guide provides a comprehensive overview of the mechanisms of action, regulatory pathways governing plipastatin production, and its potential applications in biocontrol and drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research in this field.
Introduction
Microbial communities are complex ecosystems governed by a vast network of interactions, including competition, cooperation, and antagonism. A key factor mediating these interactions is the production of secondary metabolites. Plipastatins, belonging to the fengycin family of lipopeptides, are prominent examples of such metabolites. Produced by non-ribosomal peptide synthetases (NRPSs), they consist of a peptide ring of ten amino acids linked to a β-hydroxy fatty acid chain. This amphiphilic structure is central to their biological activity, primarily their ability to interact with and disrupt cell membranes.
Ecologically, plipastatins provide a significant competitive advantage to their producers. Their potent antifungal activity allows Bacillus species to effectively combat pathogenic and saprophytic fungi in the soil and on plant surfaces, thereby securing access to nutrients and space. Furthermore, the discovery that plipastatins can act as a "public good," protecting not only the producer but also neighboring non-producing bacteria, has added a new layer of complexity to our understanding of their role in microbial societies. This guide will delve into the multifaceted ecological functions of plipastatin, providing the technical details necessary for researchers to explore and harness its potential.
Quantitative Data on Plipastatin Activity
The biological activity of plipastatin has been quantified against various microbial targets. The following tables summarize key quantitative data from published studies, providing a comparative overview of its efficacy.
Table 1: Antifungal Activity of Plipastatin
| Fungal Species | Assay Type | Effective Concentration | Reference |
| Fusarium graminearum | Minimal Inhibitory Concentration (MIC) | 100 µg/mL | [1] |
| Fusarium oxysporum f. sp. cucumerinum | Minimal Inhibitory Concentration (MIC) | 16 µg/mL | [2] |
| Botrytis cinerea | Conidia Germination Inhibition | >10 µM | [3] |
| Botrytis cinerea | In planta disease reduction (tomato leaves) | 50 µM | [3] |
Table 2: Biofilm Inhibition by Plipastatin
Quantitative data on the specific percentage of biofilm inhibition by purified plipastatin is an area of active research. However, lipopeptides from Bacillus species, including those containing plipastatins, have been shown to be effective in inhibiting and disrupting fungal biofilms. For instance, crude lipopeptide extracts from Bacillus have demonstrated significant reductions in the total biomass and metabolic activity of Fusarium solani biofilms at concentrations as low as 2 µg/mL.[4] Further research with purified plipastatin is needed to establish precise dose-response relationships for biofilm inhibition across a range of fungal species.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of plipastatin's ecological role.
Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol is adapted from methodologies used to determine the minimal inhibitory concentration (MIC) of antifungal compounds.[1]
-
Fungal Spore Suspension Preparation:
-
Culture the target fungus (e.g., Fusarium graminearum) on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C to allow for sporulation.
-
Flood the plate with sterile distilled water containing 0.05% (v/v) Tween 80.
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension, wash with sterile water, and resuspend in a suitable medium (e.g., Potato Dextrose Broth - PDB).
-
Adjust the spore concentration to 1 x 105 conidia/mL using a hemocytometer.
-
-
Plipastatin Preparation:
-
Prepare a stock solution of purified plipastatin in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial two-fold dilutions of the plipastatin stock solution in PDB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal spore suspension to each well of the microtiter plate, resulting in a final spore concentration of 5 x 104 conidia/mL.
-
Include a positive control (spores in PDB without plipastatin) and a negative control (PDB only).
-
Incubate the plate at 25°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of plipastatin at which no visible fungal growth is observed.
-
Co-culture Assay to Demonstrate the "Public Good" Effect of Plipastatin
This protocol is based on studies investigating the protective role of plipastatin for non-producing bacterial strains.[5][6][7][8]
-
Strain Preparation:
-
Use a plipastatin-producing strain of Bacillus subtilis and a non-producing mutant or a naturally occurring non-producing strain.
-
For visualization, strains can be fluorescently labeled (e.g., with GFP for the non-producer and RFP for the producer).
-
Grow overnight cultures of each bacterial strain in a suitable liquid medium (e.g., LB broth) at 30°C with shaking.
-
Prepare a spore suspension of the target fungus (e.g., Fusarium oxysporum) as described in Protocol 3.1.
-
-
Co-culture Setup:
-
In a 96-well plate, set up monocultures of the producer and non-producer strains, as well as co-cultures at different ratios (e.g., 1:1, 1:10, 10:1).
-
Adjust the initial bacterial density of each culture to a defined OD600 (e.g., 0.01).
-
Introduce the fungal spore suspension to the wells at a final concentration that is known to be inhibitory to the non-producing strain in monoculture.
-
Include control wells with bacteria only (no fungus) and fungus only (no bacteria).
-
-
Incubation and Monitoring:
-
Incubate the plate at a suitable temperature (e.g., 28°C) with shaking.
-
Monitor bacterial growth over time by measuring the optical density (OD600) and fluorescence (if using labeled strains) using a plate reader.
-
-
Data Analysis:
-
Compare the growth of the non-producing strain in monoculture versus co-culture in the presence of the fungus.
-
Successful protection by the producer strain will be indicated by the enhanced growth and survival of the non-producing strain in the co-culture compared to its monoculture.
-
Signaling Pathways and Logical Relationships
Regulation of Plipastatin Production: The ComQXPA Quorum Sensing System
The production of plipastatin in Bacillus subtilis is tightly regulated, in part, by the ComQXPA quorum-sensing system. This cell-to-cell communication mechanism allows the bacteria to coordinate gene expression in a cell-density-dependent manner.
Caption: The ComQXPA quorum-sensing pathway regulating plipastatin synthesis in Bacillus subtilis.
Experimental Workflow: Co-culture Assay for "Public Good" Demonstration
The following diagram illustrates the workflow for the co-culture experiment described in Protocol 3.2.
Caption: Workflow for a co-culture experiment to demonstrate the public good nature of plipastatin.
Logical Relationships: The Ecological Role of Plipastatin
This diagram illustrates the interconnected roles of plipastatin in a microbial community.
Caption: The multifaceted ecological roles of plipastatin in microbial and plant-microbe interactions.
Conclusion and Future Directions
Plipastatin is a powerful secondary metabolite that plays a pivotal role in the ecology of Bacillus species and the broader microbial communities they inhabit. Its potent antifungal activity, coupled with its function as a shareable resource, underscores the complexity of microbial interactions and the importance of chemical communication and warfare in these ecosystems. The ability of plipastatin to also induce systemic resistance in plants highlights its potential for agricultural applications as a biocontrol agent.
For drug development professionals, the membrane-disrupting mechanism of action of plipastatin offers a promising avenue for the development of novel antifungal agents, particularly in an era of increasing resistance to conventional drugs.
Future research should focus on several key areas:
-
Synergistic Effects: Investigating the synergistic effects of plipastatin with other antimicrobial compounds, including other lipopeptides produced by Bacillus and conventional antifungal drugs.
-
Regulation and Biosynthesis: Further elucidation of the regulatory networks that control plipastatin production to enable the development of overproducing strains for industrial applications.
-
Mechanism of Action: A deeper understanding of the molecular interactions between plipastatin and the fungal cell membrane, as well as potential intracellular targets, could inform the design of more potent and specific antifungal drugs.
-
Ecological Modeling: The development of mathematical models to predict the population dynamics of microbial communities in the presence of plipastatin producers and non-producers, and their fungal targets.
By continuing to explore the ecological and molecular intricacies of plipastatin, the scientific community can unlock its full potential for applications in sustainable agriculture and human health.
References
- 1. Bacterial co-culture assays – NC DNA Day Blog [ncdnadayblog.org]
- 2. graphviz.org [graphviz.org]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. researchgate.net [researchgate.net]
- 5. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Plipastatin B1 from Bacillus subtilis Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plipastatin B1, a member of the fengycin family of lipopeptides, is a potent antifungal and antibacterial agent produced by various strains of Bacillus subtilis.[1][2] Its mechanism of action involves the inhibition of phospholipase A2, making it a molecule of significant interest for pharmaceutical and agricultural applications.[3][4] Plipastatins are synthesized non-ribosomally by large multienzyme complexes encoded by the ppsABCDE operon.[1][5] This document provides a detailed protocol for the extraction and purification of this compound from Bacillus subtilis culture, along with insights into the optimization of its production.
Data Presentation
Table 1: Fermentation and Extraction Parameters for Plipastatin Production
| Strain of B. subtilis | Culture Medium | Key Fermentation Conditions | Extraction Method | Purification Method | Reported Yield |
| M-24 (engineered) | Luria-Bertani (LB) medium followed by fermentation medium. | Replacement of native promoters with constitutive promoter P43. | Not specified in detail, referred to as "crude extract". | HPLC | Up to 717 mg/L[6] |
| BMG03 (engineered) | Not specified in detail. | Replacement of the weak pps promoter with a constitutive promoter. | Not specified in detail. | Not specified in detail. | 507 ± 6.42 mg/L[7] |
| YB8 | A specialized medium containing glucose, amino acids, and mineral salts. | pH adjusted to 6.9 with NH4OH. | Acid precipitation (pH 2) of supernatant, followed by ethanol extraction and charcoal treatment. | Silica gel chromatography and reversed-phase HPLC. | 3 mg of purified substance from 4L of culture.[8] |
| 3NA (engineered) | Mineral salt medium with glucose and urea. | Cultivation at 30°C and 120 rpm. Supplementation with 30 mM ornithine. | Centrifugation to obtain cell-free supernatant. | High-Performance Thin-Layer Chromatography (HPTLC) and HPLC-ESI-MS for analysis. | Not explicitly quantified in mg/L, but showed enhanced production with ornithine.[1] |
Experimental Protocols
Fermentation of Bacillus subtilis for this compound Production
This protocol is based on methodologies described for various B. subtilis strains.[1][8]
a. Media Preparation:
-
Pre-culture Medium (LB): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Mineral Salt Fermentation Medium: 20 g/L glucose, 50 mM Urea, 0.03 M KH2PO4, 0.04 M Na2HPO4 × 2 H2O, 8.0 × 10⁻⁴ M MgSO4 × 7 H2O, 4.0 × 10⁻⁶ M Na2EDTA × 2 H2O, 7.0 × 10⁻⁶ M CaCl2, 4.0 × 10⁻⁶ M FeSO4 × 7 H2O, 1.0 × 10⁻⁶ M MnSO4 × H2O. For enhanced production, the medium can be supplemented with 30 mM ornithine.[1][5]
b. Inoculation and Culture Conditions:
-
Inoculate 10 mL of LB medium with a glycerol stock of the desired B. subtilis strain.
-
Incubate for approximately 8 hours at 30°C with shaking at 120 rpm.
-
Transfer the pre-culture to the mineral salt fermentation medium to an initial OD600 of 0.1.
-
Incubate the main culture at 30°C with shaking at 120 rpm for 48-72 hours.
Extraction of this compound
This protocol is a synthesized procedure from established methods.[8]
-
Centrifuge the fermentation culture at 4700 rpm at 4°C to pellet the cells.
-
Collect the cell-free supernatant.
-
Adjust the pH of the supernatant to 2.0 using a strong acid (e.g., HCl). This will precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C.
-
Collect the precipitate by centrifugation.
-
Extract the precipitate with 95% ethanol or methanol.
-
The resulting extract contains the crude this compound.
Purification of this compound
The crude extract can be further purified using chromatographic techniques.[8]
a. Silica Gel Chromatography:
-
The crude extract can be treated with charcoal to remove some impurities.[8]
-
The charcoal-treated extract is then concentrated and loaded onto a silica gel column.
-
The column is eluted with a step gradient of propanol in water (e.g., 100%, 90%, 80%).
-
Fractions are collected and assayed for antifungal activity to identify those containing this compound.
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The active fractions from the silica gel chromatography are pooled and concentrated.
-
The concentrated sample is further purified by RP-HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (0.1%) or ammonium acetate.[6][8]
-
The elution is monitored by UV absorbance at around 205 nm.[8]
-
The peak corresponding to this compound is collected.
Analysis and Quantification
The purity and concentration of this compound can be determined using analytical HPLC and mass spectrometry.[6][9]
-
Analytical HPLC: An external standard of purified this compound is used to create a calibration curve for quantification.
-
LC-ESI-MS: This technique is used to confirm the identity of this compound by its mass-to-charge ratio and to identify different variants.[1]
Visualizations
Signaling Pathway for Plipastatin Biosynthesis
Caption: Regulatory pathway of this compound synthesis in B. subtilis.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
References
- 1. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Quantification and Analysis of Plipastatin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal and antibacterial activities.[1][2] Its potential applications in agriculture and medicine necessitate reliable and accurate analytical methods for its quantification and characterization. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound and its related compounds. This document provides detailed application notes and protocols for the quantification and analysis of this compound using reversed-phase HPLC.
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol outlines the extraction of this compound from a Bacillus subtilis culture.
Materials:
-
Bacillus subtilis culture broth
-
12 N HCl
-
Ethanol or Methanol
-
0.2 µm polytetrafluoroethylene (PTFE) or organic filter
-
Centrifuge
-
Filtration apparatus
Protocol:
-
Acidify the culture broth to pH 2.0 with 12 N HCl to precipitate the lipopeptides.[3]
-
Centrifuge the acidified culture to pellet the precipitate.[2][3]
-
Discard the supernatant and extract the precipitate with ethanol or methanol.[2][3]
-
Filter the extract through a 0.2 µm PTFE or organic filter to remove any particulate matter.[1][3]
-
The resulting filtrate is ready for HPLC analysis.
HPLC Method for this compound Quantification
This protocol details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A reversed-phase C18 column is recommended for the separation. A commonly used column is an Agilent RTC18 (4.6 x 150 mm, 5 µm).[1]
Mobile Phase and Gradient Program:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.[1]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 35 | 5 | 95 |
| 45 | 5 | 95 |
| 55 | 50 | 50 |
| 60 | 50 | 50 |
This gradient program is based on a method described for plipastatin analysis and may require optimization depending on the specific column and system used.[1]
Quantification
Quantification of this compound is typically performed using an external standard method.[1]
-
Prepare a stock solution of purified this compound standard of known concentration.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.
-
Plot the peak area of the this compound standard against its concentration to create the calibration curve.
-
Inject the prepared sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes typical quantitative data that can be obtained with the described HPLC method. The exact values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Retention Time | 17 - 33 min | [1] |
| Linearity (R²) | > 0.99 | Assumed based on standard analytical practices |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification.
Logical Relationship of HPLC Method Parameters
This diagram outlines the key parameters and their relationships in the development of an HPLC method for this compound analysis.
Caption: Key parameters of the HPLC method.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Plipastatin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plipastatin B1, a member of the fengycin family of lipopeptides, is a bioactive compound produced by various strains of Bacillus subtilis. It consists of a decapeptide ring linked to a β-hydroxy fatty acid chain.[1] this compound exhibits potent antifungal and antibacterial activities, making it a compound of significant interest for pharmaceutical and biotechnological applications. Its mechanism of action is believed to involve the inhibition of fungal phospholipase A2 and the formation of pores in cell membranes. Effective purification of this compound from complex fermentation broths is crucial for its characterization and further development. Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for the selective isolation and concentration of this compound from crude extracts. This document provides a detailed protocol for the purification of this compound using SPE, along with supporting data and workflow diagrams.
Data Presentation
The purification of this compound is a multi-step process, often commencing with precipitation and followed by chromatographic techniques. The following table summarizes the quantitative data associated with a typical purification workflow involving solid-phase extraction for lipopeptides, providing an expected outcome for the purification of this compound.
| Purification Step | Total Activity (Arbitrary Units) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 1000 | 500 | 2 | 100 | 1 |
| Acid Precipitation | 800 | 100 | 8 | 80 | 4 |
| Solid-Phase Extraction (SPE) | 200 | 13.7 | 14.6 | 20 | 7.3 |
| RP-HPLC | 120 | 5 | 24 | 12 | 12 |
Note: The data presented is a representative example based on typical lipopeptide purification and may vary depending on the specific fermentation conditions and extraction efficiency. One study on the purification of bioactive lipopeptides using SPE reported a 20% recovery of the initial antibiotic activity and a 7.3-fold increase in specific activity.[2]
Experimental Protocols
Preparation of Crude this compound Extract
This initial step aims to precipitate and concentrate this compound from the culture supernatant.
Materials:
-
Bacillus subtilis culture supernatant
-
6 M Hydrochloric Acid (HCl)
-
Methanol
-
Centrifuge
-
pH meter
Protocol:
-
Centrifuge the Bacillus subtilis culture broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.
-
Collect the cell-free supernatant.
-
Adjust the pH of the supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides, including this compound.[3]
-
Incubate the acidified supernatant at 4°C overnight to ensure complete precipitation.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitate.
-
Discard the supernatant and resuspend the pellet in a minimal volume of methanol.
-
Adjust the pH of the methanolic solution to 7.0.
-
The resulting solution is the crude this compound extract for subsequent purification by SPE.
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol details the purification of the crude extract using a C18 SPE cartridge.
Materials:
-
Crude this compound extract (dissolved in methanol)
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE manifold
Protocol:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 6 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the crude this compound extract with deionized water to a final acetonitrile or methanol concentration of approximately 20% (v/v).[2]
-
Load the diluted sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove salts and other polar impurities.
-
Subsequently, wash the cartridge with 6 mL of a low concentration of acetonitrile in water (e.g., 5-15% v/v) to elute weakly bound impurities.[2]
-
-
Elution:
-
Elute the bound this compound from the cartridge using a stepwise gradient of acetonitrile in water. Collect fractions at each step.
-
The majority of this compound is expected to elute in the fractions with higher acetonitrile concentrations (50-100%).
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound using analytical techniques such as RP-HPLC with UV detection (at 205 nm) or mass spectrometry.[3]
-
Pool the fractions containing the purified this compound.
-
Post-SPE Purification by RP-HPLC (Optional but Recommended)
For achieving high purity, the this compound containing fractions from SPE can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Pooled SPE fractions containing this compound
-
RP-HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
Protocol:
-
Concentrate the pooled SPE fractions under vacuum to remove the acetonitrile.
-
Re-dissolve the sample in a small volume of the initial mobile phase conditions.
-
Inject the sample onto the C18 HPLC column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 50-95% over 35 minutes).[4]
-
Monitor the elution profile at 205 nm and collect the peaks corresponding to this compound.
-
Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical progression of this compound purification.
References
Application Notes and Protocols: In Vitro Antifungal Assay for Plipastatin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plipastatin B1 is a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species.[1] These compounds are known for their potent antifungal activity against a broad spectrum of plant pathogenic fungi.[2][3] The mechanism of action for plipastatins, and fengycins in general, primarily involves interaction with the fungal cell membrane. At lower concentrations, they can cause membrane perturbation and the formation of pores, while at higher concentrations, they exhibit a detergent-like effect, leading to complete disruption of the lipid bilayer.[1] Transmission electron microscopy has revealed that treatment with plipastatins can lead to gapped cell walls and disturbed plasma membranes in fungi such as Fusarium graminearum.[4]
This document provides a detailed protocol for determining the in vitro antifungal activity of this compound, primarily through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antifungal Activity of Plipastatins
The following table summarizes the available quantitative data on the antifungal activity of plipastatins and related lipopeptides against various fungal species. It is important to note that MIC values can vary depending on the specific fungal strain, assay conditions, and the purity of the lipopeptide preparation.
| Lipopeptide | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Plipastatin A | Fusarium graminearum | 100 µg/mL | [4][5] |
| Iturin A (for comparison) | Fusarium graminearum | 50 µg/mL | [4][5] |
| Novel Lipopeptides | Various fungal species | 31.25 - 125 µg/mL | [6] |
| Lipopeptide Extract | Fusarium graminearum | 5 mg/mL | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard antifungal susceptibility testing methods and is suitable for determining the MIC of this compound against filamentous fungi and yeasts.[8][9]
a. Materials:
-
This compound (of known purity)
-
Fungal isolate(s) of interest
-
Sterile 96-well U-shaped microplates[8]
-
RPMI-1640 broth with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)[8]
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) (if needed to dissolve this compound)
-
Spectrophotometer or microplate reader (for inoculum standardization and reading results)
-
Sterile pipette tips, tubes, and other standard microbiology laboratory equipment
-
Positive control antifungal (e.g., Amphotericin B)[8]
-
Negative control (vehicle, e.g., DMSO in media)
b. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) and incubate under optimal conditions to obtain sporulation (for filamentous fungi) or fresh colonies (for yeasts).
-
For filamentous fungi, harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline or water. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
For yeasts, suspend a few colonies in sterile saline.
-
Adjust the spore/cell suspension to the desired concentration using a hemocytometer or by measuring the optical density (OD) with a spectrophotometer. A typical starting inoculum concentration is 0.5 x 10⁵ to 2.5 x 10⁵ cells/spores per mL.[9]
c. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound. If necessary, dissolve it in a minimal amount of DMSO before diluting with RPMI-1640 medium.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in separate tubes or a deep-well plate to create a range of concentrations to be tested.
d. Assay Procedure:
-
Add 100 µL of the appropriate this compound dilution to the wells of a 96-well microplate.
-
Include control wells:
-
Positive Control: Wells containing the fungal inoculum and a known antifungal agent (e.g., Amphotericin B).
-
Negative/Growth Control: Wells containing the fungal inoculum and the vehicle (e.g., RPMI-1640 with the same concentration of DMSO as the highest this compound concentration) but no this compound.
-
Sterility Control: Wells containing only the medium to check for contamination.
-
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours for yeasts, up to 7 days for some filamentous fungi).[8]
-
Determine the MIC, which is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, the OD can be read using a microplate reader.[8]
Agar Well Diffusion Assay (Qualitative)
This method provides a qualitative assessment of antifungal activity.
a. Materials:
-
This compound solution
-
Fungal isolate
-
PDA plates
-
Sterile cork borer or pipette tip to create wells
b. Procedure:
-
Prepare a lawn of the fungal isolate by spreading a spore suspension or streaking a yeast culture onto the surface of a PDA plate.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution at different concentrations into the wells.
-
Add a negative control (e.g., sterile water or the solvent used to dissolve this compound) to one well.
-
Incubate the plates at an appropriate temperature until fungal growth is evident.
-
Measure the diameter of the inhibition zone (the clear area around the well where fungal growth is inhibited).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antifungal assay of this compound.
Signaling Pathway/Mechanism of Action
References
- 1. Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Lipopeptides Against Filamentous Fungi [bio-protocol.org]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Plipastatin B1 as a Biocontrol Agent Against Plant Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has emerged as a potent biocontrol agent against a wide range of plant pathogenic fungi.[1][2][3][4] Its efficacy stems from a dual mode of action: direct antifungal activity through disruption of fungal cell membranes and the induction of systemic resistance in host plants.[5][6] This document provides detailed application notes, quantitative data on its antifungal activity, and comprehensive experimental protocols for its evaluation.
Mechanism of Action
This compound exhibits a robust antifungal effect primarily by interacting with and disrupting the integrity of fungal cell membranes. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[5] Furthermore, this compound can trigger induced systemic resistance (ISR) in plants, a state of heightened defensive capacity.[6][7] This ISR is often mediated through the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, leading to a broad-spectrum and long-lasting protective effect against subsequent pathogen attacks.[8][9][10]
Quantitative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of the antifungal potency of a compound. The following table summarizes the reported MIC values of this compound and closely related fengycins against various plant pathogenic fungi.
| Fungal Pathogen | Host Plant(s) | Lipopeptide | MIC (µg/mL) | Reference(s) |
| Fusarium graminearum | Wheat, Maize | Plipastatin A | 100 | [11] |
| Fusarium graminearum | Wheat, Maize | Iturin A (for comparison) | 50 | [11] |
| Rhizomucor variabilis | Maize | Fengycin | 4.5 µM | [12] |
| Magnaporthe oryzae Triticum | Wheat | Bioactive lipopeptides | Not specified | [1] |
| Candida tropicalis | (Clinical isolate) | Lipopeptide fractions | Not specified | [13] |
| Various Fungi | (General) | Iturin A homologues | Not specified | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Salicylic Acid and Jasmonic Acid Pathways are Activated in Spatially Different Domains Around the Infection Site During Effector-Triggered Immunity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stimulation of Fengycin-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Plipastatin B1 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plipastatins, a class of cyclic lipopeptides which includes Plipastatin B1, are secondary metabolites produced by various Bacillus species. They exhibit potent antifungal and insecticidal activities, making them promising candidates for biocontrol agents and novel therapeutic development. Structurally, plipastatins consist of a β-hydroxy fatty acid linked to a peptide chain of ten amino acids, with seven of these forming a cyclic structure. The diversity within this family arises from variations in the length and branching of the fatty acid chain, as well as substitutions of amino acids in the peptide sequence. Accurate and detailed structural characterization is crucial for understanding their structure-activity relationships and for the development of new derivatives with improved properties.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the identification and characterization of this compound and its derivatives.[1][2] This application note provides a comprehensive overview of the methodologies and protocols for the mass spectrometric analysis of these compounds, including sample preparation, LC-MS/MS parameters, and data interpretation.
Experimental Protocols
Sample Preparation: Extraction of Plipastatins from Bacterial Culture
A common method for extracting lipopeptides like plipastatins from bacterial fermentation broth is acid precipitation.[3]
Protocol:
-
Grow the Bacillus strain in a suitable liquid medium (e.g., Landy medium) to promote lipopeptide production.
-
After incubation, centrifuge the culture broth to remove bacterial cells.
-
Adjust the pH of the cell-free supernatant to 2.0 using concentrated HCl. This will cause the lipopeptides to precipitate.
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge the acidified supernatant to collect the crude lipopeptide pellet.
-
Wash the pellet with acidified water (pH 2.0) to remove any remaining water-soluble impurities.
-
Lyophilize the crude extract for storage or further purification.
-
For LC-MS analysis, dissolve the crude extract in a suitable solvent, such as methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for separating and identifying different plipastatin isoforms.
a) Liquid Chromatography (LC) Conditions
-
LC System: An ACQUITY Premier System or similar UPLC/HPLC system.[4]
-
Column: A reverse-phase column, such as an ACQUITY Premier BEH C18 Column (1.7 μm, 2.1 × 100 mm), is typically used.[4][5]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[5][6][7][8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5][6]
-
Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipopeptides. An example gradient is as follows: 5% B for 1 min, ramp to 95% B over 20 min, hold for 5 min, then return to initial conditions and equilibrate.[5]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 2-10 µL.[4]
b) Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]
-
Ionization Mode: Positive ion mode (ESI+) is typically used as it readily forms protonated molecules [M+H]+ as well as sodium [M+Na]+ and potassium [M+K]+ adducts.[5][6][9]
-
Cone Gas Flow: 350 L/Hr.[4]
-
Mass Range: A scan range of m/z 800-2000 is appropriate for detecting plipastatin isoforms.[6]
-
MS/MS Analysis: For structural elucidation, precursor ions corresponding to potential plipastatin molecules are selected for collision-induced dissociation (CID). The resulting fragment ions provide sequence information.[2][5][10] Collision energies may need to be optimized for different instruments and compounds but typically range from 10-55 eV for peptide fragmentation.[11]
Data Presentation
The following tables summarize the expected m/z values for this compound and some of its known derivatives. The variations primarily occur in the fatty acid chain length and at specific amino acid positions.
Table 1: Calculated m/z values for this compound and common derivatives.
| Plipastatin Variant | Fatty Acid Chain | Amino Acid Variation | Molecular Formula | Monoisotopic Mass | [M+H]+ | [M+Na]+ | [M+K]+ |
| This compound | C17 β-OH | - | C73H113N12O20 | 1477.819 | 1478.826 | 1500.808 | 1516.782 |
| Plipastatin A1 | C16 β-OH | - | C72H111N12O20 | 1463.803 | 1464.811 | 1486.793 | 1502.767 |
| Plipastatin C type | - | Ala at pos 6 | - | - | - | - | - |
| Plipastatin D type | - | Val at pos 6 | - | - | - | - | - |
| Plipastatin S type | - | - | - | - | - | - | - |
Note: The exact masses may vary slightly depending on the specific isomer and adducts formed. Plipastatin C, D, and S types are distinguished by specific amino acid substitutions, leading to characteristic mass shifts.[12]
Table 2: Characteristic Fragment Ions for Plipastatin Structure Elucidation.
Tandem mass spectrometry (MS/MS) of plipastatins often reveals characteristic fragmentation patterns that can be used to sequence the peptide. The fragmentation typically occurs at the peptide bonds, generating b- and y-type ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation | Reference |
| 1463.8 [M+H]+ | 966.4 | Loss of the linear peptide portion | [13] |
| (Plipastatin A1) | 1080.5 | Loss of specific amino acid residues | [13] |
| 1209.5 | Loss of the fatty acid chain | [13] | |
| 1022.61 [M+H]+ | various b- and y-ions | Confirms peptide sequence Glu-Orn-Tyr-Thr-Glu-Val | [5] |
| (Novel Derivative) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound and its derivatives.
Caption: Workflow for Plipastatin Analysis.
This compound Structure and Derivative Logic
This diagram shows the basic structure of this compound and highlights the common points of variation that lead to its derivatives.
Caption: this compound Structure and Derivatives.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound and its derivatives. By employing the described sample preparation techniques and LC-MS/MS methods, researchers can effectively identify and characterize these complex lipopeptides. The detailed fragmentation analysis is key to elucidating the specific structures of novel derivatives, which is essential for advancing research in drug development and biocontrol applications. The provided workflows and data tables serve as a valuable resource for both novice and experienced scientists in this field.
References
- 1. Identification and Characterization of Lipopeptides from Bacillus subtilis B1 Against Sapstain Fungus of Rubberwood Through MALDI-TOF-MS and RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopeptides from the banyan endophyte, Bacillus subtilis K1: mass spectrometric characterization of a library of fengycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of cyclic lipopeptide biomarkers from Bacillus species using atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-mass spectrometric method for the detection of cyclic β-amino fatty acid lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Plipastatin B1 in the Control of Gray Mold Disease in Tomatoes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a devastating disease affecting tomato production worldwide, leading to significant pre- and post-harvest losses. The emergence of fungicide-resistant strains of B. cinerea necessitates the development of novel and sustainable control strategies. Plipastatins, a class of cyclic lipopeptides produced by various Bacillus species, have demonstrated potent antifungal activity. This document provides detailed application notes and protocols for the use of Plipastatin B1 as a promising biocontrol agent against gray mold disease in tomatoes.
Disclaimer: Limited direct research is available for this compound. The data and protocols presented here are primarily based on studies of the closely related Plipastatin A1 and the broader fengycin family of lipopeptides, to which Plipastatins belong. These protocols should be considered as a starting point and may require optimization for this compound.
Mechanism of Action
This compound is believed to employ a dual mechanism of action to control gray mold disease:
-
Direct Antifungal Activity: Plipastatins interact with the fungal cell membrane, leading to increased permeability, pore formation, and ultimately, cell death. This disruption of the cell membrane inhibits both conidia germination and mycelial growth of B. cinerea.[1][2]
-
Induced Systemic Resistance (ISR) in Tomato: Plipastatins can act as elicitors, triggering the plant's own defense mechanisms. In tomatoes, these lipopeptides have been shown to stimulate the jasmonic acid (JA) signaling pathway, a key hormonal pathway involved in defense against necrotrophic pathogens.[3][4] This leads to a primed state in the plant, allowing for a faster and more robust defense response upon pathogen attack.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity of Plipastatin A1 and other related lipopeptides against Botrytis cinerea. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Antifungal Activity of Plipastatin A1 Against Botrytis cinerea
| Parameter | Concentration | Effect | Incubation Time | Reference |
| Conidia Germination Inhibition | > 1 µM | Significant inhibition | 12 hours | [3] |
| Conidia Germination Inhibition | > 10 µM | Significant inhibition | 24 hours | [3] |
Table 2: In Vivo Biocontrol Efficacy of Plipastatins and Fengycins Against Gray Mold on Tomato
| Compound | Concentration | Application Method | Efficacy | Reference |
| Plipastatin A1 | 50 µM | Leaf Disc Assay | Successful decrease in disease incidence | [3] |
| Fengycin H | Not specified | Detached Leaf Assay | 57.1% biocontrol efficacy |
Experimental Protocols
In Vitro Antifungal Activity Assays
a) Mycelial Growth Inhibition Assay (Poisoned Agar Method)
This protocol determines the effect of this compound on the vegetative growth of B. cinerea.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Actively growing culture of B. cinerea on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator (20-25°C)
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a control plate with the solvent alone.
-
Gently mix and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture.
-
Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control PDA plates.
-
Seal the plates with parafilm and incubate at 20-25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treated plate
-
b) Conidia Germination Assay
This protocol assesses the effect of this compound on the germination of B. cinerea spores.
Materials:
-
This compound stock solution
-
B. cinerea culture (10-14 days old) for spore production
-
Sterile distilled water with 0.01% Tween 80
-
Hemocytometer or spectrophotometer for spore counting
-
Microscope slides or multi-well plates
-
Humid chamber
-
Microscope
Procedure:
-
Harvest B. cinerea conidia by flooding a sporulating culture plate with a small volume of sterile distilled water containing 0.01% Tween 80.
-
Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Prepare different concentrations of this compound in sterile distilled water or a suitable buffer.
-
Mix equal volumes of the spore suspension and the this compound solutions (and a solvent control).
-
Pipette a drop (e.g., 20 µL) of each mixture onto a sterile microscope slide or into the well of a multi-well plate.
-
Place the slides or plates in a humid chamber to prevent drying and incubate at 20-25°C for 12 and 24 hours.
-
After incubation, observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Calculate the percentage of germination inhibition using the formula: Inhibition (%) = [(GC - GT) / GC] x 100 Where:
-
GC = Percentage of germination in the control
-
GT = Percentage of germination in the treatment
-
In Vivo Biocontrol Assay on Detached Tomato Leaves
This protocol evaluates the efficacy of this compound in controlling gray mold on tomato leaves.
Materials:
-
This compound solution at desired concentrations
-
Healthy, fully expanded tomato leaves from 4-5 week old plants
-
B. cinerea spore suspension (1 x 10^5 conidia/mL in a nutrient-containing medium like 1% sucrose)
-
Sterile Petri dishes with moist filter paper
-
Pipettes and sterile tips
Procedure:
-
Detach healthy tomato leaves and wash them gently with sterile distilled water.
-
Place the leaves on moist filter paper in sterile Petri dishes.
-
Apply a droplet (e.g., 20 µL) of the this compound solution (or a control solution) to a specific point on the leaf surface.
-
Allow the droplets to dry in a sterile environment.
-
Inoculate the treated spots with a droplet (e.g., 10 µL) of the B. cinerea spore suspension.
-
Seal the Petri dishes and incubate at 20-25°C with high humidity under a photoperiod (e.g., 12h light/12h dark).
-
Assess the disease severity after 3-5 days by measuring the diameter of the necrotic lesions.
-
Calculate the disease reduction percentage compared to the control.
Signaling Pathways and Experimental Workflows
Pathogen Response to this compound
This compound directly targets the cell membrane of Botrytis cinerea, leading to a cascade of events that inhibit its growth and infectivity.
References
- 1. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plipastatin A1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Lipopeptides From Bacillus XT1 CECT 8661 Against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culturing Plipastatin B1 Producer and Non-producer Strains of Bacillus subtilis
Introduction
Plipastatin B1, a potent antifungal lipopeptide produced by various Bacillus species, holds significant promise in agriculture and medicine. The biosynthesis of plipastatin is a complex process orchestrated by the pps gene cluster. Interestingly, not all strains of a species like Bacillus subtilis produce this valuable secondary metabolite. The co-cultivation of this compound producing and non-producing strains offers a unique model to study microbial interactions, the metabolic burden of secondary metabolite production, and the concept of "public goods" in microbial communities.[1][2] These application notes provide detailed protocols for the co-culturing of this compound producer and non-producer strains of B. subtilis, along with methods for the quantification of this compound and analysis of population dynamics.
Key Concepts and Applications
Co-culturing producer and non-producer strains can be leveraged for several research and development purposes:
-
Understanding Microbial Interactions: Elucidate the ecological dynamics and competitive or cooperative interactions between closely related bacterial strains.
-
Investigating Metabolic Load: Assess the fitness cost associated with the production of complex secondary metabolites like this compound.
-
"Public Good" Dynamics: Study how a secreted metabolite from a producer strain can benefit a non-producer strain, particularly in the presence of a common antagonist, such as a fungal pathogen.[1][2]
-
Drug Discovery and Development: While co-culturing can sometimes induce the production of novel or increased quantities of secondary metabolites, in the case of plipastatin, the primary observation has been the sharing of its protective benefits.[1][3]
Data Presentation
Table 1: Strains and Their Relevant Characteristics
| Strain ID | Species | This compound Production | Genotypic/Phenotypic Characteristics | Reference |
| B. subtilis MB9_B1 | Bacillus subtilis | Producer | Wild-type producer of plipastatin. | [1] |
| B. subtilis MB9_B6 | Bacillus subtilis | Non-producer | Co-isolated with MB9_B1; unable to produce plipastatin.[1] | [1] |
| B. subtilis 168 Derivative (Engineered) | Bacillus subtilis | High-Producer | Genetically engineered for enhanced plipastatin production (e.g., promoter replacement).[4][5][6] | [4][5][6] |
| B. subtilis pB2-L (Engineered) | Bacillus subtilis | Co-producer | Engineered to co-produce plipastatin and surfactin.[7] | [7] |
Table 2: Quantitative Production of this compound in Monoculture
| Strain | Culture Condition | This compound Titer (mg/L) | Reference |
| B. subtilis BMV9 | Mineral salt medium, 48h | 19.1 ± 0.1 | [8] |
| B. subtilis BMV11 (Pveg promoter) | Mineral salt medium, 48h | ~95 (fivefold enhancement from BMV9) | [9][10] |
| B. subtilis BMG01 | Optimized conditions | 91 ± 11.2 | [5][6] |
| B. subtilis BMG03 (PrepU promoter) | Optimized conditions | 507 ± 6.42 | [5][6] |
| Engineered B. subtilis | Optimized culture medium | up to 2514 | [4] |
Note on Co-culture Yields: Direct quantitative comparisons of this compound yield in co-culture versus monoculture are not extensively reported in the literature. The primary documented effect of co-culturing a plipastatin producer with a non-producer is the protective benefit conferred to the non-producer against fungal antagonists, rather than a significant change in the total this compound yield.[1][2]
Experimental Protocols
Protocol 1: Preparation of Strains and Inoculum
Objective: To prepare pure cultures of the this compound producer and non-producer strains for inoculation into co-culture experiments.
Materials:
-
B. subtilis producer strain (e.g., MB9_B1)
-
B. subtilis non-producer strain (e.g., MB9_B6)
-
Lysogeny Broth (LB) medium
-
Sterile culture tubes and flasks
-
Incubator shaker (37°C, 200 rpm)
-
Spectrophotometer (OD600)
-
Glycerol (sterile)
Procedure:
-
From a glycerol stock, streak the producer and non-producer strains onto separate LB agar plates and incubate at 37°C overnight.
-
Inoculate a single colony of each strain into separate 5 mL LB broth tubes and incubate overnight at 37°C with shaking at 200 rpm.
-
The following day, measure the optical density at 600 nm (OD600) of the overnight cultures.
-
Subculture by diluting the overnight cultures into fresh LB medium to an OD600 of 0.1.
-
Incubate at 37°C with shaking until the cultures reach mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
For long-term storage, mix 800 µL of the mid-log culture with 200 µL of sterile 80% glycerol and store at -80°C.
Protocol 2: Co-culturing of Producer and Non-producer Strains in Liquid Medium
Objective: To establish and monitor a liquid co-culture of this compound producer and non-producer strains.
Materials:
-
Prepared inocula of producer and non-producer strains
-
Production medium (e.g., a defined minimal medium known to support plipastatin production)
-
Sterile flasks
-
Incubator shaker
-
Micropipettes
-
Sterile centrifuge tubes
-
Flow cytometer or equipment for CFU plating (for population dynamics)
Procedure:
-
Prepare the desired volume of production medium in sterile flasks.
-
Inoculate the flasks with the producer and non-producer strains from the mid-log phase cultures. For a 1:1 co-culture, add equal volumes of each culture to achieve a starting OD600 of 0.05 for each strain.
-
Also, set up monoculture controls for both the producer and non-producer strains with a starting OD600 of 0.05.
-
Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking for 48-72 hours.
-
At regular intervals (e.g., every 12 hours), withdraw samples aseptically for analysis of:
-
Population Dynamics: Determine the ratio of producer to non-producer cells. If using fluorescently labeled strains, this can be done via flow cytometry. Alternatively, differential antibiotic resistance markers can be used for selective plating and colony forming unit (CFU) counting.
-
This compound Quantification: Centrifuge the sample to pellet the cells. The supernatant is used for this compound extraction and analysis as described in Protocol 3.
-
pH and Nutrient Consumption: Monitor the pH of the culture medium and analyze the consumption of key nutrients if required.
-
Protocol 3: Extraction and Quantification of this compound by HPLC
Objective: To extract this compound from the culture supernatant and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture supernatant
-
Methanol
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column
-
This compound standard
Procedure:
-
Extraction:
-
Take a known volume of culture supernatant.
-
Perform an acid precipitation by adjusting the pH to 2.0 with concentrated HCl and incubate at 4°C overnight.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with methanol.
-
Evaporate the methanol to dryness and re-dissolve the residue in a known volume of methanol.
-
-
HPLC Analysis:
-
Filter the extracted sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile (with 0.1% TFA) and water (with 0.1% TFA). A typical gradient might be:
-
50-95% acetonitrile over 35 minutes.
-
95% acetonitrile for 10 minutes.
-
95-50% acetonitrile over 10 minutes.
-
50% acetonitrile for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard. Compare the peak area of the sample to the standard curve to determine the concentration.[11]
-
Visualizations
Signaling Pathway for this compound Production
Caption: Simplified signaling pathway for this compound biosynthesis in B. subtilis.
Experimental Workflow for Co-culture Analysis
Caption: Experimental workflow for co-culture analysis of this compound production.
Logical Relationship of Plipastatin as a "Public Good"
Caption: this compound as a public good in a co-culture system.
References
- 1. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-culture of Aspergillus sydowii and Bacillus subtilis induces the production of antibacterial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Impact of Co-Culture on the Metabolism of Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbe Profile: Bacillus subtilis: model organism for cellular development, and industrial workhorse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing Plipastatin B1 Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal, antibacterial, antiviral, and antitumor activities.[1] Its unique structure, consisting of a ten-amino acid peptide ring linked to a C14–C21 β-hydroxy fatty acid side chain, underpins its diverse biological functions.[1] These properties make this compound a promising candidate for applications in biocontrol, food preservation, and biomedicine.[1] Maximizing the production yield of this compound through optimized fermentation is a critical step for its practical application. This document provides detailed protocols and application notes based on current research to guide the optimization of fermentation conditions for enhanced this compound production, with a focus on Bacillus subtilis as the production host.
Data Presentation: Fermentation Parameters and this compound Yields
The following tables summarize key quantitative data from various studies, highlighting the impact of genetic modifications and fermentation conditions on this compound yield.
Table 1: Comparison of this compound Yield in Different Bacillus subtilis Strains and Conditions
| Strain | Relevant Genotype/Modification | Medium | This compound Yield | Reference |
| B. subtilis BMV9 | 3NA sfp+ | Mineral Salt Medium | ~17 mg/L | [2] |
| B. subtilis JABs24 | 168 sfp+ | Mineral Salt Medium | ~10 mg/L | [2] |
| B. subtilis BMG01 | 168 derivative with functional sfp+ | Modified Landy MOPS | 91 ± 11.2 mg/L | [3] |
| B. subtilis BMG03 | BMG01 with Ppps replaced by PrepU | Modified Landy MOPS | 507 ± 6.42 mg/L | [3] |
| B. subtilis M-24 | Engineered mono-producing strain | Modified Landy Medium | Initial yield not specified | [1] |
| B. subtilis M-2435ΔabrB | abrB knockout in an engineered strain | Optimized Modified Landy Medium | 2060 mg/mL | [1] |
| Engineered B. subtilis | Overexpression of acs, birA, and accACD | Not specified | Increased from 10.43 mg/L to 24.7 mg/L | [1] |
| Engineered B. subtilis BSf04 | Replacement of native promoter with Pveg | Not specified | 174.63 mg/L | [1] |
| Engineered B. subtilis 168 | Replacement of Ppps with PamyQ | Not specified | 452 mg/L | [1] |
Table 2: Optimized Fermentation Medium Composition for this compound Production
| Component | Concentration | Notes | Reference |
| L-Glutamic Acid | 10 g/L | Key amino acid precursor. | [1] |
| Glucose | 30 g/L | Primary carbon source. | [1] |
| K₂HPO₄ | 1 g/L | Phosphate source. | [1] |
| KCl | 0.5 g/L | Inorganic salt. | [1] |
| MgSO₄·7H₂O | 1.5 g/L | Divalent cation source. | [1] |
| MnSO₄·H₂O | 1.6 mg/L | Trace element. | [1] |
| FeSO₄·7H₂O | 1.2 mg/L | Trace element. | [1] |
| CuSO₄·5H₂O | 0.4 mg/L | Trace element. | [1] |
| MOPS | 100 mM | Buffering agent to maintain pH. | [1] |
| pH | 7.0–7.2 | Optimal pH range for production. | [1] |
Signaling Pathways and Biosynthesis
The biosynthesis of this compound is a complex process regulated by a network of genes and signaling pathways. The core of its synthesis is the non-ribosomal peptide synthetase (NRPS) complex encoded by the ppsABCDE operon.[2][4]
Caption: Regulatory pathway of this compound biosynthesis in B. subtilis.
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol describes the preparation of the inoculum for the main fermentation culture.
-
Strain Activation: Streak the desired Bacillus subtilis strain from a glycerol stock onto a Luria-Bertani (LB) agar plate. Incubate at 37°C for 12-16 hours.
-
Primary Inoculum: Inoculate a single colony into a 50 mL flask containing 10 mL of LB medium.
-
Incubation: Incubate the flask at 37°C on a rotary shaker at 180-220 rpm for 20 hours.[1]
Protocol 2: Fermentation for this compound Production
This protocol outlines the main fermentation process using an optimized medium.
-
Medium Preparation: Prepare the optimized fermentation medium as detailed in Table 2. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Transfer the seed culture (Protocol 1) to the fermentation medium at a 2.5% (v/v) ratio (e.g., 2.5 mL of pre-culture into 50 mL of fermentation medium).[1]
-
Fermentation Conditions: Incubate the culture at 33°C with shaking at 180-220 rpm for 7 days.[1] Maintain the pH between 7.0 and 7.2.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
This protocol details the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 8000 x g for 15 minutes) to pellet the bacterial cells.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using a strong acid (e.g., 6M HCl) to precipitate the lipopeptides. Allow the precipitate to form overnight at 4°C.
-
Extraction: Centrifuge to collect the precipitate and resuspend it in methanol. Vortex vigorously to dissolve the this compound.
-
Clarification: Centrifuge the methanolic extract to remove any insoluble material. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.[5]
-
Detection: Monitor the absorbance at 210 nm.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from strain selection to the final analysis of this compound.
Caption: General workflow for this compound production and analysis.
Key Considerations for Maximizing Yield
-
Strain Engineering: The genetic background of the producing strain is paramount. Knocking out negative regulators like abrB and overexpressing positive regulators or precursor pathway genes can dramatically increase yields.[1] Using strong constitutive promoters to drive the pps operon is also a proven strategy.[1][3]
-
Precursor Supplementation: The availability of precursor amino acids and fatty acids is crucial. Supplementation of the medium with ornithine has been shown to be indispensable for mono-producers of Plipastatin.[2][4]
-
Process Optimization: Systematic optimization of fermentation parameters such as temperature, pH, aeration, and agitation using statistical methods like Plackett-Burman design and Box-Behnken design can further enhance production.[5][6]
-
Co-production: In some strains, the production of other lipopeptides like surfactin can influence Plipastatin yield. Deletion of the surfactin operon has been observed to sometimes decrease Plipastatin production, suggesting a complex interplay.[2][7]
By implementing these detailed protocols and considering the key optimization strategies, researchers can significantly improve the fermentation yield of this compound, facilitating further research and development of this promising bioactive compound.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Plipastatin B1 in Post-Harvest Fruit Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides, has emerged as a potent and promising biocontrol agent for the post-harvest preservation of fruits. Produced by various Bacillus species, this compound exhibits strong antifungal activity against a broad spectrum of fruit pathogens, offering a natural and biodegradable alternative to synthetic fungicides.[1][2][3] Its mechanism of action involves the disruption of fungal cell membranes, interference with intracellular metabolism, and induction of programmed cell death in pathogenic fungi.[3] Furthermore, evidence suggests that fengycins like this compound can also induce systemic resistance in host fruits, enhancing their natural defense mechanisms. This document provides detailed application notes and experimental protocols for the use of this compound in extending the shelf-life and maintaining the quality of post-harvest fruits.
Data Presentation
The efficacy of this compound (as part of a fengycin and iturin A crude extract) in controlling post-harvest fungal diseases has been demonstrated in several studies. The following tables summarize the quantitative data from a key study on pome fruits.
Table 1: Efficacy of Fengycin-Containing Extract against Gray Mold (Botrytis cinerea) on 'Packham's Triumph' Pears (Curative Dip Application) [4][5]
| Treatment | Gray Mold Incidence (%) | Gray Mold Severity (%) |
| Untreated Control | 98.3 | 98.2 |
| Zein Coating (Carrier) | 85.4 | 36.9 |
| Fengycin Extract in Zein (pH 2.0) | 5.7 | 3.8 |
| Fengycin Extract in Zein (pH 8.0) | 34.4 | 32.9 |
| Fludioxonil (Synthetic Fungicide) | 0.0 | 0.0 |
Table 2: Efficacy of Fengycin-Containing Extract against Blue Mold (Penicillium expansum) on 'Cripps Pink' Apples (Curative Dip Application) [4][5]
| Treatment | Blue Mold Incidence (%) | Blue Mold Severity (%) |
| Untreated Control | 95.0 | 95.8 |
| Zein Coating (Carrier) | 89.9 | 57.0 |
| Fengycin Extract in Zein (pH 2.0) | 68.6 | 37.5 |
| Fludioxonil (Synthetic Fungicide) | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the application of this compound (as part of a fengycin extract) for post-harvest fruit preservation, based on established research.[4][5]
Protocol 1: Curative Dip Application for Pome Fruits
This protocol is designed for the curative treatment of fruits after potential infection by fungal pathogens.
1. Materials:
- Crude extract containing this compound (Fengycin)
- Zein (edible coating carrier)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Distilled water
- Mature, healthy pome fruits (e.g., pears, apples)
- Spore suspension of the target pathogen (e.g., Botrytis cinerea, Penicillium expansum) at a concentration of 1 x 10⁵ spores/mL.
- Sterile wounding tool
2. Method:
- Preparation of Treatment Solution:
- Prepare a zein-based edible coating solution.
- Incorporate the crude fengycin extract into the zein solution to achieve a final concentration of approximately 2900 mg/L of fengycin.
- Adjust the pH of the solution to 2.0 using HCl for optimal efficacy against B. cinerea.
- Fruit Inoculation (for experimental purposes):
- Create two uniform wounds (e.g., 3 mm wide x 5 mm deep) on each fruit using a sterile wounding tool.
- Inoculate each wound with a spore suspension of the target pathogen.
- Treatment Application:
- Three hours after inoculation, dip the fruits in the prepared fengycin-zein solution for 30 seconds.
- For control groups, dip fruits in a zein-only solution, a solution of a standard synthetic fungicide (e.g., fludioxonil at 299 mg/L), or sterile distilled water.
- Incubation and Evaluation:
- Place the treated fruits in a high-humidity environment (e.g., plastic-covered crates with moist paper towels) at 25°C ± 2°C.
- Measure the lesion size at regular intervals (e.g., 4, 6, and 8 days after inoculation) to determine disease incidence and severity.
Protocol 2: Preventative Spray Application for Pome Fruits
This protocol is designed for the preventative treatment of fruits to inhibit fungal infection.
1. Materials:
- Crude extract containing this compound (Fengycin)
- Zein (edible coating carrier)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Distilled water
- Mature, healthy pome fruits
- Spore suspension of the target pathogen.
2. Method:
- Preparation of Treatment Solution:
- Prepare a zein-based edible coating solution.
- Incorporate the crude fengycin extract into the zein solution to achieve a final concentration of approximately 80.7 mg/L of fengycin.
- Adjust the pH of the solution as required (e.g., pH 2.0 or 8.0).
- Treatment Application:
- Spray the fruits with the prepared fengycin-zein solution until runoff.
- Allow the fruits to air dry.
- Fruit Inoculation (for experimental purposes):
- After the coating has dried, create uniform wounds on each fruit and inoculate with the pathogen spore suspension.
- Incubation and Evaluation:
- Incubate the fruits under the same conditions as the curative dip application.
- Evaluate disease incidence and severity at regular intervals.
Visualization of Mechanisms
Antifungal Mechanism of this compound on Fungal Pathogens
Caption: Antifungal action of this compound on pathogens.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing this compound efficacy.
Induced Defense Response in Fruit (Generalized Pathway)
Caption: this compound induced defense in fruit.
References
- 1. Chapter - Fengycin Production and Its Applications in Plant Growth and Postharvest Quality | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in antimicrobial lipopeptide fengycin secreted by Bacillus: Structure, biosynthesis, antifungal mechanisms, and potential application in food preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy of the cyclolipopeptides fengycin and iturin A against postharvest pome fruit pathogens [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Plipastatin B1 Activity on Staphylococcus aureus Quorum-Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like sepsis and endocarditis. The pathogenicity of S. aureus is intricately regulated by cell-to-cell communication systems known as quorum-sensing (QS). The primary QS system in S. aureus is the accessory gene regulator (Agr) system. At high cell densities, the Agr system upregulates the expression of numerous virulence factors, including toxins and exoenzymes, while downregulating the expression of surface-associated adhesins. This coordinated gene expression is crucial for the progression of infection.
Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by Bacillus subtilis, has emerged as a promising candidate for anti-virulence therapy. Evidence suggests that plipastatins can interfere with the S. aureus Agr QS system, thereby attenuating its virulence. These application notes provide a comprehensive guide to assessing the activity of this compound on S. aureus quorum-sensing through a series of established experimental protocols.
Mechanism of Action: this compound and the S. aureus Agr System
The S. aureus Agr system is a complex signaling pathway that relies on the production and detection of an autoinducing peptide (AIP). Plipastatins, including this compound, are thought to competitively inhibit the Agr system, likely by interfering with the binding of the native AIP to its cognate receptor, AgrC. This disruption of the signaling cascade leads to a downstream reduction in the expression of key virulence genes regulated by the Agr system.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when assessing the inhibitory activity of this compound on S. aureus quorum-sensing.
Table 1: Agr Reporter Gene Assay
| Compound | Target | Assay Type | IC50 (µg/mL) |
| This compound | AgrC-AIP Interaction | Fluorescence-based reporter | Data not available in cited literature |
Table 2: qRT-PCR Analysis of Virulence Gene Expression
| Compound Concentration (µg/mL) | Target Gene | Fold Change in Expression (Treated vs. Untreated) |
| To be determined | agrA | Expected Decrease |
| To be determined | hla (α-hemolysin) | Expected Decrease |
| To be determined | RNAIII | Expected Decrease |
Table 3: Biofilm Formation Assay
| Compound | Strain | Concentration (mg/mL) | Biofilm Inhibition (%) |
| Fengycin (Plipastatin family) | S. aureus CCM 4223 | 0.1 - 15 | 12 - 97[1] |
| Fengycin (Plipastatin family) | MRSA | 0.1 - 15 | 14 - 75[1] |
| Lipopeptide mix (including fengycin) | S. aureus CCM 4223 | 0.015 - 15 | 39 - 100[2] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: S. aureus Agr Quorum-Sensing Pathway and this compound Inhibition.
Experimental Workflow Diagram
References
Unlocking the Structures of Plipastatin A1 and B1: An NMR-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the structural elucidation of Plipastatin A1 and B1, potent antifungal lipopeptides, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Plipastatins, produced by various Bacillus species, are of significant interest in drug development due to their bioactivity. Understanding their precise three-dimensional structures is crucial for elucidating their mechanism of action and for guiding synthetic modifications to enhance their therapeutic properties.
Plipastatin A1 and B1 are cyclic lipodecapeptides, differing only by a single amino acid at position 6: D-Alanine in Plipastatin A1 and D-Valine in Plipastatin B1.[1][2] This subtle difference can be effectively characterized using a suite of NMR experiments. This application note presents the key NMR data for both molecules and provides standardized protocols for their analysis.
Quantitative NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Plipastatin A1, as determined by Ma et al. (2018), and the inferred chemical shifts for this compound. The data for this compound is largely based on the analysis of a mixture of both compounds, where most signals overlap except for those in the immediate vicinity of the amino acid at position 6.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Plipastatin A1 and B1 in DMSO-d₆
| Amino Acid Residue | Proton | Plipastatin A1 | This compound (Inferred) |
| β-OH Fatty Acid | |||
| α-CH | 2.35 (m) | 2.35 (m) | |
| β-CH | 3.80 (m) | 3.80 (m) | |
| -(CH₂)n- | 1.25 (br s) | 1.25 (br s) | |
| ω-CH₃ | 0.85 (t, 6.8) | 0.85 (t, 6.8) | |
| Glu¹ | NH | 8.32 (d, 7.6) | 8.32 (d, 7.6) |
| α-CH | 4.15 (m) | 4.15 (m) | |
| β-CH₂ | 1.85 (m), 2.05 (m) | 1.85 (m), 2.05 (m) | |
| γ-CH₂ | 2.20 (m) | 2.20 (m) | |
| D-Orn² | NH | 8.15 (d, 8.0) | 8.15 (d, 8.0) |
| α-CH | 4.25 (m) | 4.25 (m) | |
| β-CH₂ | 1.60 (m), 1.75 (m) | 1.60 (m), 1.75 (m) | |
| γ-CH₂ | 1.50 (m) | 1.50 (m) | |
| δ-CH₂ | 2.80 (m) | 2.80 (m) | |
| Tyr³ | NH | 8.50 (d, 8.4) | 8.50 (d, 8.4) |
| α-CH | 4.50 (m) | 4.50 (m) | |
| β-CH₂ | 2.90 (m), 3.10 (m) | 2.90 (m), 3.10 (m) | |
| ε-CH | 6.70 (d, 8.4) | 6.70 (d, 8.4) | |
| ζ-CH | 7.05 (d, 8.4) | 7.05 (d, 8.4) | |
| D-Thr⁴ | NH | 7.90 (d, 8.8) | 7.90 (d, 8.8) |
| α-CH | 4.30 (m) | 4.30 (m) | |
| β-CH | 3.95 (m) | 3.95 (m) | |
| γ-CH₃ | 1.10 (d, 6.4) | 1.10 (d, 6.4) | |
| Glu⁵ | NH | 8.20 (d, 7.2) | 8.20 (d, 7.2) |
| α-CH | 4.10 (m) | 4.10 (m) | |
| β-CH₂ | 1.80 (m), 2.00 (m) | 1.80 (m), 2.00 (m) | |
| γ-CH₂ | 2.15 (m) | 2.15 (m) | |
| D-Ala⁶ | NH | 8.05 (d, 7.6) | - |
| α-CH | 4.40 (m) | - | |
| β-CH₃ | 1.20 (d, 7.2) | - | |
| D-Val⁶ | NH | - | 8.00 (d, 8.0) |
| α-CH | - | 4.20 (m) | |
| β-CH | - | 2.10 (m) | |
| γ-CH₃ | - | 0.90 (d, 6.8), 0.95 (d, 6.8) | |
| Pro⁷ | α-CH | 4.20 (m) | 4.20 (m) |
| β-CH₂ | 1.70 (m), 2.10 (m) | 1.70 (m), 2.10 (m) | |
| γ-CH₂ | 1.85 (m) | 1.85 (m) | |
| δ-CH₂ | 3.40 (m), 3.60 (m) | 3.40 (m), 3.60 (m) | |
| Gln⁸ | NH | 8.40 (d, 7.2) | 8.40 (d, 7.2) |
| α-CH | 4.35 (m) | 4.35 (m) | |
| β-CH₂ | 1.90 (m), 2.10 (m) | 1.90 (m), 2.10 (m) | |
| γ-CH₂ | 2.25 (m) | 2.25 (m) | |
| ε-NH₂ | 6.80 (s), 7.30 (s) | 6.80 (s), 7.30 (s) | |
| D-Tyr⁹ | NH | 8.60 (d, 8.8) | 8.60 (d, 8.8) |
| α-CH | 4.55 (m) | 4.55 (m) | |
| β-CH₂ | 2.85 (m), 3.05 (m) | 2.85 (m), 3.05 (m) | |
| ε-CH | 6.65 (d, 8.4) | 6.65 (d, 8.4) | |
| ζ-CH | 7.00 (d, 8.4) | 7.00 (d, 8.4) | |
| Ile¹⁰ | NH | 7.80 (d, 8.4) | 7.80 (d, 8.4) |
| α-CH | 4.05 (m) | 4.05 (m) | |
| β-CH | 1.80 (m) | 1.80 (m) | |
| γ-CH₂ | 1.15 (m), 1.45 (m) | 1.15 (m), 1.45 (m) | |
| γ-CH₃ | 0.80 (d, 6.8) | 0.80 (d, 6.8) | |
| δ-CH₃ | 0.75 (t, 7.2) | 0.75 (t, 7.2) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Plipastatin A1 and B1 in DMSO-d₆
| Amino Acid Residue | Carbon | Plipastatin A1 | This compound (Inferred) |
| β-OH Fatty Acid | |||
| C=O | 172.5 | 172.5 | |
| α-CH | 42.0 | 42.0 | |
| β-CH | 68.0 | 68.0 | |
| -(CH₂)n- | 22.0-35.0 | 22.0-35.0 | |
| ω-CH₃ | 14.0 | 14.0 | |
| Glu¹ | C=O | 174.0 | 174.0 |
| α-CH | 54.0 | 54.0 | |
| β-CH₂ | 28.0 | 28.0 | |
| γ-CH₂ | 31.0 | 31.0 | |
| D-Orn² | C=O | 173.5 | 173.5 |
| α-CH | 55.0 | 55.0 | |
| β-CH₂ | 29.0 | 29.0 | |
| γ-CH₂ | 25.0 | 25.0 | |
| δ-CH₂ | 40.0 | 40.0 | |
| Tyr³ | C=O | 172.0 | 172.0 |
| α-CH | 56.0 | 56.0 | |
| β-CH₂ | 37.0 | 37.0 | |
| γ-C | 128.0 | 128.0 | |
| δ-C | 130.0 | 130.0 | |
| ε-C | 115.0 | 115.0 | |
| ζ-C | 156.0 | 156.0 | |
| D-Thr⁴ | C=O | 172.5 | 172.5 |
| α-CH | 60.0 | 60.0 | |
| β-CH | 67.0 | 67.0 | |
| γ-CH₃ | 20.0 | 20.0 | |
| Glu⁵ | C=O | 174.5 | 174.5 |
| α-CH | 54.5 | 54.5 | |
| β-CH₂ | 28.5 | 28.5 | |
| γ-CH₂ | 31.5 | 31.5 | |
| D-Ala⁶ | C=O | 173.0 | - |
| α-CH | 50.0 | - | |
| β-CH₃ | 17.0 | - | |
| D-Val⁶ | C=O | - | 173.0 |
| α-CH | - | 60.0 | |
| β-CH | - | 30.0 | |
| γ-CH₃ | - | 19.0, 19.5 | |
| Pro⁷ | C=O | 174.0 | 174.0 |
| α-CH | 61.0 | 61.0 | |
| β-CH₂ | 30.0 | 30.0 | |
| γ-CH₂ | 25.5 | 25.5 | |
| δ-CH₂ | 47.0 | 47.0 | |
| Gln⁸ | C=O | 175.0 | 175.0 |
| α-CH | 55.5 | 55.5 | |
| β-CH₂ | 27.0 | 27.0 | |
| γ-CH₂ | 32.0 | 32.0 | |
| δ-C=O | 176.0 | 176.0 | |
| D-Tyr⁹ | C=O | 172.5 | 172.5 |
| α-CH | 56.5 | 56.5 | |
| β-CH₂ | 37.5 | 37.5 | |
| γ-C | 128.5 | 128.5 | |
| δ-C | 130.5 | 130.5 | |
| ε-C | 115.5 | 115.5 | |
| ζ-C | 156.5 | 156.5 | |
| Ile¹⁰ | C=O | 171.5 | 171.5 |
| α-CH | 59.0 | 59.0 | |
| β-CH | 37.0 | 37.0 | |
| γ-CH₂ | 25.0 | 25.0 | |
| γ-CH₃ | 15.0 | 15.0 | |
| δ-CH₃ | 11.0 | 11.0 |
Note: The chemical shifts for this compound are inferred based on the known structural difference from Plipastatin A1 and analysis of their mixture. The values for the differing D-Val residue are estimates.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of Plipastatin A1 and B1 are provided below.
Sample Preparation
-
Isolation and Purification : Plipastatins are isolated from the fermentation broth of Bacillus subtilis or other producing strains. Purification is typically achieved through a combination of acid precipitation, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution : For NMR analysis, dissolve 5-10 mg of the purified plipastatin sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent for these lipopeptides, providing good solubility and minimizing signal overlap with the analyte.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
-
NMR Tube : Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR :
-
Purpose : To obtain a general overview of the proton signals and to check sample purity.
-
Parameters :
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-2 s
-
-
-
1D ¹³C NMR :
-
Purpose : To identify the number of unique carbon atoms and their chemical environments.
-
Parameters :
-
Pulse sequence: zgpg30 with proton decoupling
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2 s
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy) :
-
Purpose : To identify scalar-coupled protons, typically through 2-3 bonds. This is crucial for identifying amino acid spin systems.
-
Parameters :
-
Pulse sequence: cosygpmf
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans per increment: 8-16
-
Spectral width: 12-16 ppm in both dimensions
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate protons directly attached to carbon atoms. This allows for the assignment of carbon signals based on their attached proton assignments.
-
Parameters :
-
Pulse sequence: hsqcedetgpsisp2.3
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans per increment: 16-32
-
Spectral width: 12-16 ppm (¹H), 160-200 ppm (¹³C)
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range correlations between protons and carbons (typically 2-4 bonds). This is essential for sequencing the amino acids and linking them to the fatty acid chain.
-
Parameters :
-
Pulse sequence: hmbcgplpndqf
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans per increment: 32-64
-
Spectral width: 12-16 ppm (¹H), 200-240 ppm (¹³C)
-
Long-range coupling delay (D6): Optimized for 4-8 Hz
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :
-
Purpose : To identify protons that are close in space (through-space interactions), which is critical for determining the three-dimensional structure and stereochemistry.
-
Parameters (NOESY) :
-
Pulse sequence: noesygpph
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans per increment: 16-32
-
Spectral width: 12-16 ppm in both dimensions
-
Mixing time: 150-300 ms
-
-
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates the general workflow for the structural elucidation of Plipastatins using NMR spectroscopy.
Caption: NMR experimental workflow for Plipastatin structural analysis.
Key Structural Difference between Plipastatin A1 and B1
This diagram highlights the single amino acid substitution that differentiates Plipastatin A1 from this compound.
Caption: Amino acid variation at position 6 in Plipastatins A1 and B1.
Logical Relationships in 2D NMR-Based Structure Determination
The following diagram illustrates the logical connections between different 2D NMR experiments and the structural information they provide.
References
Bioactivity-Guided Isolation of Plipastatins from Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioactivity-guided isolation and characterization of Plipastatins, a family of potent antifungal and antibacterial lipopeptides, from Bacillus subtilis fermentation broth.
Introduction
Plipastatins, also known as Fengycins, are cyclic lipopeptides produced by various Bacillus species, most notably Bacillus subtilis. They consist of a peptide ring of ten amino acids linked to a β-hydroxy fatty acid chain of variable length. These compounds exhibit a broad spectrum of biological activities, including potent antifungal action against pathogenic fungi, antibacterial effects, and the ability to interfere with bacterial communication systems such as quorum sensing. Their mechanism of action primarily involves the disruption of cell membrane integrity. This document outlines the complete workflow from fermentation to purification and bioactivity assessment of Plipastatins.
Experimental Workflow
The overall process of bioactivity-guided isolation of Plipastatins is a multi-step procedure that begins with the fermentation of a Plipastatin-producing microbial strain, followed by extraction of the active compounds, and a series of chromatographic purification steps. At each stage of purification, fractions are tested for their biological activity to guide the selection of fractions for further purification.
Experimental Protocols
Fermentation of Bacillus subtilis
This protocol describes the cultivation of a Plipastatin-producing strain of Bacillus subtilis to generate a fermentation broth enriched with the target lipopeptides.
Materials:
-
Plipastatin-producing Bacillus subtilis strain
-
Seed culture medium (e.g., LB medium)
-
Fermentation medium (e.g., Modified Landy medium)
-
Shaking incubator
-
Sterile flasks
Protocol:
-
Inoculate a single colony of B. subtilis into a sterile flask containing seed culture medium.
-
Incubate at 37°C with shaking at 200 rpm for 18-24 hours.
-
Transfer an appropriate volume of the seed culture to a larger flask containing the fermentation medium. A typical inoculation volume is 2-5% (v/v).
-
Incubate the fermentation culture at 30-37°C with shaking at 200 rpm for 3-7 days.
-
Monitor the production of Plipastatins periodically by taking small aliquots of the culture, performing a quick extraction, and analyzing by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Extraction of Crude Plipastatins
This protocol outlines the initial extraction of Plipastatins from the fermentation broth using acid precipitation.
Materials:
-
Fermentation broth
-
Centrifuge
-
Hydrochloric acid (HCl), 6 M
-
Methanol
-
Rotary evaporator
Protocol:
-
Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes at 4°C to remove bacterial cells.
-
Collect the supernatant and adjust the pH to 2.0 with 6 M HCl to precipitate the lipopeptides.
-
Incubate the acidified supernatant at 4°C overnight.
-
Centrifuge the mixture at 8,000-10,000 x g for 20 minutes to collect the crude Plipastatin precipitate.
-
Discard the supernatant and resuspend the precipitate in a minimal volume of methanol. Adjust the pH to 7.0 with NaOH to aid dissolution.
-
Remove any insoluble material by centrifugation.
-
Evaporate the methanol from the supernatant using a rotary evaporator to obtain the crude Plipastatin extract.
Purification of Plipastatins
This section describes a two-step chromatographic procedure for the purification of Plipastatins from the crude extract.
3.3.1. Step 1: Gel Filtration Chromatography
Materials:
-
Crude Plipastatin extract
-
Sephadex LH-20 resin
-
Chromatography column
-
Elution solvent (e.g., methanol or a mixture of chloroform and methanol)
-
Fraction collector
Protocol:
-
Dissolve the crude extract in a minimal volume of the elution solvent.
-
Pack a chromatography column with Sephadex LH-20 resin equilibrated with the elution solvent.
-
Load the dissolved crude extract onto the column.
-
Elute the column with the chosen solvent and collect fractions using a fraction collector.
-
Analyze the fractions by TLC or HPLC to identify those containing Plipastatins.
-
Perform a bioactivity assay (e.g., antifungal assay against a susceptible fungal strain) on the fractions to identify the most active ones.
-
Pool the active fractions and evaporate the solvent.
3.3.2. Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Pooled active fractions from gel filtration
-
RP-HPLC system with a C18 column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
0.22 µm syringe filters
Protocol:
-
Dissolve the dried active fractions in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the HPLC column.
-
Elute the column with a gradient of mobile phase B. A typical gradient might be from 30% to 100% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the peaks corresponding to different Plipastatin isoforms.
-
Confirm the purity and identity of the isolated Plipastatins by analytical HPLC and mass spectrometry.
-
Perform bioactivity assays on the purified Plipastatins to determine their specific activity.
Bioactivity Assays
3.4.1. Antifungal Susceptibility Testing
The antifungal activity of Plipastatin fractions and purified compounds can be determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
Materials:
-
Susceptible fungal strain (e.g., Fusarium graminearum, Botrytis cinerea)
-
Fungal growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Plipastatin samples dissolved in a suitable solvent (e.g., DMSO or methanol)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of the Plipastatin samples in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include positive (fungal inoculum without inhibitor) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Determine the MIC as the lowest concentration of the Plipastatin that completely inhibits visible fungal growth.
-
The IC50 value can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.
3.4.2. Antibacterial Susceptibility Testing
A similar broth microdilution method can be used to assess the antibacterial activity against susceptible bacterial strains like Staphylococcus aureus.
Data Presentation
The following tables summarize representative quantitative data for Plipastatin production and bioactivity.
Table 1: Plipastatin Production and Purification Yield
| Purification Step | Total Plipastatins (mg/L of culture) | Purity (%) | Recovery Yield (%) | Reference |
| Fermentation Broth | 400 - 1600 | <10 | 100 | [1][2] |
| After Diafiltration | - | ~40 | ~100 | [1] |
| Final Purified Fraction | - | >95 | 78 | [1] |
Note: Yields can vary significantly depending on the producing strain, fermentation conditions, and purification methods.
Table 2: Bioactivity of Plipastatins (Fengycins)
| Compound | Target Organism | Bioactivity Metric | Value (µg/mL) | Reference |
| Fengycin | Gaeumannomyces graminis var. tritici | IC50 | 26.5 | |
| Fengycin | Fusarium graminearum | MIC | 90 | [3] |
| Plipastatin A | Fusarium graminearum | MIC | 100 | |
| Fengycin | Rhizomucor variabilis | MIC | ~6.7 (4.5 µM) | [4] |
| Iturin A | Gaeumannomyces graminis var. tritici | IC50 | 34.7 |
Mechanism of Action: Inhibition of Quorum Sensing
Plipastatins have been shown to interfere with the accessory gene regulator (Agr) quorum-sensing system in Staphylococcus aureus. This system controls the expression of virulence factors in a cell-density-dependent manner. Plipastatin acts as a competitive antagonist of the autoinducing peptide (AIP) signal, preventing the activation of the AgrC receptor and the subsequent virulence cascade.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the successful isolation, purification, and characterization of Plipastatins. The bioactivity-guided approach ensures that the most potent compounds are isolated efficiently. The detailed methodologies and quantitative data will be a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology who are interested in the potential applications of these versatile lipopeptides.
References
- 1. Impact of the Purification Process on the Spray-Drying Performances of the Three Families of Lipopeptide Biosurfactant Produced by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified AIP-II Peptidomimetics Are Potent Inhibitors of Staphylococcus aureus AgrC Quorum Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfu.ca [sfu.ca]
- 4. Functional Plasticity of the AgrC Receptor Histidine Kinase Required for Staphylococcal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Plipastatin Mono-producing Bacillus subtilis Strain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plipastatin, a member of the fengycin family of cyclic lipopeptides produced by Bacillus subtilis, exhibits potent antifungal activity against a broad spectrum of plant pathogens.[1][2][3][4] This makes it a promising candidate for biopesticides and other pharmaceutical applications. However, wild-type B. subtilis strains often produce a mixture of lipopeptides, including surfactin and iturin, which complicates downstream processing and can have undesirable side effects like hemolytic activity.[5] Furthermore, the natural yield of Plipastatin is typically low, hindering its commercial viability.[2][6]
These application notes provide a comprehensive overview of the techniques and protocols required to engineer a B. subtilis strain that exclusively produces Plipastatin at high titers. The strategies outlined below focus on redirecting cellular resources towards Plipastatin synthesis by eliminating competing pathways and optimizing the expression of the Plipastatin biosynthetic gene cluster.
Key Genetic Engineering Strategies
The creation of a Plipastatin mono-producer involves a multi-step genetic engineering approach. The core strategies include:
-
Activation of the Plipastatin Biosynthetic Pathway: Many laboratory strains of B. subtilis, such as 168, have a defective phosphopantetheinyl transferase gene (sfp), which is essential for the activation of the non-ribosomal peptide synthetases (NRPSs) that produce Plipastatin.[1][4][5] Therefore, the first step is often the repair or insertion of a functional sfp gene.
-
Elimination of Competing Lipopeptide Pathways: To ensure that the engineered strain only produces Plipastatin, the biosynthetic gene clusters for other lipopeptides, primarily surfactin (srfAA-AD), must be knocked out.[1][7]
-
Enhancing Plipastatin Gene Expression: The native promoter of the Plipastatin biosynthetic gene cluster (ppsABCDE) can be replaced with a strong, constitutive promoter to drive high-level expression.[1][8][9][10]
-
Optimizing Regulatory Pathways: Overexpression of positive regulators, such as degQ, can further boost the transcription of the pps operon.[1][2][4][5][11]
-
Increasing Precursor Supply: Enhancing the metabolic flux towards key precursors, such as ornithine and fatty acids, can alleviate bottlenecks in Plipastatin synthesis.[1][6][12][13]
Quantitative Data on Engineered Strains
The following table summarizes the Plipastatin production titers achieved in various genetically engineered B. subtilis strains.
| Strain | Relevant Genotype/Modifications | Plipastatin Titer (mg/L) | Reference |
| B. subtilis 168 (Wild-type) | Inactive sfp | 0 | [4][5] |
| B. subtilis BMV9 | 3NA, repaired sfp | ~50 | [1][8] |
| B. subtilis BMV10 | BMV9, integrated degQ from DSM10T | ~100 | [1][8] |
| B. subtilis BMV11 | BMV9, Ppps replaced with Pveg | ~250 | [1][8] |
| B. subtilis 1A751 derivative | Δsrf, CRISPR/Cas9 mediated | 1600 | [7][14] |
| B. subtilis M-24 derivative | Ppps replaced with P43 | 607 | [6] |
| B. subtilis M-24 derivative | Psfp replaced with P43 | 717 | [6] |
| B. subtilis M-24 derivative | Overexpression of lcfA and yoeA, ΔabrB | 2060 | [6] |
| B. subtilis M-24 derivative | Optimized medium | 2514 | [6] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of the Surfactin Operon (srfAA-AD)
This protocol describes a general method for deleting the surfactin gene cluster in B. subtilis using a CRISPR-Cas9 system. This is a critical step in creating a Plipastatin mono-producer.[7][14]
1. Materials:
-
B. subtilis recipient strain
-
CRISPR-Cas9 plasmid system for B. subtilis (e.g., a two-plasmid system with Cas9 on one and the sgRNA on another)[15][16]
-
Oligonucleotides for sgRNA construction and homology arms
-
DNA assembly kit (e.g., Gibson Assembly or Golden Gate)
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
LB medium and agar plates with appropriate antibiotics
-
Competent cell preparation solutions
2. Procedure:
-
sgRNA Design: Design a 20-bp sgRNA sequence targeting the srfAA gene, the first gene in the surfactin operon. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG) and has minimal off-target effects.
-
sgRNA Plasmid Construction: Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence. Clone the annealed oligos into the sgRNA expression plasmid according to the manufacturer's instructions.
-
Donor DNA Construction: Amplify two ~1 kb fragments flanking the srfAA-AD operon to serve as homology arms for homologous recombination. These fragments should be upstream of srfAA and downstream of srfAD. Assemble these two fragments together, creating a scarless deletion cassette.
-
Transformation into B. subtilis:
-
Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step starvation method).
-
Co-transform the Cas9 plasmid and the sgRNA plasmid containing the donor DNA into the competent cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics for plasmid selection.
-
Incubate at 37°C overnight.
-
-
Screening and Verification:
-
Select colonies and screen for the deletion of the srfAA-AD operon by colony PCR using primers that flank the deleted region. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing: Cure the CRISPR-Cas9 plasmids from the confirmed mutant strain by growing it for several generations in antibiotic-free medium. Verify the loss of the plasmids by replica plating onto selective and non-selective plates.
Protocol 2: Promoter Exchange for Enhanced Plipastatin Production
This protocol outlines the replacement of the native ppsA promoter (Ppps) with the strong constitutive promoter Pveg.[1][8]
1. Materials:
-
B. subtilis strain with a functional sfp gene and deleted srf operon
-
Plasmid for homologous recombination in B. subtilis
-
Oligonucleotides for amplifying homology arms and the Pveg promoter
-
Antibiotics and other reagents as in Protocol 1
2. Procedure:
-
Construction of the Promoter Exchange Cassette:
-
Amplify a ~1 kb region upstream of the Ppps promoter (Upstream Homology Arm).
-
Amplify a ~1 kb region downstream of the Ppps promoter, including the start of the ppsA gene (Downstream Homology Arm).
-
Amplify the Pveg promoter from B. subtilis genomic DNA.
-
Amplify an antibiotic resistance cassette (e.g., chloramphenicol resistance).
-
Assemble the four fragments in the following order into a suitable vector: Upstream Homology Arm - Pveg - Downstream Homology Arm - Antibiotic Resistance Cassette.
-
-
Transformation and Integration:
-
Transform the constructed plasmid into the recipient B. subtilis strain.
-
Select for transformants on LB agar with the appropriate antibiotic. Homologous recombination will integrate the promoter exchange cassette into the genome.
-
-
Verification:
-
Verify the correct integration of the Pveg promoter by colony PCR using primers flanking the integration site.
-
Confirm the promoter replacement by sequencing the PCR product.
-
Protocol 3: Extraction and Quantification of Plipastatin by HPLC
This protocol provides a method for extracting and quantifying Plipastatin from B. subtilis culture supernatants.[6][17][18]
1. Materials:
-
B. subtilis culture supernatant
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Plipastatin standard
2. Procedure:
-
Extraction:
-
Centrifuge the B. subtilis culture at 10,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant and adjust the pH to 2.0 with 6 M HCl to precipitate the lipopeptides.
-
Incubate at 4°C overnight.
-
Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Resuspend the precipitate in methanol and adjust the pH to 7.0.
-
Filter the methanol extract through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% TFA.[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient:
-
0-35 min: 50-95% B
-
35-45 min: 95% B
-
45-55 min: 95-50% B
-
55-60 min: 50% B
-
-
Flow Rate: 0.8 mL/min.[6]
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[6]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the Plipastatin standard.
-
Integrate the peak area corresponding to Plipastatin in the sample chromatogram.
-
Calculate the concentration of Plipastatin in the sample based on the standard curve.
-
Visualizations
Signaling Pathways and Biosynthesis
Caption: Plipastatin biosynthesis and regulatory pathway in B. subtilis.
Experimental Workflow for Strain Engineering
Caption: Workflow for engineering a Plipastatin mono-producing B. subtilis.
Overcoming Production Bottlenecks
Caption: Key bottlenecks and corresponding engineering solutions.
References
- 1. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clone of plipastatin biosynthetic gene cluster by transformation-associated recombination technique and high efficient expression in model organism Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Production of Fengycin in Bacillus subtilis by Integrated Strain Engineering Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of the non-ribosomal peptide plipastatin in Bacillus subtilis regulated by three relevant gene blocks assembled in a single movable DNA segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mining New Plipastatins and Increasing the Total Yield Using CRISPR/Cas9 in Genome-Modified Bacillus subtilis 1A751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and application of a rapid all-in-one plasmid CRISPR-Cas9 system for iterative genome editing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plipastatin B1 Production in Bacillus subtilis 168
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the optimization of Plipastatin B1 production in the model bacterium Bacillus subtilis 168.
Frequently Asked Questions (FAQs)
Q1: Why is my wild-type Bacillus subtilis 168 strain not producing this compound?
A1: The primary reason B. subtilis 168 cannot synthesize this compound is a natural mutation in the sfp gene.[1][2] This gene encodes the 4'-phosphopantetheinyl transferase (Sfp), an essential enzyme that converts the non-ribosomal peptide synthetases (NRPSs) of the plipastatin synthase complex from their inactive 'apo' form to their active 'holo' form.[2][3] Without a functional Sfp enzyme, the entire plipastatin synthesis machinery, encoded by the ppsABCDE operon, remains inactive.[1][4]
Q2: What are the fundamental genetic components required for this compound synthesis?
A2: Three key genetic components are essential for this compound production in B. subtilis:
-
The pps operon (ppsABCDE): This large operon encodes the multi-enzyme non-ribosomal peptide synthetase (NRPS) complex that directly assembles the lipopeptide.[4][5]
-
A functional sfp gene (also known as lpa-8): This gene is crucial for the post-translational activation of the Pps synthetases.[1][6]
-
The degQ gene: This is a pleiotropic regulator that, when expressed, stimulates the DegS-DegU two-component system, which in turn positively regulates the expression of the pps operon, leading to increased production.[1][2][3]
Q3: What is the general strategy to engineer B. subtilis 168 for high-yield this compound production?
A3: A multi-step genetic engineering strategy is typically the most effective. This involves:
-
Repairing the native sfp gene or integrating a functional copy elsewhere in the genome.[2][3]
-
Overexpressing the positive regulator degQ to enhance the transcription of the pps operon.[1][2]
-
Promoter Engineering: Replacing the weak native promoter of the pps operon (Ppps) with a strong, constitutive promoter (e.g., Pveg, PamyQ, or PrepU) to drive high-level transcription.[3][7][8]
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of fatty acid and amino acid precursors.[7]
-
Optimizing Export: Overexpressing specific efflux transporters, such as YoeA, can facilitate the secretion of plipastatin and prevent intracellular accumulation, thereby increasing the final yield.[7]
-
Eliminating Competing Pathways: Deleting the operon for surfactin (srf), another lipopeptide, can redirect metabolic resources toward plipastatin synthesis.[9] However, some studies indicate a complex relationship where surfactin synthetase components might positively influence plipastatin production, so this step requires careful evaluation.[2][10][11]
Troubleshooting Guide
Issue 1: After repairing the sfp gene, this compound yield is still very low.
-
Possible Cause 1: Weak Promoter Activity. The native promoter of the pps operon is weak, leading to low levels of transcription.
-
Possible Cause 2: Insufficient Regulatory Activation. The DegS-DegU regulatory pathway, which activates pps expression, may not be sufficiently stimulated.
-
Possible Cause 3: Precursor Limitation. The synthesis of the plipastatin lipopeptide requires a significant supply of specific amino acids (like ornithine) and fatty acids.
Issue 2: this compound production is high, but the strain also produces a large amount of surfactin, complicating purification.
-
Possible Cause: B. subtilis 168 possesses the intact surfactin (srf) operon, which also becomes active upon repair of the sfp gene.
-
Solution: Create a plipastatin mono-producer by deleting the srfAA-AD operon.[2] Techniques like CRISPR/Cas9 have been used effectively to disrupt the surfactin operon, leading to exclusive production of plipastatins and yields as high as 1600 mg/L.[9] Note that when deleting this operon, it is crucial to retain the comS gene located within srfAB to maintain natural competence if desired.[2]
-
Issue 3: this compound yield does not increase after combining promoter exchange with degQ overexpression.
-
Possible Cause: A potential ceiling effect or metabolic bottleneck has been reached. When transcription is already maximized by a strong constitutive promoter, further upstream activation via DegQ may not yield an additive effect.[2][3]
-
Solution: Focus on downstream bottlenecks. Overexpressing the efflux transporter YoeA can significantly enhance production by facilitating export.[7] Co-overexpression of precursor supply genes (lcfA) and efflux pumps (yoeA) has a synergistic effect.[7] Also, optimizing fermentation conditions such as media composition, pH, and oxygenation becomes critical at this stage.[7][8]
-
Data Presentation: this compound Production Yields
The following tables summarize this compound yields achieved through various genetic modifications and culture optimizations.
Table 1: this compound Production in Genetically Engineered B. subtilis Strains
| Strain Description | Key Genetic Modification(s) | This compound Yield (mg/L) | Reference |
| B. subtilis 168 derivative (MI113) | Expressing lpa-8 (sfp) | Very low | [1] |
| B. subtilis 168 derivative | Expressing lpa-8 (sfp) + degQ | ~10 (10-fold increase) | [1] |
| B. subtilis 3NA (sfp+) | Repaired sfp gene (BMV9) | ~17 | [2] |
| B. subtilis 3NA (sfp+, degQ+) | Repaired sfp + Repaired degQ (BMV10) | ~34 (2-fold increase) | [2][3] |
| B. subtilis 3NA (sfp+, Pveg) | Repaired sfp + Ppps::Pveg promoter (BMV11) | ~85 (5-fold increase) | [2][3] |
| B. subtilis BMG03 | Repaired sfp + Ppps::PrepU promoter | 507 | [8][13] |
| B. subtilis 1A751 Δsrf | CRISPR/Cas9 disruption of surfactin operon | 1600 | [9] |
| Engineered Strain (M-24 derivative) | P43 promoter + lcfA & yoeA overexpression + ΔabrB | 2060 | [7] |
Table 2: Effect of Culture Medium Optimization
| Base Strain | Optimization Strategy | Final this compound Yield (mg/L) | Reference |
| M-2435ΔabrB | Optimized medium (Glu, glucose, salts, MOPS buffer) | 2514 | [7] |
| BMV12 (mono-producer) | Supplementation with 30 mM Ornithine | Detectable production (vs. none) | [2] |
| BMV13 (constitutive mono-producer) | Supplementation with 30 mM Ornithine | ~10% increase | [2] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol is adapted from methods described for lipopeptide analysis.[1][14]
-
Sample Preparation: Centrifuge the bacterial culture (e.g., at 4700 rpm, 4°C) to obtain the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl. Store at 4°C overnight to allow the lipopeptides to precipitate.
-
Extraction: Centrifuge to collect the precipitate. Resuspend the pellet in a small volume of 95% ethanol or methanol and vortex thoroughly. Centrifuge again to remove insoluble material.
-
Solvent Extraction (Alternative): Mix 1 g of hydrogel beads (from a transparent soil system) or an equivalent amount of culture with 4 ml of an isopropyl alcohol:ethyl acetate mixture (1:3, v/v) containing 1% formic acid. Sonicate for 60 minutes.[14]
-
Concentration: Transfer the organic extract to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 300 µL) of methanol. Sonicate for 15 minutes and centrifuge at high speed (e.g., 13,400 rpm) for 3 minutes.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 5 mM ammonium acetate or 0.1% trifluoroacetic acid).
-
Detection: Monitor the absorbance at ~205-210 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated with purified this compound of known concentrations.
-
Protocol 2: General Strategy for Promoter Replacement via Homologous Recombination
This protocol describes a common method for replacing the native pps promoter.[8][15]
-
Construct Design: Design a plasmid that cannot replicate in B. subtilis at a non-permissive temperature (e.g., 37°C). The plasmid should contain:
-
A temperature-sensitive origin of replication.
-
An antibiotic resistance marker (e.g., erythromycin or neomycin).
-
The strong constitutive promoter (e.g., Pveg) flanked by two homologous regions: one upstream of the native Ppps promoter ("Upstream Arm") and one downstream ("Downstream Arm," often the start of the ppsA gene).
-
-
Primer Design: Design primers to PCR-amplify the upstream and downstream homologous arms from B. subtilis 168 genomic DNA.[8]
-
Plasmid Construction: Clone the upstream arm, the constitutive promoter cassette, and the downstream arm sequentially into the temperature-sensitive vector.
-
Transformation: Transform the resulting plasmid into the target B. subtilis 168 strain (with a repaired sfp gene) via natural competence.
-
First Crossover (Integration): Plate the transformants on LB agar containing the selection antibiotic at the non-permissive temperature (37°C). This selects for cells where the entire plasmid has integrated into the chromosome via a single crossover event at either the upstream or downstream homologous region.
-
Second Crossover (Excision): Inoculate a colony from the first selection into antibiotic-free LB broth and grow at the permissive temperature (e.g., 30°C) for multiple generations to allow for a second crossover event, which will excise the plasmid backbone and the native promoter, leaving the new promoter in place.
-
Screening: Plate the culture on antibiotic-free agar to obtain single colonies. Screen individual colonies by replica plating onto plates with and without the antibiotic. Colonies that have lost the plasmid (and the resistance marker) are potential double-crossover mutants.
-
Verification: Confirm the correct promoter replacement in antibiotic-sensitive colonies via PCR using primers that flank the integration site and subsequent DNA sequencing.[8]
Visualizations: Pathways and Workflows
Caption: this compound non-ribosomal synthesis pathway.
Caption: DegQ/DegU regulatory pathway for pps operon expression.
References
- 1. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The genes degQ, pps, and lpa-8 (sfp) are responsible for conversion of Bacillus subtilis 168 to plipastatin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of a gene essential for biosynthesis of the lipopeptide antibiotics this compound and surfactin in Bacillus subtilis YB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Mining New Plipastatins and Increasing the Total Yield Using CRISPR/Cas9 in Genome-Modified Bacillus subtilis 1A751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plipastatin Production via YoeA Overexpression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the overexpression of the efflux transporter YoeA to enhance Plipastatin production in Bacillus subtilis.
Frequently Asked Questions (FAQs)
Q1: What is YoeA and what is its function in Bacillus subtilis?
A1: YoeA is a newly identified efflux transporter belonging to the MATE (Multidrug and Toxic Compound Extrusion) family of proteins.[1][2] Its primary function is to act as the major exporter for Plipastatin, actively transporting it out of the cell.[1][2] The gene yoeA is 1392 bp in length and encodes a transmembrane protein with a predicted molecular mass of 51.3 kDa.[1][3]
Q2: How significant is the impact of YoeA overexpression on Plipastatin production?
A2: Overexpression of yoeA has been shown to significantly increase Plipastatin production. In one study, yoeA overexpression led to a 157% increase in Plipastatin titers, reaching 1233 mg/mL.[1][2] Conversely, knocking out the yoeA gene resulted in a 70% decrease in production, confirming its crucial role.[1][2]
Q3: Is YoeA specific to Plipastatin transport?
A3: Evidence suggests that YoeA is highly specific to Plipastatin. When yoeA was overexpressed or knocked out in strains engineered to produce other lipopeptides like surfactin and iturin, there was only a slight effect on their production.[1][2] This indicates that YoeA is the major and specific exporter for Plipastatin.[1][2]
Q4: Can the effect of YoeA overexpression be combined with other genetic modifications?
A4: Yes, a multi-strategy engineering approach is highly effective. Co-overexpression of yoeA with the long-chain fatty acid coenzyme A ligase (lcfA) gene improved Plipastatin production to 1890 mg/mL.[1][2] Further enhancement to 2060 mg/mL was achieved by also deleting the global negative regulatory factor gene, abrB.[1][2]
Q5: What is the mechanism by which YoeA functions?
A5: YoeA is predicted to be a Na+-driven efflux transporter.[1][3] This means it likely utilizes the sodium ion gradient across the cell membrane to energize the transport of Plipastatin out of the cytoplasm.
Data Presentation
Table 1: Impact of Genetic Modifications on Plipastatin Production in B. subtilis M-24
| Strain/Modification | Plipastatin Titer (mg/mL) | Fold Increase vs. Initial Strain | Reference |
| Initial Strain (M-24) | 478 | 1.00 | [4] |
| P43 promoter for plipastatin operon | 607 | 1.27 | [1][2] |
| P43 promoter for sfp gene | 717 | 1.50 | [1][2] |
| Overexpression of lcfA | 980 | 2.05 | [1][2][4] |
| Overexpression of yoeA | 1233 | 2.58 | [1][2] |
| Co-overexpression of lcfA and yoeA | 1890 | 3.95 | [1][2] |
| Co-overexpression of lcfA, yoeA + abrB deletion | 2060 | 4.31 | [1][2][4] |
| Final engineered strain + optimized medium | 2514 | 5.26 | [1][2] |
Experimental Protocols
Protocol 1: Construction of yoeA Overexpression Strain
This protocol outlines the general steps for creating a B. subtilis strain that overexpresses the yoeA gene under the control of a constitutive promoter, such as P43.
1. Gene Amplification and Vector Construction:
- Objective: To clone the yoeA gene into an expression vector.
- Procedure:
- Design primers to amplify the entire coding sequence of the yoeA gene from B. subtilis genomic DNA.
- Perform PCR to amplify the yoeA gene.
- Select a suitable integration vector for B. subtilis that contains a strong constitutive promoter (e.g., P43) and a selection marker.
- Digest both the PCR product and the vector with appropriate restriction enzymes.
- Ligate the yoeA gene fragment into the vector downstream of the promoter.
- Transform the ligation product into E. coli for plasmid amplification and sequence verification.
2. Transformation into Bacillus subtilis:
- Objective: To integrate the yoeA overexpression cassette into the B. subtilis genome.
- Procedure:
- Prepare competent B. subtilis cells.
- Transform the verified expression vector into the competent B. subtilis cells.
- Select for transformants on agar plates containing the appropriate antibiotic or selection agent.
- Confirm the successful integration of the overexpression cassette into the desired genomic locus using PCR and sequencing.
3. Fermentation and Plipastatin Quantification:
- Objective: To assess the impact of yoeA overexpression on Plipastatin production.
- Procedure:
- Inoculate the engineered strain and the parent strain (as a control) into a suitable fermentation medium.
- Cultivate the strains under optimized fermentation conditions (e.g., temperature, pH, agitation).
- Collect culture samples at regular intervals.
- Extract Plipastatin from the culture supernatant.
- Quantify Plipastatin concentration using High-Performance Liquid Chromatography (HPLC).[4] Compare the production levels of the engineered strain to the control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no Plipastatin production increase after overexpression | 1. Incorrect integration of the expression cassette. 2. Promoter inactivity or weakness. 3. Suboptimal fermentation conditions. 4. Toxicity from high levels of Plipastatin export. | 1. Verify the integration site and sequence of the inserted cassette via PCR and sequencing. 2. Ensure the use of a strong, validated constitutive promoter like P43. 3. Optimize medium composition, pH, temperature, and aeration for the engineered strain. 4. Check for growth defects in the engineered strain compared to the parent strain. If growth is inhibited, consider using a promoter with tunable expression. |
| Significant decrease in cell growth (biomass) after modification | 1. Metabolic burden from high-level expression of the YoeA protein. 2. Potential toxicity of the YoeA protein itself when overexpressed. 3. Depletion of cellular energy (e.g., Na+ gradient) due to hyperactive transport. | 1. Switch to an inducible promoter system to control the timing and level of yoeA expression. 2. Confirm that the growth medium has sufficient nutrients to support both growth and high-level production. 3. Characterize the growth curve of the recombinant strain to identify the phase where growth is most affected.[5] |
| Inconsistent Plipastatin yields between batches | 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions. 3. Genetic instability of the engineered strain. | 1. Standardize the age and density of the seed culture. 2. Tightly control all fermentation parameters (pH, temperature, dissolved oxygen). 3. Periodically re-verify the genotype of the strain from frozen stocks to check for cassette loss or mutations. |
| Difficulty in quantifying Plipastatin via HPLC | 1. Poor extraction efficiency. 2. Co-elution with other media components or metabolites. 3. Lack of a proper standard. | 1. Optimize the solvent and method for Plipastatin extraction. 2. Adjust the HPLC gradient, column, or mobile phase to improve peak resolution. 3. Use a purified Plipastatin standard to create a calibration curve for accurate quantification. |
Visualizations
Caption: Experimental workflow for engineering B. subtilis to overexpress yoeA.
Caption: Mechanism of YoeA-mediated enhancement of Plipastatin production.
References
- 1. mdpi.com [mdpi.com]
- 2. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Plipastatin B1 Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Plipastatin B1 using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A typical method involves reversed-phase HPLC (RP-HPLC) using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA) to improve peak shape.
Q2: I am seeing multiple peaks in my chromatogram where I expect to see this compound. What could be the cause?
There are two likely reasons for observing multiple peaks. Firstly, Bacillus subtilis, the bacterium that produces this compound, often co-produces other lipopeptides, most commonly surfactin.[1][2] These related compounds have similar properties and may elute close to this compound. Secondly, this compound itself can exist as several different isoforms or variants with variations in their fatty acid chains.[3] This heterogeneity can result in a cluster of closely eluting peaks.
Q3: How can I confirm the identity of my this compound peak?
The most reliable method for peak confirmation is to use a purified this compound standard to compare retention times. If a standard is not available, collecting the fractions corresponding to the peaks of interest and subjecting them to mass spectrometry (MS) analysis can confirm the molecular weight of this compound and its isoforms.
Q4: What is the recommended sample preparation procedure for this compound from a Bacillus subtilis culture?
A common and effective method is acid precipitation followed by solvent extraction. The culture supernatant is acidified to a low pH (e.g., 2.0) to precipitate the lipopeptides. The precipitate is then collected by centrifugation and extracted with an organic solvent like ethanol or methanol.[4][5]
Q5: My this compound peak is broad. What are the potential causes and solutions?
Broad peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.
-
Poor Sample Solubility: Ensure your extracted sample is fully dissolved in the initial mobile phase solvent before injection.
-
Column Contamination or Degradation: If the column is old or has been used with complex samples, its performance may degrade. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
-
Inappropriate Mobile Phase pH: The use of an ion-pairing agent like TFA (typically 0.1%) helps to sharpen peaks by ensuring consistent ionization of the analyte.
Q6: I'm having trouble separating this compound from Surfactin. What can I do?
Optimizing the HPLC gradient is key to improving the resolution between this compound and Surfactin. A shallower gradient, meaning a slower increase in the organic solvent concentration over a longer period, will often provide better separation of closely eluting compounds. Experimenting with different organic solvents, such as methanol instead of acetonitrile, or adjusting the mobile phase pH may also alter the selectivity and improve resolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Insufficient this compound Production: The fermentation conditions may not be optimal for this compound production. 2. Inefficient Extraction: The sample preparation method may not be effectively extracting the lipopeptides. 3. Injection Issue: The autosampler or manual injector may be malfunctioning. 4. Detection Issue: The detector wavelength may be set incorrectly, or the lamp may need replacement. | 1. Review and optimize fermentation media and culture conditions. 2. Ensure the pH for acid precipitation is low enough (pH 2.0) and that the extraction solvent is appropriate. 3. Check the injector for blockages and ensure the correct injection volume is set. 4. Set the detector to a wavelength between 205-220 nm. Check the detector lamp status. |
| Peak Tailing | 1. Active Sites on the Column: Silanol groups on the silica-based C18 column can interact with the analyte. 2. Column Overload: Injecting too much sample. 3. Extracolumn Volume: Long tubing between the injector, column, and detector can cause peak broadening. | 1. Add a mobile phase modifier like 0.1% TFA to suppress silanol interactions. 2. Reduce the injection volume or dilute the sample. 3. Use tubing with a smaller internal diameter and minimize its length. |
| Peak Fronting | 1. Sample Overload: Injecting a highly concentrated sample. 2. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 1. Dilute the sample. 2. Whenever possible, dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can affect retention times. 2. Fluctuating Column Temperature: Changes in temperature affect the viscosity of the mobile phase and interactions with the stationary phase. 3. Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. 4. Column Degradation: The stationary phase is degrading over time. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a constant temperature. 3. Ensure a sufficient equilibration time between runs. **4. Replace the column. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Air Bubbles in the System: Air bubbles passing through the detector cell. 3. Detector Lamp Failing: The detector lamp is nearing the end of its life. | 1. Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase. 2. Degas the mobile phase before use. 3. Replace the detector lamp. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Column | C18 (ODS) | A 5 µm particle size with a 4.6 mm x 250 mm dimension is a good starting point. |
| Mobile Phase A | Water + 0.1% TFA | Use HPLC-grade water. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol can be used as an alternative. |
| Gradient | Start at a lower %B and gradually increase. A shallow gradient is recommended for better resolution. For example, 40% to 100% B over 30 minutes.[4] | The optimal gradient will depend on the specific isoforms and co-produced lipopeptides. |
| Flow Rate | 0.8 - 1.0 mL/min | For a standard 4.6 mm ID column. |
| Injection Volume | 10 - 20 µL | Can be adjusted based on sample concentration. |
| Column Temperature | 25 - 40 °C | A stable temperature is crucial for reproducible retention times. |
| Detection Wavelength | 205 - 220 nm | This compound lacks a strong chromophore, so detection is in the low UV range. |
Experimental Protocols
Protocol 1: Sample Preparation from Bacillus subtilis Culture
-
Cultivation: Grow the Bacillus subtilis strain in a suitable liquid medium (e.g., Landy medium) to promote lipopeptide production.[6]
-
Cell Removal: After incubation, centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Acid Precipitation: Decant the supernatant into a clean container. Slowly add a strong acid (e.g., 12 M HCl) while stirring to adjust the pH to 2.0.[4] A visible precipitate should form.
-
Incubation: Let the acidified supernatant stand at 4°C for at least 4 hours, or overnight, to allow for complete precipitation of the lipopeptides.
-
Collection of Precipitate: Centrifuge the acidified supernatant (e.g., 10,000 x g for 20 minutes) to collect the precipitate. Discard the supernatant.
-
Solvent Extraction: Resuspend the pellet in a suitable volume of ethanol or methanol. Vortex thoroughly to ensure complete dissolution of the lipopeptides.
-
Clarification: Centrifuge the ethanol/methanol extract to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. The sample is now ready for HPLC analysis.
Protocol 2: Standard HPLC Analysis of this compound
-
System Preparation:
-
Prepare the mobile phases as described in the table above. Ensure they are properly degassed.
-
Install a C18 column and set the column oven to the desired temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 210 nm).
-
-
Column Equilibration:
-
Purge the pump lines with the fresh mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% A, 40% B) for at least 15-30 minutes, or until a stable baseline is achieved.
-
-
Injection:
-
Inject 10-20 µL of the prepared sample.
-
-
Gradient Elution:
-
Run the gradient program. For example:
-
0-30 min: 40% B to 100% B (linear gradient)
-
30-35 min: Hold at 100% B
-
35.1-40 min: Return to 40% B and re-equilibrate for the next run.
-
-
-
Data Analysis:
-
Integrate the peaks of interest and quantify using a calibration curve if a standard is available.
-
Visualizations
Caption: A logical workflow for troubleshooting HPLC purification issues.
Caption: Workflow for this compound sample preparation.
References
- 1. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of a gene essential for biosynthesis of the lipopeptide antibiotics this compound and surfactin in Bacillus subtilis YB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Plipastatin B1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Plipastatin B1.
Frequently Asked Questions (FAQs)
Q1: Why is the total chemical synthesis of this compound considered highly challenging?
A1: The chemical synthesis of this compound is complex due to its intricate molecular structure.[1] this compound is a cyclic lipodecapeptide, featuring a ten-amino acid ring and a C14-C21 β-hydroxy fatty acid side chain.[1] Key challenges include the stereoselective synthesis of the β-hydroxy fatty acid, the management of multiple protecting groups during solid-phase peptide synthesis (SPPS), and the sterically hindered macrolactamization to form the cyclic peptide core.
Q2: Are there any successful total chemical syntheses of this compound or closely related fengycins reported?
A2: To date, a complete total chemical synthesis of any native fengycin, including this compound, has not been published. This is largely attributed to the chemical instability of the final molecule. However, the synthesis of more stable analogues, where the native ester bond is replaced with an amide (lactam), has been successfully achieved, providing valuable insights into synthetic strategies.
Q3: What is the general synthetic strategy for this compound analogues?
A3: The most common approach is a combination of solid-phase peptide synthesis (SPPS) for the linear peptide backbone, followed by the attachment of the fatty acid side chain, and finally, an intramolecular cyclization (macrolactamization) to form the cyclic peptide. This is followed by deprotection of any remaining side-chain protecting groups and purification.
Q4: What are the main stages where problems are typically encountered?
A4: The most challenging stages are:
-
Solid-Phase Peptide Synthesis (SPPS): Ensuring complete coupling at each step and avoiding side reactions related to protecting groups.
-
Synthesis of the β-Hydroxy Fatty Acid: Achieving the correct stereochemistry and chain length.
-
Macrolactamization: Low yields due to competing intermolecular reactions (dimerization) and potential racemization.
-
Purification: Aggregation and low recovery of the final amphiphilic product during chromatography.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Q1.1: I am observing incomplete coupling during SPPS, leading to deletion sequences. How can I improve coupling efficiency?
A1.1: Incomplete coupling is a common issue, especially with sterically hindered amino acids. To improve efficiency:
-
Extend Coupling Time: Doubling the standard coupling time can often drive the reaction to completion.
-
Double Couple: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: If standard reagents like HBTU/HOBt are insufficient, consider more potent activators. A comparison of common coupling reagents is provided in Table 1.
-
Monitor Coupling: Use a qualitative test (e.g., Kaiser test) to confirm the presence of free amines before proceeding to the next deprotection step.
| Coupling Reagent | Activation | Speed | Racemization Risk | Notes |
| HBTU/HOBt | Carbodiamide | Fast | Low | Standard, effective for most couplings. |
| HATU | Aminium/Uronium | Very Fast | Low | More effective for hindered couplings. |
| DIC/Oxyma | Carbodiamide | Fast | Low | Oxyma is a safer alternative to HOBt. |
Table 1: Comparison of Common Coupling Reagents for SPPS.
Q1.2: I am struggling with choosing an appropriate orthogonal protecting group strategy. What are the key considerations?
A1.2: An orthogonal protecting group strategy is crucial for complex peptides like this compound, allowing for selective deprotection of different functional groups.[2][3] The most common strategy is the Fmoc/tBu-based approach.[4][5] For this compound, a multi-dimensional scheme is necessary to allow for on-resin cyclization and lipidation.[4]
-
α-Amino Group: The temporary Nα-protecting group is typically Fmoc, which is removed by a base like piperidine.[5]
-
Side Chains: Acid-labile groups like t-Butyl (tBu), Boc, and Trityl (Trt) are commonly used for the side chains of amino acids like Glu, Orn, Tyr, and Thr.[6] These are stable to piperidine but are removed by trifluoroacetic acid (TFA) during the final cleavage from the resin.[5]
-
Cyclization and Lipidation Points: To achieve on-resin cyclization and lipidation, specific side chains must be protected with groups that are orthogonal to both Fmoc and the acid-labile groups. For example, an Alloc or Dde group can be used on the side chain of an amino acid that will be part of the cyclic backbone or where the lipid tail will be attached. These can be selectively removed without affecting other protecting groups.[3]
Synthesis of the β-Hydroxy Fatty Acid Side Chain
Q2.1: What are reliable methods for synthesizing the C14-C21 β-hydroxy fatty acid chain with the correct stereochemistry?
A2.1: The asymmetric synthesis of long-chain β-hydroxy fatty acids is a key challenge. Two common methods are:
-
Reformatsky Reaction: This reaction involves condensing an α-halo ester with an aldehyde (with the appropriate chain length) using metallic zinc to form a β-hydroxy ester.[7][8][9] While effective, controlling the reaction can be difficult, and it may require optimization to achieve good yields and stereoselectivity.[10][11][12]
-
Asymmetric Aldol Addition: A more modern and stereocontrolled approach involves the asymmetric aldol addition of an enolate to a long-chain aldehyde. Chiral auxiliaries or catalysts can be used to achieve high enantiomeric excess.[13] Another approach is the asymmetric reduction of a β-keto ester.[14]
Q2.2: I am getting low yields and side products with the Reformatsky reaction. How can I optimize it?
A2.2: Low yields in the Reformatsky reaction are often due to the violent and difficult-to-control nature of the reaction.[12]
-
Activation of Zinc: Ensure the zinc is highly activated. This can be achieved by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.
-
Slow Addition: Add the α-halo ester slowly to the mixture of the aldehyde and zinc to maintain control over the exothermic reaction.
-
Solvent: Use anhydrous solvents like THF or diethyl ether.
-
Temperature Control: Maintain a consistent temperature, often at reflux, but avoid overheating which can lead to side reactions.
Macrolactamization (Cyclization)
Q3.1: My on-resin cyclization is resulting in very low yields of the cyclic product and a significant amount of linear peptide. What can I do?
A3.1: Low cyclization yields are often due to competing intermolecular reactions (dimerization or oligomerization).[15][16] On-resin cyclization takes advantage of the "pseudo-dilution" effect, which favors intramolecular reactions.[16]
-
Choice of Cyclization Site: The flexibility of the linear peptide and steric hindrance at the cyclization site can greatly impact the yield. Cyclizing between a glycine and another amino acid, if possible in an analogue, is often favorable.
-
Coupling Reagents: Use a highly efficient coupling reagent for the macrolactamization. A comparison of commonly used reagents is in Table 2.
-
Reaction Time and Temperature: Longer reaction times (24-48 hours) and slightly elevated temperatures (e.g., 40-50°C) can improve yields, but also increase the risk of racemization.[17]
| Cyclization Reagent | Activation | Efficiency | Racemization Risk | Notes |
| HATU/HOAt | Aminium/Uronium | High | Low | Very effective for difficult cyclizations. |
| PyBOP | Phosphonium | High | Low | Good alternative to aminium/uronium reagents. |
| DIC/Oxyma | Carbodiamide | Moderate | Low | A cost-effective option, may require longer reaction times. |
Table 2: Comparison of Reagents for Macrolactamization.
Q3.2: I am observing significant epimerization at the C-terminal amino acid during cyclization. How can this be minimized?
A3.2: Epimerization is a common side reaction during the activation of the C-terminal carboxyl group for cyclization.
-
Use Additives: The inclusion of additives like HOAt or Oxyma with the coupling reagent can suppress racemization.
-
Lower Temperature: Performing the cyclization at room temperature or below can reduce the rate of epimerization, although this may require longer reaction times.
-
Optimize pH: Maintain a neutral to slightly basic pH during the cyclization step.
Purification of the Final Product
Q4.1: I am experiencing issues with peptide aggregation and low recovery during RP-HPLC purification. How can I improve this?
A4.1: The amphiphilic nature of this compound makes it prone to aggregation, which can lead to peak broadening, poor separation, and low recovery.[18]
-
Optimize Mobile Phase:
-
Acid Modifier: Trifluoroacetic acid (TFA) at 0.1% is standard, but for some peptides, using formic acid can improve peak shape.
-
Organic Modifier: Acetonitrile is the most common organic modifier. In cases of severe aggregation, adding a small percentage of isopropanol or n-propanol to the mobile phase can disrupt hydrophobic interactions.
-
-
Slow Gradient: Employing a shallow gradient (e.g., 0.5% organic modifier per minute) can significantly improve the resolution of closely eluting impurities.[18]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity and disrupt aggregation, leading to sharper peaks.
-
Sample Loading: Overloading the column can exacerbate aggregation and decrease resolution. It may be necessary to perform multiple smaller purification runs.[18]
Q4.2: My final product appears pure by HPLC, but I have a low overall yield. Where could I be losing my product?
A4.2: Low overall yield can be a cumulative effect of losses at several stages:
-
Incomplete Reactions: Incomplete couplings during SPPS or inefficient cyclization are major contributors.
-
Cleavage and Deprotection: Side reactions during the final cleavage from the resin can damage the peptide. Ensure the use of appropriate scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail to protect sensitive residues.
-
Work-up and Lyophilization: Significant product can be lost during transfers, extractions, and lyophilization, especially with small-scale syntheses. Adsorption to glassware can also be an issue. Rinsing glassware with appropriate solvents can help recover some of the adsorbed product.
-
Purification: As mentioned, losses during HPLC are common. Pooling fractions conservatively to ensure high purity will naturally reduce the overall yield.
Experimental Protocols
Protocol 1: General Procedure for On-Resin Macrolactamization
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Selective Deprotection: Remove the orthogonal protecting group (e.g., Alloc with Pd(PPh₃)₄ or Dde with hydrazine) from the side chains of the amino acids that will form the lactam bridge.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove all traces of the deprotection reagents.
-
Cyclization Cocktail: Prepare a solution of the coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. Monitor the reaction by taking small aliquots of the resin and analyzing the cleaved peptide by LC-MS.
-
Final Wash: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: General Purification of this compound Analogue by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Column and Solvents: Use a C18 stationary phase column. Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
Equilibrate the column with 5-10% B for 10-15 minutes.
-
Inject the sample.
-
Run a shallow linear gradient, for example, from 10% B to 70% B over 60 minutes.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris-biotech.de [iris-biotech.de]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0357428A1 - Process for preparing Beta-hydroxy fatty acid - Google Patents [patents.google.com]
- 13. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture medium components for Plipastatin fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of culture medium components for Plipastatin fermentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Plipastatin fermentation?
A common and effective starting medium is a modified Landy medium.[1] A typical composition includes a carbon source like glucose, a nitrogen source such as L-glutamic acid, and various mineral salts.[1] Another option is a mineral salt medium, which has also been successfully used for Plipastatin production.[2]
Q2: Which carbon sources are most effective for Plipastatin production?
Glucose is a widely used and effective carbon source for Plipastatin fermentation.[1][2] Molasses is another excellent and often more economical option that has been shown to support high yields of lipopeptides.[3][4] While various carbon sources like sucrose, fructose, and sorbitol can be utilized, glucose and molasses are frequently reported as optimal.[4][5]
Q3: What are the recommended nitrogen sources for optimal Plipastatin yield?
L-glutamic acid is a highly effective nitrogen source for enhancing Plipastatin production.[1] Urea has also been identified as a superior nitrogen source in some studies.[2] Other organic nitrogen sources like beef extract, peptone, and yeast extract can also be effective.[5][6] The choice may depend on the specific Bacillus subtilis strain being used.
Q4: Do trace elements play a critical role in Plipastatin fermentation?
Yes, trace elements are crucial for optimal production. Magnesium sulfate (MgSO₄), iron sulfate (FeSO₄), and potassium chloride (KCl) are important components of the fermentation medium.[1] The concentration of these ions must be carefully balanced, as both deficiency and toxicity can inhibit microbial growth and metabolite production.[7]
Q5: What is the role of precursor amino acids in Plipastatin production?
Supplementing the medium with specific amino acid precursors of the Plipastatin peptide chain can enhance yield. Ornithine, in particular, has been identified as an indispensable constituent for Plipastatin mono-producer strains of B. subtilis.[2][8][9]
Q6: Can pH regulation improve Plipastatin fermentation?
Yes, maintaining an optimal pH is critical. A pH range of 7.0–7.2 is often recommended for Plipastatin production.[1] Using a biological buffer such as MOPS can help maintain a stable pH throughout the fermentation process.[1]
Troubleshooting Guide
Problem 1: Low Plipastatin Yield
Q: My Plipastatin yield is consistently low. What are the likely causes and how can I improve it?
A: Low Plipastatin yield can stem from several factors related to medium composition and culture conditions.
-
Suboptimal Carbon or Nitrogen Source: The type and concentration of your carbon and nitrogen sources are critical.[10]
-
Precursor Limitation: The synthesis of the Plipastatin peptide backbone requires specific amino acids.
-
Competition with Other Lipopeptides: Wild-type B. subtilis strains often co-produce other lipopeptides like surfactin, which competes for precursors and energy.
-
Solution: Consider using a genetically engineered strain where the surfactin synthesis pathway is knocked out.[2] Alternatively, optimizing the medium composition can sometimes favor Plipastatin production over surfactin.
-
-
Inadequate Trace Element Concentration: An imbalance of essential minerals can hinder enzyme activity and overall metabolic function.
Problem 2: Inconsistent Plipastatin Production Between Batches
Q: I am observing significant variability in Plipastatin yield from one fermentation batch to another. What could be the cause?
A: Inconsistent production is often due to a lack of tight control over fermentation parameters.
-
pH Fluctuation: The pH of the medium can drift during fermentation due to substrate consumption and metabolite secretion, affecting enzyme activity and nutrient uptake.
-
Solution: Incorporate a suitable buffer like MOPS into your medium to maintain a stable pH between 7.0 and 7.2.[1]
-
-
Inoculum Variability: The age and density of the seed culture can impact the lag phase and overall productivity of the fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use a seed culture from the same growth phase and inoculate your production medium with a consistent cell density.[1]
-
-
Poorly Optimized Culture Conditions: Temperature and aeration are critical parameters that can vary if not properly controlled.
Data Presentation: Medium Component Optimization
Table 1: Optimal Concentrations of Key Medium Components for Plipastatin Production
| Component | Organism | Base Medium | Optimal Concentration | Resulting Plipastatin Yield | Reference |
| L-Glutamic Acid | B. subtilis M-2435ΔabrB | Modified Landy | 10 g/L | 2514 mg/L | [1] |
| Glucose | B. subtilis M-2435ΔabrB | Modified Landy | 30 g/L | 2514 mg/L | [1] |
| Urea | B. subtilis BMV9 | Mineral Salt | 50 mM | - | [2] |
| Ornithine | B. subtilis BMV12 | Mineral Salt | 30 mM | Detectable Production | [2] |
| Molasses | B. subtilis YPS-32 | Modified Landy | 20 g/L | - | [4] |
| Beef Extract | B. velezensis KLP2016 | Basal Salt | 1% (w/v) | 1812-1852 mg/L | [5] |
| Sorbitol | B. velezensis KLP2016 | Basal Salt | - | 1900 mg/L | [5] |
Table 2: Composition of Modified Landy Medium for High Plipastatin Yield
| Component | Concentration |
| L-Glutamic Acid | 10 g/L |
| Glucose | 30 g/L |
| Sulfuric Acid | 2.3 g/L |
| Potassium Hydrogen Phosphate | 1 g/L |
| Potassium Chloride | 0.5 g/L |
| Magnesium Sulfate | 1.5 g/L |
| Sulfuric Acid (trace) | 1.6 mg/L |
| Iron Sulfate | 1.2 mg/L |
| Sulfuric Acid (trace) | 0.4 mg/L |
| MOPS | 100 mM |
| pH | 7.0–7.2 |
| Source: Adapted from[1] |
Experimental Protocols
1. Protocol for Medium Optimization using One-Factor-at-a-Time (OFAT) Method
This protocol is designed to systematically test the effect of individual medium components on Plipastatin production.
-
1.1. Prepare Base Medium: Prepare the chosen base medium (e.g., Modified Landy Medium as described in Table 2) but omit the component to be optimized.
-
1.2. Inoculum Preparation: Inoculate a seed culture of the B. subtilis strain in a suitable medium (e.g., LB medium) and incubate at 37°C for 20 hours.[1]
-
1.3. Experimental Setup:
-
Dispense the base medium into a series of flasks.
-
Add the component to be tested (e.g., glucose) in varying concentrations to different flasks. Include a control flask with the original concentration.
-
Inoculate each flask with 2.5 mL of the seed culture into 50 mL of fermentation medium.[1]
-
-
1.4. Fermentation: Incubate the flasks at 33°C with shaking for 7 days.[1]
-
1.5. Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Extract Plipastatin from the fermentation broth.
-
Quantify Plipastatin concentration using HPLC.[1]
-
-
1.6. Data Evaluation: Plot Plipastatin yield against the concentration of the tested component to determine the optimal concentration. Repeat for each component of interest.
2. Protocol for Plipastatin Extraction and Quantification
-
2.1. Extraction:
-
Centrifuge the fermentation broth to separate the supernatant.
-
Acidify the supernatant to precipitate the lipopeptides.
-
Extract the precipitate with methanol.[1]
-
-
2.2. Quantification by HPLC:
-
Filter the methanol extract through a 0.22 µm filter.[1]
-
Inject 20 µL of the sample into an HPLC system equipped with a C18 column.[1]
-
Use a gradient elution with mobile phase A (water with 0.1% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.1% trifluoroacetic acid).[1]
-
A typical gradient is: 50-95% B over 35 min, 95% B for 10 min, 95-50% B over 10 min, and 50% B for 5 min.[1]
-
The flow rate should be maintained at 0.8 mL/min.[1]
-
Quantify Plipastatin by comparing the peak area to a standard curve of purified Plipastatin.[1]
-
Visualizations
Caption: Workflow for Medium Optimization using the One-Factor-at-a-Time Method.
Caption: Logical Flow for Troubleshooting Low Yield via Precursor Supplementation.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach [frontiersin.org]
- 4. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Influence of Trace Elements Mixture on Bacterial Diversity and Fermentation Characteristics of Liquid Diet Fermented with Probiotics under Air-Tight Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Overcoming instability of Plipastatin B1 during extraction
Welcome to the technical support center for Plipastatin B1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction of this compound, focusing on overcoming its inherent instability.
Troubleshooting Guide: Overcoming this compound Instability and Low Yield
This guide addresses the most common issues faced during the extraction of this compound from bacterial fermentation broth.
Issue 1: Low or No Yield of this compound Precipitate After Acidification
| Potential Cause | Recommended Solution |
| Incomplete Precipitation | Ensure the pH of the cell-free supernatant is accurately adjusted to 2.0 using a strong acid like 6 M HCl. Allow the acidified supernatant to incubate at 4°C for an extended period (overnight is recommended) to ensure complete precipitation.[1] |
| Low Production Titer | Optimize fermentation conditions (media composition, temperature, pH) to enhance the initial production of this compound. Production is often highest in the stationary phase of bacterial growth.[2] |
| This compound remains in solution | The lipopeptide may not precipitate effectively if the concentration is extremely low. Consider concentrating the supernatant before acidification, although this may also concentrate interfering compounds. |
Issue 2: Significant Loss of Product During Solvent Extraction and Handling
| Potential Cause | Recommended Solution |
| Chemical Degradation (Hydrolysis) | The primary site of instability in this compound is the depsi (ester) bond within its cyclic structure. Avoid prolonged exposure to harsh acidic (pH < 4) or alkaline (pH > 10) conditions, especially at elevated temperatures. After acid precipitation, neutralize the methanolic solution to pH 7.0 promptly.[1][3] |
| Enzymatic Degradation | Bacillus subtilis co-secretes various proteases (serine proteases, metalloproteases) that can degrade this compound.[4] Work quickly and at low temperatures (4°C) during extraction. Consider adding a broad-spectrum protease inhibitor cocktail (containing inhibitors like PMSF for serine proteases and EDTA for metalloproteases) to the culture supernatant immediately after cell removal. |
| Incomplete Dissolution of Precipitate | The acid precipitate can be difficult to dissolve. Use a sufficient volume of high-purity methanol and employ ultrasonication to aid complete dissolution of the precipitate.[1] |
| Evaporation Temperature Too High | When removing the extraction solvent (e.g., methanol) using a rotary evaporator, maintain a low temperature (≤ 40°C) to prevent thermal degradation.[1] |
Issue 3: Poor Purity and Contamination with Other Lipopeptides
| Potential Cause | Recommended Solution |
| Co-precipitation of Surfactin | Bacillus subtilis often co-produces surfactin, which may co-precipitate with this compound. Purification requires chromatographic steps. Use Sephadex LH-20 or silica gel chromatography for initial fractionation, followed by reversed-phase HPLC for high-purity separation.[5] |
| Contamination with Cellular Debris | Ensure complete removal of bacterial cells by high-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) before proceeding to acidification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during extraction?
A1: The main chemical instability arises from the hydrolysis of the intramolecular ester (depsi) bond that closes the peptide ring. This reaction is accelerated by strong acidic or alkaline conditions and elevated temperatures, leading to a linearized, inactive form of the peptide. Additionally, enzymatic degradation by co-secreted bacterial proteases can contribute to yield loss.[4]
Q2: Which solvent is best for extracting the this compound precipitate?
A2: Methanol is the most commonly cited and effective solvent for re-suspending the acid precipitate of this compound.[1] Ethanol is also used. Fengycins, the family this compound belongs to, are generally soluble in polar organic solvents but insoluble in water and nonpolar solvents like diethyl ether.[3]
Q3: At what pH and temperature is this compound most stable?
A3: Fengycins, including this compound, exhibit good stability in a pH range of 4 to 10.[3] For processing, it is recommended to keep solutions near neutral pH (7.0) whenever possible after the initial precipitation step. Thermal stability is generally good up to 80°C for short durations, but lower temperatures (4°C for processing, ≤ 40°C for solvent evaporation) are strongly recommended to minimize degradation.[1]
Q4: How can I confirm that my product is degrading?
A4: Degradation can be monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The linearized (hydrolyzed) form of this compound will have a different retention time than the intact cyclic form. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can confirm this, as the linearized product will have the same mass as the parent molecule but will produce a different fragmentation pattern upon analysis.[2]
Q5: Is it necessary to use protease inhibitors?
A5: While not always mandatory, using protease inhibitors is a highly recommended preventative measure, especially if you are experiencing unexplained yield loss. Bacillus subtilis is known to secrete robust proteases. Adding a protease inhibitor cocktail immediately after harvesting the cell-free supernatant can protect the this compound from enzymatic degradation during subsequent steps.[4]
Data Presentation
Table 1: Stability Profile of Fengycins (this compound Family)
| Parameter | Condition | Stability Observation | Citation(s) |
| pH | pH 4 - 10 | Stable for several days in buffer solution. | [3] |
| < pH 4 or > pH 10 | Increased risk of depsi bond hydrolysis. | ||
| Temperature | ≤ 40°C | Recommended for processing steps like solvent evaporation. | [1] |
| 4°C | Recommended for sample storage and handling to minimize enzymatic and chemical degradation. | [1] | |
| < 80°C | Generally stable for short durations (e.g., 2 hours). |
Table 2: Qualitative Solubility of Fengycins (this compound Family)
| Solvent Class | Solvent | Solubility | Citation(s) |
| Polar Protic | Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| Water | Insoluble | [3] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [3] |
| Acetone | Insoluble | [3] | |
| Nonpolar | Diethyl ether | Insoluble | [3] |
| Dichloromethane | Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Standard Extraction of this compound
This protocol outlines the widely used method of acid precipitation followed by solvent extraction.
-
Cell Removal: Centrifuge the bacterial fermentation broth at 10,000 x g for 20 minutes at 4°C. Carefully collect the supernatant.
-
(Optional) Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to the cell-free supernatant according to the manufacturer's instructions.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 M HCl. Stir gently during addition.
-
Incubation: Incubate the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.
-
Harvesting Precipitate: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and retain the pellet.
-
Solvent Extraction: Re-suspend the pellet in a sufficient volume of methanol. Use an ultrasonic bath for 10-15 minutes to ensure the precipitate is fully dissolved.
-
Neutralization: Adjust the pH of the methanol solution to 7.0 with NaOH to stabilize the this compound.
-
Solvent Removal: Evaporate the methanol under vacuum using a rotary evaporator with the water bath temperature set to no higher than 40°C.
-
Final Product: Dissolve the dried crude extract in a minimal volume of methanol for storage or further purification. Store at -20°C.[1]
Protocol 2: Analysis of this compound Degradation by RP-HPLC
This protocol provides a general method to assess the integrity of the extracted this compound.
-
Sample Preparation: Dilute the crude or purified this compound extract in the mobile phase to an appropriate concentration.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Gradient Example:
-
Start with a low percentage of acetonitrile (e.g., 30-40%).
-
Linearly increase the acetonitrile concentration over 20-30 minutes to a high percentage (e.g., 90-100%).
-
Hold at high acetonitrile concentration for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate.
-
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Analysis: Intact, cyclic this compound will elute as a sharp peak. The presence of additional, often earlier-eluting peaks with the same mass (confirmed by LC-MS), can indicate the presence of the hydrolyzed, linear degradation product.
Visualizations
References
- 1. Characterization of New Fengycin Cyclic Lipopeptide Variants Produced by Bacillus amyloliquefaciens (ET) Originating from a Salt Lake of Eastern Algeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular and membrane-bound proteases from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Improving the efficiency of Plipastatin B1 recovery from culture
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of Plipastatin B1 recovery from culture.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for recovering this compound from a Bacillus subtilis culture?
A1: The typical workflow involves a multi-step process beginning with the separation of biomass, followed by extraction and a series of purification steps. The initial step is often acid precipitation to isolate the lipopeptides from the culture supernatant. This is followed by solvent extraction and subsequent purification using chromatographic techniques such as gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: Why is the yield of this compound often low, and what are the common factors affecting it?
A2: Low yields of this compound can be attributed to several factors. The biosynthesis of plipastatin is regulated by complex genetic pathways, and its production is often growth-phase dependent, occurring in the stationary phase.[1] Co-production of other lipopeptides, such as surfactin, by the same bacterial strain can also complicate purification and reduce the final yield of this compound.[2][3] Furthermore, the efficiency of extraction and purification methods significantly impacts the final recovery.
Q3: Can this compound be co-purified with other lipopeptides?
A3: Yes, it is common for this compound to be co-produced and co-purified with other lipopeptides like surfactin, especially in wild-type Bacillus subtilis strains.[2][3] This necessitates robust purification strategies, often involving multiple chromatographic steps to achieve high purity of the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound detected in the culture supernatant. | - Inappropriate culture conditions (medium composition, pH, temperature, aeration).- Genetic instability of the producing strain.- Repression of the ppsABCDE operon responsible for plipastatin synthesis.[1] | - Optimize fermentation parameters such as medium components (e.g., glucose, L-glutamine), pH, and temperature.[4]- Perform regular strain maintenance and verification.- Consider genetic engineering strategies, such as using a stronger promoter to drive the expression of the pps operon.[5] |
| Poor precipitation of this compound during acid treatment. | - Incorrect pH for precipitation.- Insufficient incubation time or temperature after acidification. | - Adjust the pH of the supernatant to 2 using a strong acid like HCl.[4][6]- Incubate the acidified supernatant at 4°C overnight to ensure complete precipitation.[4] |
| Low recovery after solvent extraction. | - Inefficient solvent for extraction.- Insufficient mixing or contact time between the precipitate and the solvent. | - Use an appropriate solvent for extraction, such as methanol or 95% ethanol.[4][6]- Ensure thorough re-suspension and dissolution of the precipitate in the solvent, potentially using ultrasonication to assist.[4] |
| Co-elution of impurities during chromatography. | - Suboptimal chromatographic conditions (column, mobile phase, gradient).- Presence of structurally similar compounds (e.g., other lipopeptide isoforms). | - Employ a multi-step purification strategy, combining different chromatography techniques like gel filtration (e.g., Sephadex LH-20) followed by RP-HPLC.[4][6]- Optimize the HPLC gradient and mobile phase composition to improve resolution. A common mobile phase consists of acetonitrile and water with an additive like trifluoroacetic acid.[4] |
| Degradation of this compound during recovery. | - Exposure to harsh pH or high temperatures for extended periods. | - Minimize the duration of exposure to strong acids.- Perform evaporation steps under vacuum at a controlled temperature (e.g., 40°C).[4] |
Quantitative Data Summary
Table 1: Plipastatin Production in Different Bacillus subtilis Strains
| Strain | Genetic Modification | Plipastatin Yield (mg/L) | Reference |
| M-24 | Initial Strain | 478 | [4] |
| M-241 | Strong promoter insertion | 607 | [4] |
| M-242 | Strong promoter insertion | 717 | [4] |
| M-243 | Overexpression of lcfA gene | 980 | [4] |
| M-243ΔabrB | Optimized medium | 2514 | [4] |
| BMG01 | sfp+ functional gene | 91 ± 11.2 | [7][8] |
| BMG03 | Replacement of pps promoter with PrepU | 507 ± 6.42 | [7][8] |
| ATCC 21332 | Wild Type | 360 ± 17.35 | [7] |
Experimental Protocols
Protocol 1: Acid Precipitation of this compound from Culture Supernatant
-
Centrifugation: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Acidification: Adjust the pH of the supernatant to 2.0 using 6 M hydrochloric acid (HCl).[4][9]
-
Incubation: Incubate the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[4]
-
Collection of Precipitate: Centrifuge the mixture at 10,000 x g for 20 minutes to collect the precipitate.
Protocol 2: Extraction and Initial Purification of this compound
-
Solvent Extraction: Re-suspend the precipitate from Protocol 1 in methanol.[4] Adjust the pH to 7.0 and use an ultrasonic cleaner to aid dissolution.
-
Evaporation: Evaporate the methanol from the supernatant under vacuum using a rotary evaporator at 40°C.[4]
-
Re-dissolution: Dissolve the final dried product in a minimal amount of methanol.[4]
Protocol 3: Chromatographic Purification of this compound
-
Gel Filtration Chromatography (Optional first step):
-
Load the dissolved extract onto a Sephadex LH-20 gel column.
-
Elute with a solvent mixture such as chloroform:methanol (1:1, v/v).[4]
-
Collect fractions and test for the presence of this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: Use a C18 column (e.g., Agilent ZORBAX SB-C18, 9.4 mm × 250 mm, 5 μm).[4]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[4]
-
Gradient: A typical gradient involves increasing the concentration of Mobile Phase B from 50% to 95% over a set period (e.g., 35 minutes).[4]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 205 nm).[9]
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Visualizations
Caption: Workflow for this compound Recovery.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
Addressing fitness burden of Plipastatin production in B. subtilis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Plipastatin in Bacillus subtilis. The focus is on addressing the fitness burden that high levels of Plipastatin synthesis can impose on the host organism.
Frequently Asked Questions (FAQs)
Q1: My engineered B. subtilis strain shows significantly reduced growth after introducing genetic modifications to increase Plipastatin production. What could be the cause?
A1: This is a common manifestation of metabolic or fitness burden. The high demand for precursors (amino acids and fatty acids) for Plipastatin synthesis can deplete cellular resources needed for growth. Additionally, the overexpression of large non-ribosomal peptide synthetase (NRPS) machinery and the potential toxicity of Plipastatin itself can stress the cell, leading to reduced growth rates. Consider strategies to balance production with cellular health, such as using inducible promoters to separate the growth phase from the production phase.
Q2: Plipastatin yield is lower than expected after replacing the native pps promoter with a strong constitutive promoter. What are the potential bottlenecks?
A2: While a strong promoter is a good starting point, other factors can become limiting. Potential bottlenecks include:
-
Insufficient Precursor Supply: The synthesis of Plipastatin requires specific amino acids and a long-chain fatty acid. The cell's natural production of these precursors may not be sufficient to match the high expression of the pps operon.
-
Inactive NRPS Enzymes: The non-ribosomal peptide synthetases of the pps operon need to be activated by a 4'-phosphopantetheinyl transferase, encoded by the sfp gene. Ensure your B. subtilis strain has a functional sfp gene.[1][2]
-
Product Export Limitation: Accumulation of Plipastatin inside the cell can be toxic and may cause feedback inhibition. Overexpressing a dedicated efflux pump like YoeA can alleviate this issue.[3]
-
Regulatory Repression: Global regulators like AbrB can negatively impact the expression of genes involved in secondary metabolite production.[3]
Q3: I have deleted the operon for a competing lipopeptide, surfactin, to improve Plipastatin production, but the yield has decreased. Why?
A3: The interaction between different lipopeptide synthesis pathways can be complex. Some studies have shown that deleting the surfactin operon can lead to a significant decrease or even a complete loss of Plipastatin production.[1][2] This suggests that some components of the surfactin synthetase or regulatory elements within its operon might be necessary for full Plipastatin production.[1][2][4]
Q4: Is it possible to increase Plipastatin production without significant genetic engineering of the biosynthetic operon itself?
A4: Yes. Manipulating regulatory genes and optimizing fermentation conditions can significantly boost yields. For instance, overexpressing the positive regulator degQ can enhance the transcription of the native pps operon.[1][2][5][6] Additionally, optimizing the culture medium by supplementing with precursors like L-glutamate and ornithine, and controlling parameters like pH and oxygen levels, can lead to substantial improvements in Plipastatin titers.[1][2][3][7]
Troubleshooting Guides
Issue 1: Low Plipastatin Titer
| Potential Cause | Troubleshooting Step | Rationale |
| Weak native promoter of the pps operon | Replace the native Ppps with a strong constitutive promoter such as P43 or Pveg.[1][2][3] | Stronger promoters increase the transcription rate of the Plipastatin biosynthesis genes. |
| Inactive Plipastatin Synthetase | Ensure the B. subtilis strain has a functional sfp gene, which is essential for the post-translational activation of the NRPS enzymes.[1][2] | The Sfp enzyme is required to convert the apo-NRPS to its active holo-form. |
| Insufficient Precursor Supply | Overexpress genes involved in fatty acid biosynthesis, such as lcfA.[3] Supplement the culture medium with ornithine.[1][2] | This increases the intracellular pool of the building blocks required for Plipastatin synthesis. |
| Negative Regulation | Knock out the global transcriptional regulator abrB.[3] | AbrB can repress the expression of the pps operon, so its removal can de-repress production. |
| Product Toxicity/Export Limitation | Overexpress the Plipastatin-specific efflux transporter YoeA.[3] | This actively transports Plipastatin out of the cell, reducing intracellular toxicity and potential feedback inhibition. |
Issue 2: Poor Growth of Production Strain
| Potential Cause | Troubleshooting Step | Rationale |
| High Metabolic Load from Constitutive Overproduction | Use an inducible promoter system to control the expression of the pps operon. This allows for a separation of the growth phase and the production phase. | This strategy allows the cells to reach a high density before the metabolic burden of Plipastatin production is introduced. |
| Depletion of Essential Metabolites | Optimize the fermentation medium with additional carbon, nitrogen, and precursor sources.[3][7] | A richer medium can better support both cell growth and secondary metabolite production. |
| Toxicity of Plipastatin | Co-express an efficient efflux pump like YoeA to reduce intracellular accumulation of the product.[3] | Reducing the intracellular concentration of the lipopeptide can alleviate cellular stress. |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on improving Plipastatin production.
Table 1: Impact of Genetic Modifications on Plipastatin Titer
| Strain/Modification | Parental Strain | Plipastatin Titer (mg/L) | Fold Increase | Reference |
| M-24 (Ppps::P43) | M-24 | 607 | 1.27 | [3] |
| M-24 (Psfp::P43) | M-24 | 717 | 1.5 | [3] |
| M-24 (Overexpression of lcfA) | M-24 | 980 | 2.05 | [3] |
| M-24 (Overexpression of yoeA) | M-24 | 1233 | 2.58 | [3] |
| M-24 (Co-overexpression of lcfA and yoeA) | M-24 | 1890 | 3.95 | [3] |
| M-2435ΔabrB | M-24 (with lcfA and yoeA overexpression) | 2060 | 4.31 | [3] |
| BMG03 (Ppps::PrepU) | BMG01 | 507 | 5.57 | [8] |
| BMV11 (Ppps::Pveg) | BMV9 | - | ~5 | [1][2] |
| BMV10 (repaired degQ) | BMV9 | - | 2 | [1][2] |
Table 2: Effect of Fermentation Optimization
| Condition | Initial Titer (mg/L) | Optimized Titer (mg/L) | Fold Increase | Reference |
| Optimized Culture Medium | 478 (in M-24) | 2514 | 5.26 | [3] |
Experimental Protocols
Protocol 1: Promoter Exchange using CRISPR/Cas9
This protocol describes the replacement of the native promoter of the pps operon with the strong constitutive promoter P43, as performed in the study by Li et al. (2022).[3]
-
Plasmid Construction:
-
Synthesize the upstream and downstream homologous arms of the target promoter region.
-
Synthesize the P43 promoter sequence.
-
Clone the homologous arms and the P43 promoter into a temperature-sensitive suicide vector containing the Cas9 expression cassette and a guide RNA (gRNA) targeting the native promoter.
-
-
Transformation into B. subtilis :
-
Introduce the constructed plasmid into the desired B. subtilis strain via electroporation or natural transformation.
-
Cultivate the transformants on LB agar plates containing the appropriate antibiotic for selection at a permissive temperature (e.g., 37°C).
-
-
Integration and Curing:
-
Inoculate a positive colony into LB broth with the antibiotic and culture overnight at the permissive temperature.
-
Plate the culture onto fresh antibiotic-containing plates and incubate at a non-permissive temperature (e.g., 42°C) to select for single-crossover homologous recombination events.
-
To facilitate the second crossover event (excision of the plasmid backbone), cultivate the single-crossover colonies in LB broth without antibiotic at the permissive temperature.
-
Plate the culture onto LB agar and screen for colonies that have lost the antibiotic resistance, indicating the successful excision of the plasmid.
-
-
Verification:
-
Confirm the correct promoter replacement in the selected colonies by colony PCR and Sanger sequencing.
-
Protocol 2: Quantification of Plipastatin by HPLC
This protocol outlines a general method for quantifying Plipastatin from culture supernatants, based on methodologies described in the cited literature.[3]
-
Sample Preparation:
-
Centrifuge the B. subtilis culture to pellet the cells.
-
Collect the supernatant and acidify it to a pH of 2.0 using concentrated HCl to precipitate the lipopeptides.
-
Incubate the acidified supernatant at 4°C overnight.
-
Centrifuge to collect the precipitate.
-
-
Extraction:
-
Resuspend the precipitate in methanol and vortex thoroughly.
-
Centrifuge to remove any insoluble material.
-
Filter the methanol extract through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 30% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Use a standard curve prepared with purified Plipastatin of a known concentration to quantify the amount in the samples based on the peak area.
-
Visualizations
Caption: A typical workflow for engineering B. subtilis for enhanced Plipastatin production.
Caption: Key regulatory elements controlling the Plipastatin biosynthesis (pps) operon in B. subtilis.
Caption: A logical troubleshooting guide for diagnosing low Plipastatin yield.
References
- 1. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Plipastatin Production via Ornithine Supplementation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ornithine as a precursor to boost Plipastatin formation in Bacillus subtilis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of ornithine in Plipastatin biosynthesis?
A1: Plipastatin, a lipopeptide antibiotic, is synthesized non-ribosomally by the Plipastatin synthetase complex encoded by the pps operon in Bacillus subtilis. The peptide backbone of Plipastatin is composed of ten amino acids. D-ornithine is the second amino acid in the Plipastatin peptide chain, making it an essential precursor for its biosynthesis. Supplementing the fermentation medium with ornithine can therefore enhance the production of Plipastatin, particularly in strains where ornithine availability is a bottleneck.[1][2]
Q2: What is the recommended concentration of ornithine to supplement in the fermentation medium?
A2: Based on current research, a concentration of 30 mM ornithine in the culture medium has been shown to be effective. In a study with a B. subtilis plipastatin mono-producer strain (BMV12), this concentration led to a detectable Plipastatin titer where none was observed without supplementation. In another constitutive plipastatin mono-producer strain (BMV13), 30 mM ornithine resulted in an approximate 10% increase in Plipastatin yield.[1]
Q3: Can I supplement other amino acid precursors of Plipastatin to increase the yield?
A3: Caution is advised when supplementing other amino acid precursors. In studies with the B. subtilis strain BMV9, supplementation with 30 mM of other precursor amino acids, including glutamic acid, glutamine, isoleucine, alanine, threonine, and proline, resulted in a decrease in Plipastatin production.[1] This suggests that the intracellular balance of amino acids is critical, and ornithine appears to be a limiting factor in certain strains.
Q4: Does ornithine supplementation affect the type of Plipastatin produced?
A4: Yes, it has been observed that the supplementation of ornithine can lead to a modified pattern of Plipastatin variants.[1] Researchers should be aware of this potential shift in the final product profile and may need to adjust their downstream purification and analysis methods accordingly.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or no increase in Plipastatin yield after ornithine supplementation. | 1. Suboptimal Ornithine Concentration: The concentration of supplemented ornithine may not be optimal for your specific B. subtilis strain and media composition. | 1. Optimization Study: Perform a dose-response experiment with varying concentrations of ornithine (e.g., 10 mM, 30 mM, 50 mM) to determine the optimal concentration for your strain. |
| 2. Incorrect Timing of Supplementation: Adding ornithine at the wrong growth phase might not be effective. | 2. Timing of Addition: Experiment with adding ornithine at the beginning of the fermentation versus at the start of the exponential growth phase. | |
| 3. General Fermentation Conditions are Not Optimal: Other factors like pH, temperature, aeration, or media components might be limiting Plipastatin production. | 3. Optimize Fermentation Parameters: Ensure that other fermentation parameters are optimized for Plipastatin production before evaluating the effect of ornithine. Refer to the experimental protocol below for a starting point. | |
| Decreased Plipastatin yield after supplementing with a cocktail of amino acids. | Metabolic Imbalance: As observed in some strains, the addition of other precursor amino acids can negatively impact Plipastatin synthesis.[1] | Focus on Ornithine: Initially, supplement with ornithine alone. If you suspect another amino acid is co-limiting, add it in a separate, controlled experiment rather than as part of a mixture. |
| Altered Plipastatin variant profile complicating downstream processing. | Shift in Precursor Availability: Ornithine supplementation can alter the intracellular amino acid pools, leading to the production of different Plipastatin homologs.[1] | Analytical Characterization: Use analytical techniques like HPLC-MS to identify and quantify the different Plipastatin variants produced.[1] You may need to adapt your purification protocol to isolate the desired variant. |
| Inhibition of B. subtilis growth at high ornithine concentrations. | Potential Toxicity or Metabolic Burden: While not extensively reported for Plipastatin production, very high concentrations of single amino acids can sometimes be inhibitory to bacterial growth. | Monitor Growth: Closely monitor cell growth (e.g., by measuring optical density at 600 nm) at different ornithine concentrations. If growth inhibition is observed, reduce the ornithine concentration. |
Data Presentation
Table 1: Effect of 30 mM Ornithine Supplementation on Plipastatin Production in Engineered B. subtilis Strains
| Strain | Description | Plipastatin Titer without Ornithine | Plipastatin Titer with 30 mM Ornithine | Percentage Increase |
| BMV12 | 3NA sfp+ plipastatin mono-producer | Not detectable | Detectable | - |
| BMV13 | Constitutive plipastatin mono-producer | Detectable | Increased | ~10% |
Data adapted from Vahidinasab et al., 2020.[1]
Experimental Protocols
Protocol 1: Fermentation of B. subtilis for Plipastatin Production with Ornithine Supplementation
This protocol is based on the methodology described by Vahidinasab et al., 2020.[1]
1. Pre-culture Preparation: a. Inoculate 10 µL of a B. subtilis glycerol stock into 10 mL of LB medium in a 100 mL baffled shake flask. b. Incubate for 8 hours at 30°C with shaking at 120 rpm. c. Transfer the culture to 10 mL of mineral salt medium (see below for composition) to an initial OD600 of 0.1 for a second pre-culture. d. Incubate overnight at 30°C with shaking at 120 rpm until an OD600 between 2 and 4 is reached.
2. Main Culture Fermentation: a. Inoculate 100 mL of mineral salt medium in a 1 L baffled Erlenmeyer flask to an initial OD600 of 0.1 using the second pre-culture. b. For the experimental group, supplement the mineral salt medium with L-ornithine to a final concentration of 30 mM. Prepare a control flask without ornithine supplementation. c. Incubate for up to 72 hours at 30°C with shaking at 120 rpm. d. Collect samples periodically to measure cell density (OD600) and for Plipastatin extraction and quantification.
Mineral Salt Medium Composition:
| Component | Concentration |
| Glucose | 20 g/L |
| Na2EDTA x 2 H2O | 4.0 x 10⁻⁶ M |
| CaCl2 | 7.0 x 10⁻⁶ M |
| FeSO4 x 7 H2O | 4.0 x 10⁻⁶ M |
| MnSO4 x H2O | 1.0 x 10⁻⁶ M |
| Urea | 50 mM |
| KH2PO4 | 0.03 M |
| Na2HPO4 x 2 H2O | 0.04 M |
| MgSO4 x 7 H2O | 8.0 x 10⁻⁴ M |
Protocol 2: Extraction and Quantification of Plipastatin
1. Extraction: a. Centrifuge the fermentation samples at 4700 rpm and 4°C to obtain cell-free supernatant. b. Mix 2 mL of the supernatant with 1 mL of 1-butanol (95% v/v) by vortexing for 1 minute. c. Centrifuge at 3000 rpm for 5 minutes to separate the organic phase. d. Repeat the butanol extraction two more times, pooling the organic phases. e. Evaporate the butanol completely under vacuum at 60°C. f. Dissolve the remaining residue in 2 mL of methanol.
2. Quantification by HPTLC: a. Spot the methanolic extracts onto an HPTLC silica gel plate. b. Develop the plate using an appropriate solvent system. c. Visualize the spots under UV light or with a suitable staining reagent. d. Quantify the Plipastatin spots by densitometry, using a known concentration of a Plipastatin standard for calibration.
3. Structural Analysis by LC-MS: a. For detailed analysis of Plipastatin variants, perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the methanolic extracts.
Visualizations
Diagram 1: Simplified Plipastatin Biosynthetic Pathway
References
Technical Support Center: Enhancing Plipastatin Production via DegQ Gene Manipulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing plipastatin production through the manipulation of the degQ gene in Bacillus subtilis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the degQ gene in plipastatin production?
A1: The degQ gene is a pleiotropic regulator in Bacillus subtilis that positively influences the production of plipastatin.[1][2][3][4] It enhances the expression of the pps operon, which is responsible for the biosynthesis of plipastatin.[1][2] DegQ functions by stimulating the DegS-DegU two-component system.[3][5][6] Specifically, DegQ promotes the phosphorylation of the response regulator DegU, and the phosphorylated form (DegU-P) then upregulates the transcription of the plipastatin synthetase genes.[3][6][7]
Q2: Will overexpressing degQ always lead to increased plipastatin yield?
A2: Generally, overexpression of a functional degQ gene is associated with a significant increase in plipastatin production. For instance, introducing the degQ allele from B. subtilis YB8 into strain 168 (expressing lpa-8) resulted in a 10-fold increase in plipastatin production.[1][2] However, the extent of the increase can be strain-specific and dependent on the genetic background and culture conditions.[3][4] In some engineered strains, combining degQ overexpression with other modifications, such as promoter exchange, may not yield an additive effect on plipastatin production.[8]
Q3: What is the relationship between degQ, plipastatin, and surfactin production?
A3: The manipulation of degQ often has opposing effects on the production of plipastatin and surfactin, another lipopeptide produced by B. subtilis. Enhanced degQ expression, which boosts plipastatin synthesis, has been observed to concurrently decrease surfactin production.[3][4][9] Conversely, the deletion of degQ can lead to a significant increase in surfactin titers while reducing plipastatin yields.[3][4][9] This suggests a regulatory trade-off between these two biosynthetic pathways, which may compete for common precursors.
Q4: Can I enhance plipastatin production without manipulating degQ?
A4: Yes, several other strategies can be employed to increase plipastatin yield, including:
-
Promoter Engineering: Replacing the native promoter of the pps operon with a stronger constitutive promoter (e.g., Pveg or P43) has been shown to significantly enhance plipastatin production.[8][10]
-
Disruption of Competing Pathways: Knocking out the genes for surfactin synthesis (srf operon) can redirect metabolic flux towards plipastatin production.[11][12]
-
Precursor Supply Enhancement: Overexpressing genes involved in the synthesis of fatty acid precursors (e.g., lcfA) or supplementing the culture medium with key amino acid precursors like ornithine can boost plipastatin yields.[10][13]
-
Efflux Pump Overexpression: Enhancing the expression of specific transporters, such as YoeA, can improve the secretion of plipastatin and increase the final titer.[10]
-
CRISPR/Cas9 Technology: This powerful gene-editing tool can be used to efficiently introduce desired genetic modifications to enhance plipastatin production.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in plipastatin production after degQ overexpression. | 1. Ineffective promoter driving degQ expression.2. The B. subtilis strain used has a genetic background that is not responsive to DegQ stimulation (e.g., mutations in the DegS-DegU system).3. Suboptimal culture conditions for plipastatin production.4. The native pps promoter is the limiting factor. | 1. Use a strong, well-characterized constitutive or inducible promoter.2. Sequence the degS and degU genes to check for mutations. Consider using a different host strain.3. Optimize medium composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration.4. Consider replacing the native pps promoter with a stronger one.[8] |
| Significant decrease in cell growth or viability after degQ overexpression. | 1. Overexpression of degQ can sometimes be toxic to the cells.[14]2. The metabolic burden of high-level plipastatin production is detrimental to cell health. | 1. Use a titratable inducible promoter to control the level of degQ expression.2. Optimize the induction conditions (e.g., lower inducer concentration, induction at a lower temperature).3. Ensure the culture medium is rich enough to support both growth and secondary metabolite production. |
| Inconsistent plipastatin yields between experiments. | 1. Variability in inoculum preparation.2. Inconsistent culture conditions.3. Plasmid instability (if degQ is expressed from a plasmid). | 1. Standardize the age and density of the inoculum culture.2. Precisely control all fermentation parameters (pH, temperature, agitation, etc.).3. If using a plasmid, ensure consistent antibiotic selection pressure. Consider genomic integration of the degQ expression cassette for greater stability. |
| Difficulty in knocking out the native degQ gene. | 1. Inefficient transformation protocol.2. Problems with the selection marker or counter-selection strategy.3. The knockout construct has errors. | 1. Optimize the competent cell preparation and transformation procedure.2. Verify the functionality of the selection markers. If using a counter-selection system (e.g., sacB), ensure the appropriate media are used.3. Sequence-verify the knockout plasmid and the flanking homology regions. |
Quantitative Data Summary
Table 1: Effect of degQ Manipulation on Plipastatin and Surfactin Production
| Bacillus subtilis Strain | Genetic Modification | Change in Plipastatin Production | Change in Surfactin Production | Reference |
| 168 derivative (expressing lpa-8) | Introduction of degQYB8 | 10-fold increase | Not reported | [1][2] |
| JABs24 (derivative of 168) | Integration of native degQ | 6-fold increase | ~25% decrease | [3][4][9] |
| DSM10T (wild-type) | Deletion of degQ | 5-fold decrease | 3-fold increase | [3][4][9] |
Table 2: Plipastatin Yields from Various Metabolic Engineering Strategies
| Bacillus subtilis Strain | Engineering Strategy | Plipastatin Yield (mg/L) | Reference |
| M-24 | Replacement of native pps promoter with P43 | 607 | [10] |
| M-24 | Replacement of native sfp promoter with P43 | 717 | [10] |
| M-24 derivative | Overexpression of lcfA and yoeA, deletion of abrB, and medium optimization | 2514 | [10] |
| 1A751 | Disruption of surfactin operon (srf) using CRISPR/Cas9 | 1600 | [11][12] |
| M-24:MtPsrfA | Integration of ComQXPA quorum-sensing system | 3850 | [15] |
Experimental Protocols
Protocol 1: Overexpression of degQ in B. subtilis
-
Gene Amplification and Plasmid Construction:
-
Amplify the degQ coding sequence from a suitable B. subtilis strain (e.g., YB8 or DSM10T) using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable E. coli-B. subtilis shuttle vector (e.g., pHT01, pDG148) with the corresponding restriction enzymes.
-
Ligate the digested degQ fragment into the linearized vector downstream of a strong promoter (e.g., Pgrac, PxylA).
-
Transform the ligation mixture into competent E. coli DH5α for plasmid propagation and verification.
-
Confirm the correct insertion and sequence of degQ by restriction analysis and Sanger sequencing.
-
-
Transformation into B. subtilis :
-
Isolate the verified plasmid from E. coli.
-
Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step method).
-
Transform the recombinant plasmid into the competent B. subtilis host strain.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
-
Expression and Analysis:
-
Inoculate a single colony of the recombinant B. subtilis strain into a suitable production medium (e.g., Landy medium).
-
Grow the culture at 37°C with shaking.
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase).
-
Continue incubation for 24-72 hours.
-
Harvest the culture supernatant by centrifugation.
-
Extract the lipopeptides from the supernatant (e.g., using acid precipitation followed by methanol extraction).
-
Quantify plipastatin production using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Markerless Deletion of degQ in B. subtilis
-
Construction of the Deletion Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the degQ gene from the chromosomal DNA of the target B. subtilis strain.
-
Clone these two fragments into a temperature-sensitive suicide vector for B. subtilis (e.g., pMAD) on either side of a counter-selectable marker (e.g., cat for chloramphenicol resistance).
-
Ensure the fragments are ligated in the correct orientation to create an in-frame deletion upon recombination.
-
-
Transformation and Integration:
-
Transform the constructed vector into the target B. subtilis strain.
-
Grow the transformants at the permissive temperature (e.g., 30°C) on plates containing the appropriate antibiotic to select for single-crossover integration events.
-
-
Excision of the Plasmid and Gene Deletion:
-
Inoculate a single colony from the integration step into a non-selective liquid medium and grow at the non-permissive temperature (e.g., 37°C) to induce the second crossover event (excision of the plasmid).
-
Plate serial dilutions of the culture onto antibiotic-free plates and incubate.
-
Screen individual colonies for the loss of the antibiotic resistance marker, indicating the excision of the plasmid.
-
-
Verification of Deletion:
-
Confirm the deletion of the degQ gene by colony PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.
-
Further verify the deletion by Sanger sequencing of the PCR product.
-
Visualizations
References
- 1. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genes degQ, pps, and lpa-8 (sfp) are responsible for conversion of Bacillus subtilis 168 to plipastatin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations Suppressing the Loss of DegQ Function in Bacillus subtilis (natto) Poly-γ-Glutamate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A DegU-P and DegQ-Dependent Regulatory Pathway for the K-state in Bacillus subtilis [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mining New Plipastatins and Increasing the Total Yield Using CRISPR/Cas9 in Genome-Modified Bacillus subtilis 1A751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
Resolving co-elution issues in Plipastatin and Surfactin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC analysis of Plipastatin and Surfactin.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the incomplete separation of two or more compounds during chromatographic analysis, is a common challenge that can hinder accurate quantification. In the analysis of Plipastatin and Surfactin, which are structurally similar lipopeptides often co-produced by Bacillus subtilis, achieving baseline separation is critical. This guide addresses common issues and provides systematic solutions.
Question: My Plipastatin and Surfactin peaks are not fully resolved. What is the first step I should take?
Answer: The initial and often most effective step is to adjust the mobile phase composition. The goal is to modify the polarity of the mobile phase to influence the retention times of Plipastatin and Surfactin differently.
-
Strategy 1: Modify the Organic Solvent Percentage. A subtle change in the acetonitrile (ACN) concentration can significantly impact resolution.
-
If peaks are eluting too closely together and too early in the chromatogram: Decrease the initial percentage of ACN in your gradient. This will increase the retention time of both compounds, potentially providing more time for separation to occur on the column.
-
If peaks are broad and resolution is poor: Experiment with slightly increasing the initial ACN percentage to sharpen the peaks. However, be mindful that this may also decrease retention times and potentially worsen co-elution.
-
-
Strategy 2: Adjust the Mobile Phase Additive. Trifluoroacetic acid (TFA) is a common additive in lipopeptide analysis that aids in peak shape and resolution.
-
Ensure a consistent concentration of TFA (typically 0.1%) in both your aqueous and organic mobile phases to maintain a stable pH and consistent ion pairing. Inconsistent TFA concentration can lead to peak splitting and shifting retention times.
-
Question: I've adjusted the mobile phase composition, but co-elution persists. What other parameters can I optimize?
Answer: If mobile phase adjustments are insufficient, optimizing the gradient elution program is the next logical step. The gradient slope plays a crucial role in the separation of complex mixtures.
-
Strategy: Implement a Shallower Gradient. A slower increase in the organic solvent concentration over time provides more opportunity for the analytes to interact with the stationary phase, which can enhance separation.
-
Start by decreasing the rate of change in your gradient. For example, if your gradient ramps from 30% to 70% ACN in 10 minutes, try extending that ramp to 15 or 20 minutes.
-
For very closely eluting peaks, consider a multi-step gradient. This involves a very shallow gradient in the region where Plipastatin and Surfactin elute, preceded and followed by steeper gradients to expedite the elution of other components.
-
Question: Could my column be the source of the co-elution problem?
Answer: Yes, the column's condition and specifications are critical for good separation.
-
Column Choice: A C18 column is the standard choice for reversed-phase HPLC of lipopeptides. Ensure you are using a high-quality, well-maintained column.
-
Column Contamination: Over time, columns can become contaminated with sample matrix components, leading to poor peak shape and loss of resolution. If you observe high backpressure, peak tailing, or a sudden decrease in performance, it may be time to clean or replace your column.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical retention times for Plipastatin and Surfactin?
A1: Retention times can vary significantly depending on the specific HPLC method, including the column, mobile phase, and gradient profile. However, under typical reversed-phase conditions, Surfactins tend to elute later than Plipastatins. For instance, in one reported method, the elution times were approximately 27-33 minutes for Plipastatins and 36-41 minutes for Surfactins[1]. It is crucial to run individual standards of Plipastatin and Surfactin to determine their retention times on your specific system.
Q2: How can I confirm the identity of my Plipastatin and Surfactin peaks?
A2: The most reliable method for peak identification is to use purified standards of Plipastatin and Surfactin. Injecting these standards individually will allow you to definitively determine their respective retention times under your experimental conditions. If standards are not available, techniques like mass spectrometry (LC-MS) can be used to identify the compounds based on their mass-to-charge ratio.
Q3: My sample contains multiple isoforms of Surfactin. How can I resolve these?
A3: Surfactin is often produced as a mixture of isoforms with varying fatty acid chain lengths, which can result in a cluster of closely eluting peaks.[2] Resolving these isoforms requires a highly optimized HPLC method. A very shallow gradient is often necessary to separate these structurally similar compounds. A three-stage linear gradient has been shown to be effective for separating isoforms of not only Surfactin but also Iturin and Fengycin.[3]
Q4: Can I use an isocratic HPLC method for Plipastatin and Surfactin analysis?
A4: While an isocratic method (constant mobile phase composition) might be suitable for quantifying a single, well-resolved lipopeptide, it is generally not recommended for samples containing both Plipastatin and Surfactin, especially if multiple isoforms are present. A gradient elution is superior for separating complex mixtures of compounds with different hydrophobicities.
Experimental Protocols
General HPLC Method for Plipastatin and Surfactin Analysis
This protocol provides a starting point for developing a separation method. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Example Gradient Program for Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 35.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 50.0 | 70 | 30 |
| 60.0 | 70 | 30 |
Note: This is an example gradient. The initial and final percentages of Mobile Phase B, as well as the gradient ramp time, should be optimized to achieve the best resolution for your specific sample.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of lipopeptides, including Plipastatin and Surfactin. This data can be used as a reference for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 1.7 µm) UPLC |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Gradient | 30-95% B over 30 min | 40-100% B over 20 min | 50-90% B over 3 min |
| Reference | Adapted from[4] | Adapted from[5] | Adapted from[2] |
Visualizations
Caption: Troubleshooting workflow for resolving Plipastatin and Surfactin co-elution.
Caption: Logical flow for HPLC method development to separate lipopeptides.
References
- 1. Frontiers | Impact of the Purification Process on the Spray-Drying Performances of the Three Families of Lipopeptide Biosurfactant Produced by Bacillus subtilis [frontiersin.org]
- 2. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plipastatin B1 Stability in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Plipastatin B1 in culture medium.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation during your experiments.
Logical Troubleshooting Flow
Caption: A step-by-step workflow for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in culture medium?
A1: The degradation of this compound in culture medium is primarily attributed to two main factors:
-
Chemical Instability: The cyclic lactone ring structure of this compound is susceptible to hydrolysis, a chemical reaction that breaks the ring and inactivates the molecule. This process is significantly influenced by the pH of the culture medium.
-
Enzymatic Degradation: Certain enzymes, such as proteases and lipases, which may be present in the culture medium (e.g., from serum supplements or secreted by cells), can cleave the peptide backbone or the lipid side chain of this compound, leading to its inactivation. Some microorganisms can produce hydrolases that specifically degrade lipopeptides.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the culture medium is a critical factor for this compound stability. The lactone ring is prone to hydrolysis under both acidic (pH < 6.0) and alkaline (pH > 7.5) conditions. Maintaining a pH within the range of 6.0 to 7.5 is generally recommended to minimize hydrolytic degradation. Acidification of the medium, sometimes caused by fungal growth, can lead to the precipitation of fengycins like this compound.[2]
Q3: Can components of the culture medium contribute to this compound degradation?
A3: Yes, certain components can impact stability:
-
Serum: Serum is a common supplement in cell culture and contains a variety of proteases and other enzymes that can degrade this compound. The stability of peptides in the presence of serum is often lower than in serum-free media.
-
Cellular Secretions: The cells being cultured may secrete their own proteases or other enzymes that can contribute to the degradation of this compound.
Q4: How can I prevent or minimize this compound degradation in my experiments?
A4: Several strategies can be employed:
-
pH Control: Maintain the pH of the culture medium within the optimal range of 6.0-7.5 using appropriate biological buffers (e.g., HEPES, MOPS).
-
Use of Protease Inhibitors: Supplementing the culture medium with a broad-spectrum protease inhibitor cocktail can effectively reduce enzymatic degradation.
-
Minimize Serum Concentration: If possible, reduce the concentration of serum in the culture medium or use a serum-free medium.
-
Low-Binding Labware: this compound, being a lipopeptide, can adsorb to the surface of standard plastic labware. Using low-protein-binding polypropylene tubes and plates can minimize this loss.
-
Proper Storage: Store stock solutions of this compound at -20°C or -80°C in a suitable solvent like DMSO or methanol. For aqueous solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Addition of Stabilizers: In some cases, the addition of stabilizing agents like cyclodextrins may help protect the molecule from degradation.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability observations for related cyclic lipopeptides under various conditions. This information can serve as a guideline for experimental design.
| Condition | Observation | Compound Family |
| pH | More stable in acidic media (pH < 5) | Polymyxins |
| Optimal stability between pH 5 and 7 | Nystatin, Amphotericin B | |
| Precipitation can occur in acidic conditions | Fengycins | |
| Temperature | Generally stable up to 80°C | Surfactin |
| Enzymatic | Susceptible to specific hydrolases | Surfactin, Plipastatin |
| Generally resistant to common proteases | Cyclic Lipopeptides |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in your specific culture medium.
Workflow for Stability Assessment
Caption: Workflow for conducting a this compound stability study.
Materials:
-
This compound standard
-
Your specific cell culture medium (with and without serum/cells)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 1 mg/mL).
-
Spike your culture medium with the this compound stock solution to a final working concentration (e.g., 10 µg/mL). Ensure the final solvent concentration is low (<0.1%) to avoid toxicity.
-
Prepare separate conditions to test, for example:
-
Medium alone
-
Medium with serum
-
Medium with cells
-
Medium with cells and protease inhibitors
-
-
-
Incubation and Sampling:
-
Dispense the prepared media into sterile, low-binding containers.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each condition. The time points should be chosen to capture the degradation profile effectively.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw the samples and prepare them for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and the half-life (t½) of this compound under each condition.
-
Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Method optimization will be required for your specific instrument and application.
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute this compound and its potential degradation products.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
-
MS System: A tandem quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For degradation products, predicted masses based on hydrolysis or enzymatic cleavage can be monitored.
Note: This information is intended for guidance and troubleshooting. For specific experimental applications, further optimization and validation are essential.
References
Validation & Comparative
A Comparative Analysis of Plipastatin and Surfactin: Unraveling their Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Plipastatin and Surfactin, both cyclic lipopeptides produced by various Bacillus species, have garnered significant attention in the scientific community for their broad-spectrum antimicrobial properties. While both exhibit antifungal activity, their efficacy, mechanisms of action, and potential applications differ considerably. This guide provides a comprehensive comparative analysis of their antifungal activities, supported by experimental data, to aid researchers in the fields of microbiology, drug discovery, and agricultural biotechnology.
Quantitative Antifungal Activity: A Head-to-Head Comparison
The in vitro antifungal efficacy of Plipastatin and Surfactin is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Plipastatin and Surfactin against a range of fungal pathogens as reported in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Plipastatin against Various Fungal Species
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium oxysporum f. sp. cucumerinum | 16 | [1] |
| Fusarium graminearum | 100 | [2] |
| Botrytis cinerea | >1 (significant inhibition of conidia germination at 1 µM) | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Surfactin against Various Fungal Species
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium foetens | >20 (inhibited mycelium growth) | [4][5] |
| Candida and filamentous fungi | 12 - 35 | [6] |
| Candida albicans | >100 (synergistic with Ketoconazole) | [7] |
| Botrytis cinerea | EC50 of 46.42 mg/L | [8] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions, including the specific strains tested, inoculum size, and culture media used.
Unraveling the Mechanisms of Fungal Inhibition
The distinct antifungal profiles of Plipastatin and Surfactin stem from their different modes of action at the cellular and molecular levels.
Plipastatin: A Potent Fungal Membrane Disruptor
Plipastatin, which belongs to the fengycin family of lipopeptides, primarily exerts its antifungal effect by targeting the fungal cell membrane.[9][10] Its mechanism involves a direct interaction with the phospholipid bilayer, leading to increased membrane permeability, disruption of membrane integrity, and ultimately cell death.[9][11] This interaction is highly dependent on the lipid composition of the fungal membrane.[9]
dot
References
- 1. Plipastatin and surfactin coproduction by Bacillus subtilis pB2-L and their effects on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Plipastatin A1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Surfactin from Bacillus subtilis SF1 against Fusarium foetens: A Novel Pathogen Inducing Potato Wilt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization for the Production of Surfactin with a New Synergistic Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of surfactin in inhibiting Botrytis cinerea and in protecting winter jujube from the gray mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Plipastatin B1: A Biocontrol Contender Against Commercial Fungicides
For Immediate Release
GENT, Belgium – In the ongoing search for sustainable and effective agricultural solutions, the lipopeptide Plipastatin B1, a natural compound produced by the soil bacterium Bacillus subtilis, is demonstrating significant potential as a biological fungicide. This comparison guide provides an in-depth analysis of the efficacy of this compound against key plant pathogens and benchmarks its performance against established commercial fungicides, offering researchers, scientists, and drug development professionals a comprehensive overview of its capabilities.
This compound, often referred to as fengycin, belongs to a class of bioactive molecules known for their potent antifungal properties. Its mechanism of action, primarily targeting the fungal cell membrane, presents a promising alternative to conventional chemical fungicides, which are facing increasing scrutiny due to environmental concerns and the development of resistance.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and commercial fungicides against the economically significant plant pathogen Fusarium graminearum. It is important to note that the data for this compound and the commercial fungicides are derived from separate studies; therefore, these values should be considered indicative rather than a direct side-by-side comparison under identical conditions.
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Source |
| Plipastatin A | Fusarium graminearum | 100 µg/ml | [1] |
| Carbendazim | Fusarium graminearum | 1.9 µg/ml (at 1.0 mg/L) | [1] |
| Prochloraz | Fusarium graminearum | 2.6 µg/ml (at 1.0 mg/L) | [1] |
| Tebuconazole | Fusarium graminearum | Mycelial growth reduction of 84.31% at recommended dose | [1] |
| Fludioxonil + Difenoconazole | Fusarium graminearum | Mycelial growth reduction of 81.33% at recommended dose | [1] |
Mechanism of Action: A Multi-pronged Attack on Fungal Cells
This compound exerts its antifungal effect through a sophisticated mechanism that leads to the ultimate demise of the fungal cell. The primary target is the cell membrane, where the lipopeptide induces a cascade of disruptive events.
This signaling pathway illustrates that this compound initiates its attack by interacting with the fungal cell membrane, leading to increased permeability. This disruption causes a leakage of essential ions, such as potassium, and triggers the accumulation of reactive oxygen species (ROS). The surge in ROS induces mitochondrial dysfunction, a critical step that culminates in the release of cytochrome C. This release activates a caspase cascade, ultimately leading to programmed cell death, or apoptosis, in the fungal cell.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the MIC of an antifungal agent against a target fungus using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Sterile culture medium (e.g., Potato Dextrose Broth)
-
Antifungal agent (e.g., this compound)
-
Fungal culture
-
Spectrophotometer (optional)
Procedure:
-
Prepare Antifungal Dilutions: A two-fold serial dilution of the antifungal agent is prepared in the culture medium directly in the 96-well plate.
-
Prepare Fungal Inoculum: The fungal culture is grown to a specific concentration, typically determined by a spectrophotometer or hemocytometer, and then diluted to the desired final concentration in the culture medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells containing only the medium and the fungus (positive control) and only the medium (negative control) are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the target fungus (e.g., 25-28°C for 48-72 hours).
-
MIC Determination: After incubation, the wells are examined for visible fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth. Growth can also be assessed quantitatively by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Fungal Membrane Permeabilization Assay
This assay is used to assess the ability of an antifungal agent to disrupt the fungal cell membrane, a key aspect of this compound's mechanism of action.
Materials:
-
Fluorescent dye (e.g., SYTOX Green)
-
Fungal cell suspension
-
Antifungal agent
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Fungal Suspension: A suspension of fungal cells is prepared in a suitable buffer.
-
Incubate with Dye: The fungal suspension is incubated with a fluorescent dye that can only enter cells with compromised membranes.
-
Add Antifungal Agent: The antifungal agent is added to the cell suspension.
-
Measure Fluorescence: The fluorescence of the suspension is measured over time using a fluorometer. An increase in fluorescence indicates that the dye is entering the cells due to membrane damage. Alternatively, cells can be visualized under a fluorescence microscope to observe dye uptake.
Concluding Remarks
This compound presents a compelling case as a bio-fungicide with a potent and multi-faceted mechanism of action against pathogenic fungi. While the available data indicates its efficacy, further direct comparative studies with a broader range of commercial fungicides under standardized conditions are warranted to fully elucidate its competitive standing. The detailed protocols provided herein aim to facilitate such research, paving the way for the potential integration of this compound into sustainable agricultural practices.
References
Validating the Antifungal Spectrum of Purified Plipastatin B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antifungal activity of purified Plipastatin B1 against common fungal pathogens, benchmarked against established antifungal agents, Amphotericin B and Fluconazole. The data presented is compiled from publicly available research, and standardized experimental protocols are detailed to aid in the replication and validation of these findings.
Comparative Antifungal Activity
The antifungal efficacy of this compound and comparator drugs is summarized in Table 1, presenting Minimum Inhibitory Concentration (MIC) values against key fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data not available | 0.125 - 2.0 | 0.25 - 4.0 |
| Aspergillus fumigatus | Data not available | 0.25 - 2.0 | >64 |
| Fusarium oxysporum f. sp. cucumerinum | 16[1] | 0.5 - >16 | >64 |
| Fusarium solani | Data not available | 1.0 - >16 | >64 |
Mechanism of Action: A Focus on Membrane Disruption
This compound, a member of the fengycin family of lipopeptides, exerts its antifungal activity primarily through interaction with the fungal cell membrane. This mechanism involves the insertion of the lipopeptide into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity. This disruption of the cell membrane results in the leakage of essential cellular components and ultimately leads to fungal cell death.[2] Additionally, evidence suggests that fengycins can induce apoptosis-like cell death in fungi.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of the antifungal spectrum of this compound relies on standardized in-vitro susceptibility testing methods. The following protocol is a generalized workflow based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2. These methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi and yeasts.
1. Preparation of Antifungal Agent Stock Solution:
-
Purified this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a standard broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates to obtain fresh, sporulating cultures.
-
A suspension of fungal spores or conidia is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.
3. Inoculation and Incubation:
-
The wells of the microtiter plates containing the serially diluted this compound are inoculated with the standardized fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the microtiter plates are visually inspected or read using a spectrophotometer to assess fungal growth.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.
The following diagram outlines the experimental workflow for determining the antifungal spectrum.
Caption: Workflow for antifungal susceptibility testing.
This guide provides a foundational understanding of the antifungal properties of this compound in comparison to standard antifungal agents. Further research is warranted to fully elucidate the antifungal spectrum of purified this compound, particularly against clinically relevant yeasts and molds. The provided experimental framework serves as a robust starting point for such validation studies.
References
A Comparative Analysis of the Bioactivity of Plipastatin A1 and Plipastatin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Plipastatin A1 and its close analog, Plipastatin B1. Plipastatins are cyclic lipopeptides produced by various Bacillus species and have garnered significant interest for their potent antifungal and enzyme-inhibitory properties. While both compounds share a similar core structure, variations in their fatty acid chains and amino acid residues can influence their biological efficacy. This document summarizes the available experimental data to facilitate further research and development.
Structural Differences
Plipastatin A1 and B1 are both members of the fengycin family of lipopeptides. They consist of a cyclic peptide of 10 amino acids linked to a β-hydroxy fatty acid chain. The primary structural difference lies in the composition of this fatty acid tail and potentially in one of the amino acid residues. For instance, some Plipastatin B variants are characterized by different lengths of their fatty acid chains (C14, C15, C16). Plipastatin A1 has a molecular formula of C?H???N??O??, while this compound has a molecular formula of C?H???N??O??.
Comparative Bioactivity Data
Direct comparative studies detailing the bioactivity of Plipastatin A1 versus this compound are limited in the publicly available literature. However, extensive research has been conducted on the bioactivity of Plipastatin A1, providing valuable benchmarks. The following table summarizes the key quantitative data for Plipastatin A1.
| Bioactivity Metric | Target | Plipastatin A1 | This compound |
| IC? (µM) | Phospholipase A? (PLA?) | 2.9[1] | Not available |
| IC? (µM) | Phospholipase C (PLC) | 1.3[1] | Not available |
| IC? (µM) | Phospholipase D (PLD) | 1.4[1] | Not available |
| MIC (µg/mL) | Fusarium graminearum | 100[2] | Not available |
| Effective Concentration | Botrytis cinerea (in planta) | 50 µM[3][4] | Not available |
Antifungal Activity
Plipastatin A1 has demonstrated significant antifungal activity against several plant pathogenic fungi.
Mechanism of Action against Fusarium graminearum
Microscopic analysis has revealed that Plipastatin A1 exerts its antifungal effect on F. graminearum by inducing morphological changes in the fungal hyphae. The primary effects observed are vacuolation and conglobation, particularly at the tips of young hyphae and branch points.[2] This disruption of hyphal growth is a key mechanism of its fungicidal action.
Efficacy against Botrytis cinerea
Plipastatin A1 is also effective in controlling gray mold disease in tomatoes, caused by Botrytis cinerea. In-planta assays have shown that Plipastatin A1 can significantly reduce the incidence of the disease.[3][4]
Enzyme Inhibition
A notable bioactivity of Plipastatin A1 is its ability to inhibit various phospholipases. As indicated in the data table, it demonstrates potent inhibition of phospholipases A?, C, and D, with IC? values in the low micromolar range.[1] This inhibitory action on enzymes crucial for signal transduction and membrane degradation likely contributes to its broader biological effects.
Inhibitory action of Plipastatin A1 on key phospholipases.
Experimental Protocols
In Planta Biocontrol Assay of Plipastatin A1 against Botrytis cinerea
This protocol is adapted from studies evaluating the efficacy of Plipastatin A1 in controlling gray mold on tomato leaves.[4]
1. Preparation of Fungal Spore Suspension:
-
Botrytis cinerea is cultured on a suitable medium, such as potato dextrose agar (PDA), until sporulation.
-
Spores are harvested by flooding the plate with sterile distilled water and gently scraping the surface.
-
The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10? spores/mL) in a suitable buffer or water.
2. Plant Material and Inoculation:
-
Healthy, young tomato leaves are detached from the plant.
-
The leaves are surface-sterilized, for example, with a brief wash in a dilute bleach solution followed by rinsing with sterile water.
-
Leaf discs of a uniform size are prepared using a cork borer.
-
The leaf discs are placed on a moist surface, such as wet filter paper in a petri dish, with the adaxial side facing up.
3. Treatment Application:
-
A solution of Plipastatin A1 is prepared at the desired concentration (e.g., 50 µM) in a suitable solvent (e.g., methanol) and then diluted in sterile water. A solvent control is also prepared.
-
A small aliquot (e.g., 10 µL) of the Plipastatin A1 solution or the control solution is applied to the center of each leaf disc.
-
A droplet of the B. cinerea spore suspension is then applied to the same spot.
4. Incubation and Disease Assessment:
-
The petri dishes are sealed to maintain high humidity and incubated under controlled conditions (e.g., 20-25°C with a photoperiod).
-
Disease development is monitored and assessed at specific time points (e.g., 24, 48, and 72 hours post-inoculation).
-
The lesion diameter or the percentage of the leaf disc area showing necrotic symptoms is measured.
-
The efficacy of Plipastatin A1 is determined by comparing the disease severity in the treated group to the control group.
Workflow for the in planta biocontrol assay.
Conclusion
Plipastatin A1 exhibits a range of potent bioactivities, including significant antifungal effects against important plant pathogens and strong inhibitory action against key phospholipase enzymes. While this compound is a known structural analog, a clear, data-driven comparison of its bioactivity with Plipastatin A1 is not yet available in the scientific literature. The detailed experimental data and protocols provided for Plipastatin A1 in this guide can serve as a valuable resource for researchers investigating the therapeutic and agricultural potential of this class of lipopeptides. Further studies are warranted to elucidate the specific bioactivities of this compound and to perform direct comparative analyses to understand the structure-activity relationships within the plipastatin family.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plipastatin A1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plipastatin A1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: A Comparative Guide to the Co-production of Plipastatin B1 and Surfactin
For researchers, scientists, and drug development professionals, the quest for novel and more effective therapeutic agents is relentless. In the realm of microbial secondary metabolites, the lipopeptides Plipastatin B1 and Surfactin, co-produced by strains of Bacillus subtilis, are emerging as a powerful duo with synergistic effects that surpass their individual capabilities. This guide provides an objective comparison of their combined performance with alternative approaches, supported by experimental data and detailed methodologies.
The co-production of this compound and Surfactin presents a promising strategy in the development of new antimicrobial, antifungal, and anti-cancer therapies, as well as in combating biofilm formation. The synergistic interplay between these two molecules enhances their efficacy, offering a multifaceted approach to tackling challenging biological targets.
Performance Comparison: Individual vs. Co-production
The true potential of this compound and Surfactin is realized when they are used in combination. While each lipopeptide exhibits its own spectrum of activity, their synergistic action leads to a significant enhancement in their therapeutic effects.
| Target | This compound (Alone) | Surfactin (Alone) | This compound + Surfactin (Co-production) |
| Antifungal Activity | Strong activity against filamentous fungi like Fusarium oxysporum[1][2]. | Limited or no direct antifungal activity against certain fungi like Fusarium graminearum[3][4]. | Potentially enhanced and broader-spectrum antifungal activity. The presence of Surfactin may facilitate the penetration of this compound through fungal cell walls. |
| Antibacterial Activity | Limited antibacterial activity. | Effective against Gram-positive bacteria, including Staphylococcus aureus[1][2]. | Synergistic effects can lead to a reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. |
| Anti-cancer Activity | Limited data available. | Induces apoptosis and inhibits cancer cell migration and invasion[5][6][7]. | The combination may lead to enhanced cytotoxicity and a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms. |
| Biofilm Inhibition | Can interfere with the initial adhesion of fungal cells[8]. | Can inhibit biofilm formation and disrupt established biofilms[9]. | The dual action of inhibiting adhesion and disrupting the biofilm matrix can result in a more potent anti-biofilm effect. |
Table 1: Comparative Performance of this compound and Surfactin, Individually and in Combination.
Unveiling the Synergy: Mechanism of Action
While the precise mechanisms underlying the synergy between this compound and Surfactin are still under investigation, it is hypothesized that their different modes of action complement each other to produce a more potent effect.
This compound primarily targets the cell membranes of fungi, potentially by inhibiting phospholipase A2 and forming pores, leading to disruption of cell wall and membrane integrity[1].
Surfactin , on the other hand, is a powerful biosurfactant that can insert itself into the lipid bilayers of bacterial membranes, causing destabilization, increased permeability, and ultimately cell lysis[1][2]. In a synergistic context, Surfactin may act as a "door-opener," disrupting the outer layers of the target cell and facilitating the entry and action of this compound, particularly in organisms where this compound alone has limited access to its target.
Caption: Proposed synergistic mechanism of this compound and Surfactin.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Co-production of this compound and Surfactin
A common method for co-producing these lipopeptides involves the fermentation of genetically engineered Bacillus subtilis strains.
Caption: Experimental workflow for co-production and purification.
Methodology:
-
Strain and Culture Conditions: An engineered strain of Bacillus subtilis capable of co-producing this compound and Surfactin is cultured in an optimized fermentation medium.
-
Extraction: The cell-free supernatant is collected after centrifugation. The lipopeptides are then precipitated by acidifying the supernatant to pH 2.0 with HCl. The precipitate is collected and extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to further purification steps, typically involving chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound and Surfactin.
-
Analysis: The purified compounds are identified and quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
Checkerboard Assay for Synergistic Activity
The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Compounds: Stock solutions of purified this compound and Surfactin are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the rows, and serial dilutions of Surfactin are added to the columns. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Fusarium oxysporum or Staphylococcus aureus).
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Surfactin where, FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Surfactin = (MIC of Surfactin in combination) / (MIC of Surfactin alone)
A FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
Conclusion
The co-production of this compound and Surfactin represents a significant advancement in the search for potent and broad-spectrum therapeutic agents. Their synergistic interaction enhances their individual antimicrobial, antifungal, and potentially anti-cancer and anti-biofilm activities. The provided experimental protocols offer a framework for researchers to further explore and quantify these synergistic effects, paving the way for the development of novel and effective combination therapies. The continued investigation into the underlying mechanisms of their synergy will undoubtedly unlock new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Plipastatin and surfactin coproduction by Bacillus subtilis pB2-L and their effects on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of lipopeptide biosurfactant with antibiotics against Escherichia coli CFT073 biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Plipastatin B1 vs. Daptomycin: A Comparative Analysis of their Activity on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, lipopeptides represent a formidable class of antibiotics that target the bacterial cell membrane, a critical barrier for microbial survival. This guide provides a detailed, objective comparison of the membrane-disrupting activities of two prominent lipopeptides: Plipastatin B1, a member of the fengycin family, and Daptomycin, a clinically vital antibiotic. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers in understanding their distinct mechanisms of action.
At a Glance: Key Differences in Membrane Activity
| Feature | This compound (Fengycin) | Daptomycin |
| Primary Target Organisms | Primarily fungi, with some antibacterial activity | Primarily Gram-positive bacteria |
| Mechanism of Action | Concentration-dependent: Pore formation at low concentrations, detergent-like effect at high concentrations.[1] | Calcium-dependent membrane binding and oligomerization, leading to ion leakage, membrane depolarization, and cell death.[2][3] |
| Key Molecular Interactions | Interacts with lipid monolayers, with its effect being dependent on the membrane lipid composition.[1][4] | Specifically interacts with phosphatidylglycerol (PG) in the bacterial membrane in a calcium-dependent manner.[5][6][7] |
| Effect on Membrane Potential | Causes changes in membrane permeability.[1] | Causes rapid and significant membrane depolarization.[2][8][9] |
Quantitative Comparison: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (as fengycin) and Daptomycin against common Gram-positive bacteria. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Organism | This compound (Fengycin) MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 25 - >160[10][11] | 0.25 - 1.0[1][8][12] |
| Enterococcus faecalis | Not widely reported | 1.0 - 4.0[1][4] |
| Enterococcus faecium | Not widely reported | 2.0 - 4.0[1][4] |
Deep Dive: Mechanisms of Action on the Cell Membrane
This compound (Fengycin)
This compound, a member of the fengycin family of lipopeptides, exhibits a concentration-dependent mechanism of action on cell membranes.[1][4] At lower concentrations, it is proposed that fengycin molecules insert into the lipid bilayer and aggregate to form pores or channels. This leads to increased membrane permeability and leakage of cellular contents.[1][12] As the concentration of this compound increases, its action becomes more disruptive, resembling that of a detergent, leading to the solubilization of the membrane.[1][4] The effectiveness of this compound is also highly dependent on the lipid composition of the target membrane.[1][4] While it is primarily known for its potent antifungal activity, it also demonstrates activity against some bacteria.[10]
Daptomycin
Daptomycin's bactericidal activity against Gram-positive bacteria is initiated by its binding to the cell membrane in a calcium-dependent manner.[3] The presence of calcium ions facilitates a conformational change in the Daptomycin molecule, allowing its lipid tail to insert into the bacterial membrane.[3] This process is highly specific for membranes containing the anionic phospholipid phosphatidylglycerol (PG).[5][6][7] Following insertion, Daptomycin molecules oligomerize within the membrane, forming a complex that disrupts the local membrane structure.[3] This disruption leads to the formation of ion-conducting channels, resulting in a rapid efflux of potassium ions and other essential ions.[2][3] The consequence of this ion leakage is a swift depolarization of the membrane potential, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[2] Recent studies also suggest that Daptomycin's interaction with the membrane can interfere with fluid membrane microdomains, further disrupting essential cellular processes like cell wall synthesis.[13]
Experimental Protocols for Comparative Analysis
To quantitatively and qualitatively compare the activities of this compound and Daptomycin on bacterial cell membranes, a combination of biophysical and microbiological assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of this compound and Daptomycin in cation-adjusted Mueller-Hinton broth (for Daptomycin, supplementation with 50 µg/mL Ca²⁺ is crucial).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.
Membrane Potential Assay using DiSC₃(5)
This fluorometric assay measures changes in bacterial membrane potential. The fluorescent dye DiSC₃(5) accumulates in polarized membranes, leading to fluorescence quenching. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[2]
Protocol:
-
Grow the bacterial strain to the mid-logarithmic phase and resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM and incubate for a few minutes to allow for dye uptake and fluorescence quenching.
-
Record the baseline fluorescence using a fluorometer.
-
Add this compound or Daptomycin at various concentrations to the cell suspension.
-
Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control for complete depolarization, an ionophore such as valinomycin can be used.[2]
Transmission Electron Microscopy (TEM)
TEM allows for the visualization of ultrastructural changes in bacterial cells upon treatment with lipopeptides, providing direct evidence of membrane damage.
Protocol:
-
Treat mid-logarithmic phase bacteria with this compound or Daptomycin at their respective MICs for a defined period.
-
Fix the bacterial cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the fixed cells through a graded series of ethanol.
-
Embed the dehydrated cells in a resin (e.g., Epon or Spurr's resin).
-
Prepare ultrathin sections of the embedded cells using an ultramicrotome.
-
Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Visualize the sections using a transmission electron microscope and document any morphological changes to the cell membrane and cytoplasm.
Conclusion
This compound and Daptomycin, while both classified as lipopeptides that target the cell membrane, exhibit distinct mechanisms of action, target specificities, and potencies. Daptomycin's activity is characterized by its calcium-dependency and its specific interaction with phosphatidylglycerol, leading to rapid membrane depolarization in Gram-positive bacteria. In contrast, this compound (fengycin) demonstrates a broader, though primarily antifungal, activity with a concentration-dependent mechanism that ranges from pore formation to detergent-like membrane disruption.
For researchers and drug development professionals, understanding these differences is crucial for the rational design of new lipopeptide antibiotics and for selecting the appropriate agent for further investigation. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to further elucidate the nuances of their interactions with bacterial cell membranes.
References
- 1. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Comparison of the Effects of Daptomycin on Bacterial and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micelle morphology observation method of lipopeptide by negative-staining-based transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
Comparative Transcriptomics of Plipastatin Producer vs. Non-Producer Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between plipastatin-producing and non-producing strains of Bacillus subtilis, focusing on the genetic and transcriptomic differences that govern the synthesis of this potent antifungal lipopeptide. Plipastatin, also known as fengycin, holds significant promise in agriculture and medicine for its broad-spectrum antifungal activity. Understanding the molecular underpinnings of its production is critical for developing high-yield strains for industrial applications.
Key Genetic Determinants of Plipastatin Production
The capacity of Bacillus subtilis to produce plipastatin is primarily dictated by a specific set of genes. Non-producer strains, including the common laboratory strain B. subtilis 168, often harbor defects in one or more of these key components. The conversion of a non-producer to a producer phenotype hinges on the presence and functional expression of these genes.
The core genetic requirements for plipastatin synthesis are the pps gene cluster, which encodes the non-ribosomal peptide synthetases (NRPSs), and the sfp gene, which is essential for activating these enzymes.[1] Furthermore, regulatory genes such as degQ play a crucial role in enhancing the expression of the biosynthesis machinery.[2]
| Gene/Operon | Function | Status in Producer Strains (e.g., B. subtilis YB8) | Status in Non-Producer Strains (e.g., B. subtilis 168) |
| ppsA-E Operon | Encodes the five subunits (PpsA, PpsB, PpsC, PpsD, PpsE) of the plipastatin non-ribosomal peptide synthetase (NRPS) complex.[1] | Present and functional. | Present, but expression is very low or silent under standard conditions. |
| sfp | Encodes a 4'-phosphopantetheinyl transferase (PPTase) that converts the inactive apo-form of NRPS enzymes into their active holo-form.[1] | Present and functional. | Contains an inactivating mutation (a single base duplication), rendering it non-functional.[1] |
| degQ | Encodes a pleiotropic regulator that, as part of the DegS-DegU two-component system, positively regulates the expression of the pps operon.[2] | Present and functional; often a hyperactive allele is present in high-producing strains. | Present, but may have a less active promoter or allele, leading to weaker induction of the pps operon.[2] |
| abrB | Encodes a global transition state regulator that acts as a repressor for numerous stationary-phase genes, including those for lipopeptide synthesis. | Present and functional; its repressive activity is overcome by other regulatory signals in stationary phase. | Present and functional; its repressive activity contributes to the silencing of the pps operon. |
Impact of Genetic Modifications on Plipastatin Yield
Metabolic engineering has been instrumental in converting non-producer strains into efficient producers and further enhancing yields in existing producers. The table below summarizes key strategies and their reported impact on plipastatin production.
| Genetic Modification Strategy | Target Gene(s) | Strain Background | Effect on Plipastatin Production | Reference |
| PPTase Activation | Introduction of a functional sfp gene | B. subtilis 168 (non-producer) | Enables low-level plipastatin production. | [2] |
| Regulator Enhancement | Introduction of a functional degQ from a high-producer | B. subtilis 168 (with functional sfp) | ~10-fold increase compared to sfp alone. | [2] |
| Promoter Engineering | Replacement of native pps promoter with strong constitutive promoter Pveg | Engineered B. subtilis 3NA | ~5-fold enhancement compared to parent strain. | [2] |
| Promoter Engineering | Replacement of native pps promoter with strong constitutive promoter P43 | Engineered B. subtilis M-24 | 1.27-fold increase (to 607 mg/mL). | [3] |
| Precursor Supply Enhancement | Overexpression of long-chain fatty acid CoA ligase (lcfA) | Engineered B. subtilis M-24 | 2.05-fold increase (to 980 mg/mL). | [3] |
| Efflux Pump Overexpression | Overexpression of the MATE family transporter yoeA | Engineered B. subtilis M-24 | 2.57-fold increase (to 1233 mg/mL). | [3] |
| Repressor Deletion | Knockout of the global regulator abrB | Engineered B. subtilis M-24 (co-overexpressing lcfA and yoeA) | Further increase from 1890 mg/mL to 2060 mg/mL. | [3] |
Transcriptomic Comparison: De-repressed vs. Repressed State
| Gene/Operon | Function | Expression in High-Producer (e.g., ΔabrB mutant) | Expression in Low-Producer (Wild-Type) |
| ppsA-E | Plipastatin biosynthesis | Up-regulated | Repressed |
| srfA Operon | Surfactin biosynthesis | Up-regulated | Repressed |
| aprE | Subtilisin (alkaline protease) | Up-regulated | Repressed |
| hpr | Transition state regulator | Up-regulated | Repressed |
| spo0E, spoVG | Early sporulation genes | Up-regulated | Repressed |
| dciA Operon | Dipeptide transport system | Up-regulated | Repressed |
Visualizing the Pathways
Plipastatin Biosynthesis Workflow
Caption: Simplified workflow for plipastatin biosynthesis and export in Bacillus subtilis.
Key Regulatory Pathways
Caption: Regulatory network controlling plipastatin production in Bacillus subtilis.
Experimental Protocols
Construction of Engineered Strains
Detailed protocols for genetic manipulation in B. subtilis are widely documented. The construction of producer strains from non-producers like B. subtilis 168 or the enhancement of existing producers typically involves the following steps:
-
Gene/Promoter Amplification: The gene of interest (e.g., sfp, degQ, lcfA, yoeA) or a constitutive promoter (e.g., P43) is amplified from the chromosomal DNA of a suitable donor strain or a plasmid using PCR with high-fidelity polymerase.
-
Vector Construction: The amplified DNA fragment is cloned into an appropriate E. coli-B. subtilis shuttle vector or an integration vector. For gene knockouts, upstream and downstream flanking regions of the target gene are cloned into a vector containing an antibiotic resistance cassette.
-
Transformation into B. subtilis : Plasmids are first transformed into a competent E. coli strain (e.g., DH5α) for propagation. The purified plasmids are then transformed into competent B. subtilis cells. Natural competence is induced using a two-step culture method.
-
Homologous Recombination and Selection: For chromosomal integration or gene knockout, transformation relies on double homologous recombination. Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin, ampicillin).
-
Verification: Correct integration or deletion is verified by colony PCR using primers flanking the integration site and subsequent DNA sequencing.
Cultivation for Plipastatin Production
-
Inoculum Preparation: A single colony of the B. subtilis strain is inoculated into Luria-Bertani (LB) medium and incubated overnight at 37°C with shaking (e.g., 180 rpm).
-
Production Medium: An optimized fermentation medium is used for high-yield production. A modified Landy medium can be used, with a composition such as: 10 g/L L-Glutamate, 30 g/L glucose, 1 g/L potassium hydrogen phosphate, 0.5 g/L potassium chloride, 1.5 g/L magnesium sulfate, and trace elements, buffered with MOPS to pH 7.0-7.2.[3]
-
Fermentation: The production medium is inoculated with the overnight culture (e.g., 2% v/v) and incubated for up to 7 days at 30-37°C with vigorous shaking.
Extraction and Quantification of Plipastatin
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The pH of the cell-free supernatant is adjusted to 2.0 with concentrated HCl to precipitate the lipopeptides. The mixture is kept at 4°C overnight.
-
Resuspension: The precipitate is collected by centrifugation, and the pellet is redissolved in methanol. The methanol extract is then filtered.
-
Quantification by HPLC: The extracted sample is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid) and water (containing 0.1% trifluoroacetic acid).
-
Detection: UV detector set to 210 nm.
-
Quantification: The concentration of plipastatin is determined by comparing the peak area to a standard curve generated with purified plipastatin. The results are typically reported in mg/L or µg/mL.
-
-
Identification by Mass Spectrometry: The identity of the plipastatin peaks can be confirmed by collecting the corresponding fractions from HPLC and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS).
References
The Communal Shield: Validating Plipastatin's Role as a Public Good in Microbial Societies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate web of microbial interactions, the concept of "public goods" is a cornerstone of community dynamics. These are metabolically costly molecules secreted by producer organisms that can be utilized by other members of the community, including non-producers. Plipastatin, a potent antifungal lipopeptide produced by various Bacillus species, has emerged as a key player in this cooperative framework. This guide provides an objective comparison of Plipastatin's performance as a public good, supported by experimental data, and offers detailed methodologies for its study.
Plipastatin: A Shared Defense Mechanism
Plipastatin, a member of the fengycin family of lipopeptides, exhibits strong antifungal activity against a broad spectrum of pathogenic fungi, notably Fusarium species[1][2]. Its role as a public good stems from its ability to protect not only the Bacillus subtilis strains that produce it but also non-producing strains within the same microbial community from fungal antagonism[1][3]. This shared protection is crucial for the overall resilience and stability of the microbial consortium.
The production of Plipastatin is a cooperative trait that can be exploited by "cheater" strains that benefit from the public good without contributing to its production. However, studies have shown that the protective effect of Plipastatin is density-dependent, suggesting that a sufficient population of producer cells is necessary to maintain the communal defense[1][3].
Performance Comparison: Plipastatin vs. Other Microbial Public Goods
While direct comparative studies quantifying the "public good" efficacy of Plipastatin against other microbial antifungals are limited, we can infer their potential based on their known properties. The primary alternatives to Plipastatin in the context of antifungal public goods from Bacillus species include other lipopeptides like surfactin and iturin, as well as iron-chelating siderophores.
| Public Good | Producer Organism(s) | Primary Antifungal Activity | Known Public Good Activity |
| Plipastatin | Bacillus subtilis, Bacillus amyloliquefaciens | High activity against filamentous fungi (e.g., Fusarium)[1][4][5][6] | Confirmed protection of non-producing strains[1][3] |
| Iturin A | Bacillus subtilis, Bacillus amyloliquefaciens | High activity against a broad range of fungi[4][6][7] | Implied, due to its extracellular nature and potent fungicidal action. |
| Surfactin | Bacillus subtilis | Generally weak or no direct antifungal activity, but can enhance the activity of other lipopeptides[2][4]. Primarily antibacterial and antiviral. | Primarily involved in motility and biofilm formation, indirect contribution to community fitness. |
| Siderophores | Various bacteria, including Pseudomonas and Bacillus | Indirectly limits fungal growth by sequestering iron[8][9][10][11][12] | Well-established as a public good for iron acquisition[8][9][10][11][12]. |
Key Observations:
-
Potency: Plipastatin and Iturin A are the most potent direct antifungal lipopeptides produced by Bacillus species against filamentous fungi like Fusarium graminearum[4][6].
-
Specificity: While Plipastatin shows strong activity against filamentous fungi, Surfactin is more effective against bacteria and viruses[2][5].
-
Mechanism: Plipastatin and Iturin A are thought to disrupt fungal cell membranes[5][7][13]. Siderophores, in contrast, act by limiting the availability of essential iron for fungal growth[8][9].
-
Public Good Confirmation: The role of Plipastatin as a public good in protecting non-producers has been experimentally validated[1][3]. While other compounds like Iturin and siderophores are known public goods in other contexts, direct quantitative comparisons of their community-protective effects against Plipastatin are not yet available.
Quantitative Data Summary
The following table summarizes experimental data from a study investigating the role of Plipastatin as a public good in a co-culture of a Plipastatin-producing (wild-type) and a non-producing (ΔppsC) strain of Bacillus subtilis when challenged with the fungal pathogen Fusarium oxysporum.
| Condition | B. subtilis Strain | Initial Inoculum (CFU/mL) | Final Population (CFU/mL) after 72h with F. oxysporum | Fold Change |
| Mono-culture | Wild-type (Producer) | 1 x 10^5 | 5 x 10^7 | 500 |
| Mono-culture | ΔppsC (Non-producer) | 1 x 10^5 | < 10^2 (Below detection limit) | ~0 |
| Co-culture (1:1) | Wild-type (Producer) | 5 x 10^4 | 2.5 x 10^7 | 500 |
| Co-culture (1:1) | ΔppsC (Non-producer) | 5 x 10^4 | 1.8 x 10^7 | 360 |
Data adapted from studies on Plipastatin as a shared good.
These data clearly demonstrate that in the absence of the Plipastatin producer, the non-producing strain is unable to survive the fungal challenge. However, in a co-culture, the non-producer not only survives but proliferates, confirming the protective role of Plipastatin as a public good.
Experimental Protocols
Co-culture Assay for Validating Public Good Activity
This protocol is designed to assess the ability of a Plipastatin-producing bacterial strain to protect a non-producing strain from a fungal pathogen.
a. Materials:
-
Plipastatin-producing Bacillus subtilis strain (wild-type)
-
Isogenic non-producing mutant (e.g., ΔppsC)
-
Fungal pathogen (Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) and Broth (PDB)
-
Luria-Bertani (LB) Agar and Broth
-
Spectrophotometer
-
Plate reader
-
Sterile microplates (96-well)
-
Incubator
b. Inoculum Preparation:
-
Grow B. subtilis strains overnight in LB broth at 37°C with shaking.
-
Grow F. oxysporum on PDA plates for 7-10 days at 25°C.
-
Harvest fungal spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Wash bacterial cells by centrifugation and resuspend in sterile saline to an OD600 of 1.0.
c. Co-culture Setup:
-
In a 96-well microplate, add 180 µL of PDB.
-
Add 10 µL of the F. oxysporum spore suspension to each well.
-
For mono-cultures, add 10 µL of the appropriate bacterial suspension.
-
For co-cultures, add 5 µL of the producer and 5 µL of the non-producer suspensions.
-
Include control wells with only bacteria and only fungus.
-
Incubate the plate at 28°C with shaking for 72 hours.
d. Enumeration of Bacterial Populations (CFU Counting):
-
After incubation, vigorously mix the contents of each well.
-
Perform a 10-fold serial dilution of the culture in sterile saline[14].
-
Plate 100 µL of appropriate dilutions onto LB agar plates. To differentiate between producer and non-producer strains, use antibiotic resistance markers or fluorescent reporters if available.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU/mL for each strain[15][16][17][18].
Analysis of Plipastatin Gene Expression via Reporter Fusions
This protocol allows for the investigation of the regulatory pathways controlling Plipastatin production, such as the ComQXPA quorum-sensing system.
a. Materials:
-
Bacillus subtilis strain of interest
-
Plasmid vector for constructing a transcriptional fusion (e.g., containing a promoterless lacZ or fluorescent protein gene)
-
Primers to amplify the promoter region of the pps operon
-
Competent E. coli for plasmid construction
-
Appropriate antibiotics for selection
-
Chromogenic substrate for LacZ (e.g., ONPG) or a fluorescence microscope/plate reader
b. Construction of Reporter Strain:
-
Amplify the promoter region of the ppsA gene (the first gene in the Plipastatin biosynthesis operon) using PCR[19][20][21].
-
Clone the amplified promoter fragment into the reporter plasmid upstream of the reporter gene.
-
Transform the recombinant plasmid into competent B. subtilis cells.
-
Select for transformants on agar plates containing the appropriate antibiotic.
c. Gene Expression Assay:
-
Grow the reporter strain under conditions known to induce Plipastatin production (e.g., specific media, cell density).
-
At different time points, harvest cell samples.
-
For a lacZ reporter, perform a β-galactosidase assay using ONPG as a substrate and measure the absorbance at 420 nm.
-
For a fluorescent reporter, measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope.
-
Normalize the reporter activity to cell density (OD600).
Visualizing the Regulatory Network and Experimental Design
Signaling Pathway: Quorum Sensing Control of Plipastatin Production
The production of Plipastatin in Bacillus subtilis is tightly regulated, in part, by the ComQXPA quorum-sensing (QS) system. This system allows the bacteria to sense their population density and coordinate gene expression accordingly.
Caption: The ComQXPA quorum-sensing pathway regulating Plipastatin synthesis in Bacillus subtilis.
Experimental Workflow: Validating Plipastatin as a Public Good
The following diagram illustrates the workflow for the co-culture experiment described in the protocol section.
Caption: Experimental workflow for the co-culture assay to validate Plipastatin's public good role.
Conclusion
The available evidence strongly supports the role of Plipastatin as a crucial public good in microbial communities, providing a shared defense against fungal pathogens. Its high antifungal potency makes it a significant factor in shaping the structure and function of microbial consortia. While further research is needed to directly compare its efficacy as a public good against other microbial antifungals, the detailed protocols and data presented here provide a solid framework for researchers to delve deeper into the fascinating world of microbial cooperation and the potential applications of Plipastatin in agriculture and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Plipastatin and surfactin coproduction by Bacillus subtilis pB2-L and their effects on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic mechanism of iturin A and plipastatin A from Bacillus amyloliquefaciens S76-3 from wheat spikes against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. asm.org [asm.org]
- 15. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. An investigation of enumeration and DNA partitioning in Bacillus subtilis L-form bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clone of plipastatin biosynthetic gene cluster by transformation-associated recombination technique and high efficient expression in model organism Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Plipastatin Production: Wild-Type vs. Engineered Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Plipastatin, a potent antifungal lipopeptide produced by Bacillus subtilis, holds significant promise for applications in medicine and agriculture. However, its low yield in wild-type strains has historically hindered its widespread use. This guide provides an objective comparison of Plipastatin production in wild-type versus metabolically engineered B. subtilis, supported by experimental data. We delve into the genetic modifications, their impact on production titers, and the detailed methodologies behind these advancements.
Executive Summary
Metabolic engineering has proven to be a highly effective strategy for dramatically increasing the production of Plipastatin in Bacillus subtilis. Wild-type strains typically produce Plipastatin at very low levels, often less than 100 mg/L.[1] In contrast, engineered strains can achieve yields exceeding 2500 mg/L through a combination of strategies.[1] These strategies primarily focus on enhancing the expression of the Plipastatin biosynthetic gene cluster, increasing the supply of precursors, and facilitating its export from the cell. This guide will explore the key genetic targets and the resulting improvements in Plipastatin titers.
Data Presentation: Plipastatin Production Titers
The following tables summarize the quantitative data on Plipastatin production in various wild-type and engineered B. subtilis strains as reported in the literature.
Table 1: Comparison of Plipastatin Production in Wild-Type and Engineered B. subtilis Strains
| Strain/Modification | Genetic Background | Plipastatin Titer (mg/L) | Fold Increase | Reference |
| Wild-Type B. subtilis | Natural Isolate | < 100 | - | [1] |
| B. subtilis 168 Derivative (BMG01) | sfp+ | 91 ± 11.2 | 1 | [2] |
| Promoter Engineering | ||||
| Ppps::PrepU | BMG01 background | 507 ± 6.42 | ~5.6 | [2] |
| Ppps::Pveg | BMV9 background | Approx. 5-fold increase vs BMV9 | ~5 | [3][4] |
| Ppps::P43 | M-24 background | 607 | 1.27 vs M-24 | [1] |
| Psfp::P43 | M-24 background | 717 | 1.5 vs M-24 | [1] |
| Precursor & Efflux Engineering | ||||
| Overexpression of lcfA | M-24 background | 980 | 2.05 vs M-24 | [1] |
| Overexpression of yoeA | M-24 background | 1233 | 2.57 vs M-24 | [1] |
| Combined Engineering Strategies | ||||
| Co-overexpression of lcfA and yoeA | M-24 background | 1890 | 3.95 vs M-24 | [1] |
| Co-overexpression of lcfA, yoeA + ΔabrB | M-24 background | 2060 | 4.31 vs M-24 | [1] |
| Co-overexpression of lcfA, yoeA, ΔabrB + Optimized Medium | M-24 background | 2514 | 5.26 vs M-24 | [1] |
Signaling Pathways and Biosynthesis
The biosynthesis of Plipastatin is a complex process governed by a non-ribosomal peptide synthetase (NRPS) encoded by the ppsABCDE operon.[3][4] The activity of this NRPS is dependent on post-translational modification by a 4'-phosphopantetheinyl transferase, encoded by the sfp gene.[3][5] Several regulatory elements, such as the DegQ-DegU two-component system, positively influence the expression of the pps operon.[3][4]
Experimental Workflows and Protocols
Achieving high-yield Plipastatin production involves a multi-step process from strain construction to fermentation and subsequent quantification.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Plipastatin B1: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines essential procedures for the safe and compliant disposal of Plipastatin B1, a bioactive cyclic lipopeptide. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection within research and development settings.
This compound, a member of the fengycin family, is known for its potent antifungal and enzymatic inhibitory activities. Due to its biological activity, proper handling and disposal are imperative to prevent unintended environmental release or exposure. The following procedures are based on established best practices for the disposal of biologically active chemical compounds in a laboratory setting.
Pre-Disposal Deactivation
Given its potent biological activity, it is highly recommended to deactivate this compound before disposal.
Experimental Protocol for Deactivation:
-
Prepare a 1 M Sodium Hydroxide (NaOH) or Sodium Hypochlorite (bleach) solution.
-
For this compound in solid form: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO.
-
For this compound in solution: Proceed to the next step.
-
Slowly add the this compound solution to the deactivating solution (NaOH or bleach) with stirring. A significant excess of the deactivating solution should be used (e.g., a 10:1 volume ratio of deactivating solution to this compound solution).
-
Allow the mixture to react for at least 2 hours to ensure complete degradation of the lipopeptide structure.
-
Neutralize the resulting solution. For NaOH, neutralize with a suitable acid (e.g., hydrochloric acid). For bleach, neutralize with sodium bisulfite or sodium thiosulfate. Verify the final pH is between 6.0 and 8.0 using pH paper.
Waste Classification and Segregation
Proper waste stream management is crucial for compliant disposal.
| Waste Type | Recommended Disposal Container |
| Deactivated this compound solution | Aqueous chemical waste container |
| Solid this compound | Hazardous solid chemical waste container |
| Contaminated labware (e.g., vials, pipette tips) | Solid chemical waste container |
| Contaminated Personal Protective Equipment (PPE) | Solid chemical waste container |
Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Collection
-
Deactivated Solutions: Pour the neutralized, deactivated solution into a designated aqueous chemical waste container. Do not pour down the drain.
-
Solid Waste: Place solid this compound and any contaminated disposable labware or PPE directly into a designated hazardous solid chemical waste container.
Step 3: Labeling Clearly label all waste containers with:
-
"Hazardous Waste"
-
The chemical name: "Deactivated this compound" or "this compound Contaminated Debris"
-
The primary hazards (e.g., "Toxic")
-
The date of accumulation
Step 4: Storage Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Dispose of the contents and container to an approved waste disposal plant[1].
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific waste disposal guidelines and Safety Data Sheets (SDS) for any chemicals used in the deactivation process. In the absence of a specific SDS for this compound, these procedures should be considered a baseline for safe handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Plipastatin B1
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Plipastatin B1. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This multi-level approach ensures protection against various potential exposure routes.
| PPE Category | Item | Specifications |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Coveralls ("Bunny Suit") | Recommended for procedures with a high risk of aerosolization or spills to provide head-to-toe protection.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. One pair should be worn under the gown cuff and the second pair over the cuff.[4] Change gloves regularly or immediately if torn, punctured, or contaminated.[4] |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes.[5][6] |
| Face Shield | To be used in conjunction with a mask for full facial protection, especially when there is a risk of spills or splashes.[5] | |
| Respiratory Protection | Respirator | An appropriate respirator should be worn, especially when handling the powder form to avoid inhalation of dust.[3] Surgical masks do not offer adequate protection from drug exposure.[5] |
II. Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for safely handling this compound from receipt to disposal. Adherence to these steps is critical to minimize exposure risk.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed and store in a cool, dry place.[3] The recommended storage temperature is -20°C.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.
B. Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne particles.
-
Avoid Dust Formation: When working with the powder form, take extreme care to avoid raising dust.[3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the compound.
-
Weighing: If weighing the powder, do so in a contained environment to prevent dissemination.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
C. Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[3]
-
Containment and Cleanup: For a dry spill, sweep up the material, place it in a sealed bag, and hold for waste disposal.[3] Avoid creating dust during this process.[3]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3]
D. First Aid Measures:
The following table provides immediate first aid steps in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the person to fresh air and keep them comfortable for breathing.[3] Wash the mouth and nasal cavity thoroughly with clean water and seek medical attention.[3] |
| Skin Contact | In case of skin contact, wash the affected area with plenty of water.[3] If you feel unwell, call a doctor.[3] |
| Eye Contact | If in the eyes, rinse with plenty of water.[3] If you feel unwell, call a doctor.[3] |
| Ingestion | If swallowed, rinse the mouth.[3] Call a doctor if you feel unwell.[3] |
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[3]
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
